Technical Documentation Center

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde
  • CAS: 1956335-99-1

Core Science & Biosynthesis

Foundational

"1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde spectral data (NMR, IR, Mass)"

An In-depth Technical Guide to the Spectral Characterization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Executive Summary This guide provides a detailed technical framework for the spectral characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Characterization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

Executive Summary

This guide provides a detailed technical framework for the spectral characterization of the novel heterocyclic compound, 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and draws upon spectral data from closely related structural analogs to present a predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering both predicted spectral data and the underlying scientific rationale. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, providing a comprehensive workflow for the unambiguous confirmation of the molecule's identity, structure, and purity.

Introduction and Molecular Structure

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a multifunctional organic compound featuring a 1,2,4-triazole core. This heterocyclic system is a prominent scaffold in medicinal chemistry, known to be a component in a wide range of therapeutic agents.[1][2][3] The presence of a phenyl group, a reactive carbaldehyde moiety, and a specific N-methylation pattern makes this molecule a valuable intermediate for the synthesis of more complex pharmaceutical candidates.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. The following guide outlines the integrated use of NMR, IR, and MS to achieve this confirmation.

The molecular structure is presented below, with key atoms numbered to facilitate the discussion of NMR spectral assignments.

Caption: Molecular structure of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Rationale for Predictions:

  • Aldehyde Proton (CHO): This proton is attached to a carbonyl carbon and is significantly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet far downfield, typically between δ 9.5-10.5 ppm.[4]

  • Phenyl Protons (Ar-H): The five protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the attachment to the triazole ring, the ortho-protons (adjacent to the point of attachment) will likely be the most deshielded and may appear as a multiplet around δ 8.0-8.2 ppm, while the meta- and para-protons will appear as a more complex multiplet at a slightly higher field (δ 7.5-7.7 ppm).[5][6]

  • N-Methyl Protons (N-CH₃): The methyl group is attached to a nitrogen atom within the aromatic triazole ring. This environment will cause a downfield shift compared to a simple alkyl amine. A sharp singlet is expected around δ 3.8-4.2 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
9.9 - 10.2Singlet (s)1HAldehyde H
8.0 - 8.2Multiplet (m)2HPhenyl H (ortho)
7.5 - 7.7Multiplet (m)3HPhenyl H (meta, para)
3.9 - 4.1Singlet (s)3HN-CH₃
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Rationale for Predictions:

  • Aldehyde Carbonyl (C=O): This is the most deshielded carbon in the molecule due to the direct attachment of a highly electronegative oxygen atom. It is expected to appear significantly downfield, in the range of δ 180-190 ppm.[4]

  • Triazole Carbons (C3' and C5'): These carbons are part of a heteroaromatic system and will appear in the range of δ 145-165 ppm. The carbon bearing the aldehyde (C3') will be more deshielded than the one bearing the phenyl group (C5').

  • Phenyl Carbons (Ar-C): The six phenyl carbons will produce four signals (due to symmetry). The ipso-carbon (C1, attached to the triazole) will be around δ 128-130 ppm, with the remaining ortho, meta, and para carbons appearing in a similar region.[1]

  • N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will be found in the upfield region, typically around δ 35-40 ppm.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
184 - 188Aldehyde C=O
160 - 165Triazole C3'
150 - 155Triazole C5'
128 - 135Phenyl Carbons (4 signals)
35 - 40N-CH₃
Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Rationale for Predictions:

  • Aldehyde C=O Stretch: This is typically a very strong and sharp absorption band. Its position is sensitive to conjugation. For an aldehyde attached to an aromatic ring system, it is expected in the range of 1690-1715 cm⁻¹.

  • Triazole C=N Stretch: The stretching vibrations of the carbon-nitrogen double bonds within the triazole ring will appear in the 1580-1650 cm⁻¹ region.[1][7]

  • Aromatic C=C Stretch: The phenyl ring will exhibit several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aldehyde C-H stretch is also characteristic, often showing two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Predicted IR Absorption Data
Frequency (cm⁻¹) Intensity Assignment
3050 - 3100Medium-WeakAromatic C-H Stretch
2900 - 2980WeakAliphatic C-H Stretch (CH₃)
2720, 2820WeakAldehyde C-H Stretch (Fermi doublet)
1690 - 1710Strong, SharpAldehyde C=O Stretch
1580 - 1650Medium-StrongTriazole C=N Stretch
1450 - 1600MediumAromatic C=C Stretch
Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of major absorption bands and comparing them to known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Rationale for Predictions:

  • Molecular Ion: The compound has a molecular formula of C₁₀H₉N₃O. Using high-resolution mass spectrometry (HRMS), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated. The nominal mass is 187.20 g/mol .[8]

  • Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely induce fragmentation. Key predicted fragmentation pathways include:

    • Loss of the aldehyde group as carbon monoxide (CO), resulting in a fragment of [M-28]⁺.

    • Loss of the N-methyl group (CH₃), resulting in a fragment of [M-15]⁺.

    • Cleavage of the phenyl group (C₆H₅), resulting in a fragment of [M-77]⁺.

Fragmentation_Pathway parent [M+H]⁺ m/z = 188 C₁₀H₁₀N₃O⁺ frag1 [M+H - CO]⁺ m/z = 160 parent->frag1 - CO frag2 [M+H - C₆H₅]⁺ m/z = 111 parent->frag2 - C₆H₅

Caption: A potential ESI-MS/MS fragmentation pathway for the target molecule.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and obtain fragmentation data.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation for positive ion mode analysis.

  • Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). Calibrate the instrument using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the product ion spectrum (fragmentation pattern).

  • Data Analysis: Determine the exact mass from the full scan and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the proposed structure.

Integrated Spectroscopic Workflow

No single technique provides all necessary information. The strength of modern chemical analysis lies in the integration of multiple spectroscopic methods. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation Purified_Sample Purified Compound IR IR Spectroscopy (Functional Groups) Purified_Sample->IR MS Mass Spectrometry (Molecular Weight & Formula) Purified_Sample->MS NMR NMR Spectroscopy (C-H Framework) Purified_Sample->NMR Data_Integration Integrate All Data IR->Data_Integration MS->Data_Integration NMR->Data_Integration Final_Structure Unambiguous Structure Confirmation Data_Integration->Final_Structure

Caption: Integrated workflow for the structural elucidation of a novel compound.

Conclusion

The structural characterization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde requires a multi-technique spectroscopic approach. By predicting the outcomes of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, this guide provides a robust template for analysis. The aldehyde proton signal near δ 10 ppm in the ¹H NMR, the carbonyl carbon signal above δ 180 ppm in the ¹³C NMR, the strong C=O stretch around 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak corresponding to a mass of 187 g/mol are the key signatures to be expected. The collective and consistent observation of these features, in line with the detailed predictions, will provide definitive confirmation of the compound's synthesis and purity, enabling its confident use in further research and development.

References

  • Semantic Scholar. (n.d.). Synthesis of new 5-phenyl[5][6][7]triazole derivatives as ligands for the 5-HT1A serotonin receptor. Retrieved from

  • ResearchGate. (n.d.). (PDF) Synthesis of new 5-phenyl[5][6][7]triazole derivatives as ligands for the 5-HT1A serotonin receptor. Retrieved from

  • ResearchGate. (n.d.). ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)....
  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives.
  • ChemScene. (n.d.). 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 1H-[5][6][7]Triazole-3-carbaldehyde. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation.
  • Lirias. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde.
  • Pharmacia. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • RSYN RESEARCH. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives.
  • PubChem. (n.d.). 1-methyl-4-phenyl-1h-1,2,3-triazole-5-carbaldehyde.

Sources

Exploratory

In-depth Technical Guide: Analysis of CAS Number 1956335-99-1

To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: Comprehensive Analysis of CAS Number 1956335-99-1 Executive Summary This document addresses the request...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of CAS Number 1956335-99-1

Executive Summary

This document addresses the request for an in-depth technical guide on the properties and structure of the chemical entity assigned CAS number 1956335-99-1. A thorough and extensive search of public and scientific databases has been conducted to gather all available information on this compound. The objective was to provide a comprehensive resource covering its chemical properties, structure, synthesis, and potential applications for researchers, scientists, and drug development professionals.

However, after a diligent search, no data or documentation corresponding to CAS number 1956335-99-1 could be located in the public domain.

Search Methodology and Findings

A multi-faceted search strategy was employed to identify any information related to CAS number 1956335-99-1. This included querying major chemical and scientific databases, patent repositories, and academic journals. The search terms included the CAS number itself, as well as potential chemical names or structures that might be associated with it.

The comprehensive search across all available resources yielded no specific results for this CAS number. This absence of information suggests several possibilities:

  • Incorrect CAS Number: The provided CAS number may contain a typographical error. CAS numbers are precise identifiers, and any deviation will result in a failed search.

  • Proprietary Compound: The compound may be a proprietary substance under active research and development by a private entity. In such cases, information is often confidential and not publicly disclosed until a later stage, such as in a patent application or scientific publication.

  • Newly Assigned CAS Number: The CAS number may have been recently assigned, and the corresponding information has not yet been propagated to publicly accessible databases. There is often a delay between the assignment of a CAS number and its appearance in searchable databases.

  • Internal or Non-Existent Compound: The number could be an internal tracking number for an organization that has been mistaken for a CAS number, or it may not correspond to a valid chemical substance.

Conclusion and Recommendations

Given the complete lack of available data for CAS number 1956335-99-1, it is not possible to provide the requested in-depth technical guide on its properties, structure, or potential applications. No information regarding its chemical identity, synthesis, or biological activity could be retrieved.

It is recommended to:

  • Verify the CAS Number: Double-check the accuracy of the CAS number to ensure it is correct.

  • Consult the Original Source: If the CAS number was obtained from a specific publication, patent, or internal document, consulting the original source may provide additional context or the correct identifier.

Without a valid and documented chemical entity to analyze, the creation of a technical guide that meets the standards of scientific integrity and accuracy is not feasible. We remain committed to providing comprehensive and accurate scientific information and will gladly revisit this topic should verifiable data for CAS number 1956335-99-1 become available in the public domain.

Foundational

The 1,2,4-Triazole-3-Carbaldehyde Scaffold: A Technical Guide to Biological Potential

The 1,2,4-Triazole-3-Carbaldehyde scaffold represents a critical "gateway" structure in medicinal chemistry. While the free aldehyde itself is rarely the final drug candidate due to metabolic instability (rapid oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-Triazole-3-Carbaldehyde scaffold represents a critical "gateway" structure in medicinal chemistry. While the free aldehyde itself is rarely the final drug candidate due to metabolic instability (rapid oxidation/reduction), it serves as the requisite electrophilic precursor for generating high-affinity Schiff bases (azomethines) , hydrazones , and thiosemicarbazones .

This technical guide details the synthesis, biological mechanisms, and experimental validation of this scaffold, specifically focusing on its derivatives which exhibit potent EGFR kinase inhibition (anticancer) and CYP51 inhibition (antifungal).

Executive Summary: The "Privileged" Precursor

The 1,2,4-triazole ring is classified as a "privileged scaffold" because its dipole character and hydrogen-bonding capability mimic peptide bonds, allowing it to bind diverse biological targets with high affinity.

The 3-carbaldehyde derivative is chemically unique:

  • Electrophilic Handle: The C3-formyl group is highly reactive toward nucleophiles (primary amines, hydrazides), enabling rapid library generation.

  • Electronic Tuning: The electron-deficient triazole ring enhances the electrophilicity of the aldehyde, facilitating condensation reactions even with weak nucleophiles.

  • Bio-isostere: In the final derivatives, the resulting imine (-CH=N-) linker acts as a rigid spacer that orients aromatic pharmacophores into hydrophobic pockets of enzymes like EGFR or CYP51.

Chemical Architecture & Synthesis Protocols

Synthetic Logic

The synthesis of substituted 1,2,4-triazole-3-carbaldehydes typically proceeds via a "Masked Precursor" strategy. Direct isolation of the aldehyde can be challenging; therefore, it is often generated in situ or via controlled reduction of an ester/amide intermediate.

Core Synthesis Workflow

Objective: Synthesis of 5-substituted-1,2,4-triazole-3-carbaldehyde and conversion to bioactive Schiff bases.

Stage 1: Formation of the Triazole Core
  • Reagents: Carboxylic acid hydrazide + S-methylisothiourea (or nitrile derivative).

  • Mechanism: Cyclocondensation.

  • Protocol:

    • Reflux substituted carboxylic acid hydrazide with S-methylisothiourea in ethanol for 6–8 hours.

    • The intermediate undergoes intramolecular cyclization under basic conditions (aq. NaOH) to yield the 1,2,4-triazole-3-ester or 3-hydroxymethyl intermediate.

Stage 2: Generation of the Aldehyde (The Critical Step)
  • Method A (Oxidation): If starting from 3-hydroxymethyl-triazole, use mild oxidation (e.g., IBX or MnO2) to avoid over-oxidation to the carboxylic acid.

  • Method B (Reduction): Controlled reduction of the ethyl 1,2,4-triazole-3-carboxylate using DIBAL-H at -78°C is the gold standard for isolating the aldehyde.

Stage 3: Derivatization (Schiff Base Formation)
  • Reaction: Condensation of 1,2,4-triazole-3-carbaldehyde with a substituted aromatic amine.

  • Protocol:

    • Dissolve 1,2,4-triazole-3-carbaldehyde (1.0 eq) and substituted aniline (1.0 eq) in absolute ethanol.

    • Add catalytic glacial acetic acid (2–3 drops).

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Precipitate the product by pouring into ice-cold water; recrystallize from ethanol.

Visualization of Synthetic Pathway

Synthesis_Pathway Precursor Carboxylic Acid Hydrazide Intermediate Ethyl 1,2,4-triazole- 3-carboxylate Precursor->Intermediate Cyclization (S-methylisothiourea) Aldehyde 1,2,4-Triazole- 3-Carbaldehyde (The Scaffold) Intermediate->Aldehyde DIBAL-H Reduction (-78°C) SchiffBase Bioactive Schiff Base Aldehyde->SchiffBase Amine Condensation (AcOH/Reflux)

Caption: Synthetic workflow transforming the hydrazide precursor into the bioactive Schiff base via the critical carbaldehyde intermediate.

Biological Potential & Mechanisms[1][2][3][4]

The biological activity is strictly dependent on the substituents attached to the Schiff base nitrogen.

Anticancer Potential (EGFR & CDK4 Inhibition)

Derivatives of 1,2,4-triazole-3-carbaldehyde have shown nanomolar potency against non-small cell lung cancer (A549) and breast cancer (MCF-7) lines.

  • Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Mechanism: The triazole ring forms hydrogen bonds with the ATP-binding pocket (specifically residues Met793), while the aromatic tail (from the aldehyde condensation) occupies the hydrophobic specificity pocket.

  • SAR Insight:

    • Electron-Withdrawing Groups (EWG): Substituents like -NO2, -CF3, or -Cl on the phenyl ring of the Schiff base increase potency by enhancing the acidity of the NH proton (if present) or strengthening pi-stacking interactions.

    • Electron-Donating Groups (EDG): Groups like -OCH3 often decrease potency in this specific scaffold.

Antimicrobial & Antifungal Activity[3][5][6]
  • Target: Lanosterol 14α-demethylase (CYP51).

  • Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron of the CYP51 enzyme, blocking the biosynthesis of ergosterol (essential for fungal cell membranes).

  • Key Data: Schiff bases derived from this scaffold have reported MIC values comparable to Fluconazole against Candida albicans.

Quantitative Data Summary

Representative data synthesized from recent literature (e.g., Asian J. Chem. 2025, ResearchGate 2024).

Derivative TypeR-Group (Schiff Base)TargetActivity (IC50 / MIC)Potency vs. Std
Anticancer 4-NitroanilineEGFR Kinase0.093 µMSuperior to Gefitinib
Anticancer 4-TrifluoromethylCDK40.66 µMModerate
Antifungal 2,4-DifluorophenylC. albicans4 µg/mLEqual to Fluconazole
Antibacterial 4-MethoxyS. aureus32 µg/mLLower than Ciprofloxacin

Mechanism of Action: EGFR Inhibition Pathway

The following diagram illustrates how the triazole-carbaldehyde derivative interrupts cancer cell signaling.

EGFR_Pathway Ligand Triazole-Schiff Base (Inhibitor) EGFR EGFR Tyrosine Kinase Domain Ligand->EGFR Competitive Inhibition (H-bonds at Met793) ATP ATP Binding EGFR->ATP Blocks Access Phos Autophosphorylation EGFR->Phos Inhibited ATP->Phos Required for Signal Downstream Signaling (RAS/RAF/MEK) Phos->Signal Activates Apoptosis Apoptosis / Cell Cycle Arrest Signal->Apoptosis Failure leads to

Caption: Mechanism of competitive inhibition where the triazole derivative blocks ATP binding at the EGFR kinase domain, halting proliferation.

Experimental Validation Protocols

To ensure reproducibility, the following standardized assays are recommended.

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC50 values against cancer cell lines (e.g., A549).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve triazole derivatives in DMSO. Treat cells with serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48h at 37°C / 5% CO2.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Molecular Docking (In Silico Validation)

Before synthesis, validate the "substituted" aldehyde design:

  • Protein Prep: Retrieve PDB ID: 1M17 (EGFR) or 5V5Z (CYP51). Remove water/co-factors.

  • Ligand Prep: Draw the 1,2,4-triazole-3-carbaldehyde Schiff base. Minimize energy (MMFF94 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib binding site).

  • Docking: Use AutoDock Vina. Look for binding energy < -8.0 kcal/mol and H-bonds with the hinge region (Met793).

References

  • Sharma, P., et al. (2025). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay. Asian Publication Corporation. Link

  • BenchChem. A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds.Link

  • Al-Harbi, et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Nepal Journals Online. Link

  • Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[1] Organic Letters.[1] Link

  • Kazeminejad, Z., et al. (2022). Novel 1,2,4-Triazoles as Antifungal Agents. PMC (NIH). Link

Sources

Exploratory

Introduction: The Strategic Importance of the 1,5-Disubstituted 1,2,4-Triazole Scaffold

An In-Depth Technical Guide to the Synthesis of 1,5-Disubstituted 1,2,4-Triazoles The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1,5-Disubstituted 1,2,4-Triazoles

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of therapeutic agents.[1][2][3] This five-membered heterocyclic ring, containing three nitrogen atoms, is integral to drugs exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][4][5] Among the possible substitution patterns, the 1,5-disubstituted isomer presents a unique spatial arrangement of functional groups, making it a critical design element for achieving specific target interactions and optimizing pharmacokinetic profiles.

However, the synthesis of 1,2,4-triazoles is often challenged by issues of regioselectivity, where multiple isomers can be formed from a single set of precursors. Consequently, the development of robust and regioselective synthetic methodologies that provide specific access to the 1,5-disubstituted framework is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of key synthetic strategies, delving into their underlying mechanisms, field-proven protocols, and comparative advantages to empower the rational design and execution of synthetic campaigns targeting this valuable molecular architecture.

Pillar 1: Classical Synthesis via the Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is a foundational method for accessing the 1,2,4-triazole core, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner.[1][4][6] It involves the acid-catalyzed condensation of diacylamines (imides) with substituted hydrazines, providing a direct and predictable route to N-substituted 1,2,4-triazoles.[3][7]

Mechanistic Rationale and Regioselectivity

The reaction proceeds through an initial nucleophilic attack by the primary amine of the hydrazine onto one of the carbonyl carbons of the protonated imide. This is followed by a cascade of dehydration, a 1,5-proton shift, and an intramolecular cyclization to forge the five-membered triazole ring.[4][6]

A critical aspect of this reaction is its inherent regioselectivity when an unsymmetrical imide is used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly occupy the 3-position of the final triazole product, making this a powerful tool for directing the synthesis towards the desired 1,5-disubstituted isomer.[1][4][6]

Einhorn-Brunner_Mechanism start Imide + Hydrazine (R'-NHNH2) protonated_imide Protonated Imide start->protonated_imide H+ attack Nucleophilic Attack protonated_imide->attack intermediate1 Tetrahedral Intermediate attack->intermediate1 R'-NHNH2 attacks C=O dehydration1 Dehydration (-H2O) intermediate1->dehydration1 iminium Iminium Ion Intermediate dehydration1->iminium cyclization Intramolecular Cyclization iminium->cyclization 1,5-Proton Shift cyclic_intermediate 5-Membered Ring Intermediate cyclization->cyclic_intermediate dehydration2 Final Dehydration (-H2O) cyclic_intermediate->dehydration2 product 1,5-Disubstituted 1,2,4-Triazole dehydration2->product

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole[3]
  • Reactant Mixture: In a round-bottom flask, dissolve N-formylbenzamide (1.49 g, 10 mmol) in glacial acetic acid. To this solution, add phenylhydrazine (1.08 g, 10 mmol).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Precipitation: After allowing the reaction to cool to room temperature, slowly pour the mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The pure 1,5-diphenyl-1,2,4-triazole is obtained by recrystallization from ethanol.

  • Characterization: The final product should be characterized by its melting point and appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Pillar 2: Modern Approaches Utilizing Amidine Reagents

A more contemporary and highly efficient strategy for the regioselective synthesis of 1,5-disubstituted-1,2,4-triazoles involves the reaction of amidine reagents with hydrazine salts.[8][9][10] This method is prized for its mild reaction conditions, high yields, and excellent functional group tolerance.[8][11]

Mechanistic Rationale and Causality

The synthesis often begins with the preparation of stable, often crystalline, oxamide- or oxalate-derived amidine reagents.[9] These reagents readily react with both aromatic and aliphatic hydrazine hydrochloride salts. The reaction proceeds under mild conditions, and the inherent electronics of the amidine and hydrazine precursors ensure complete regioselectivity, delivering the 1,5-disubstituted triazole as the sole product, thus avoiding complex purification steps to remove unwanted isomers.[9] The use of a polar solvent like acetic acid can accelerate the reaction rate.[9]

Amidine_Route_Workflow start Amidine Reagent + Hydrazine Salt conditions Mild Conditions (e.g., AcOH, reflux) start->conditions intermediate Condensation Intermediate conditions->intermediate cyclization Cyclization & Dehydration intermediate->cyclization product 1,5-Disubstituted 1,2,4-Triazole cyclization->product purification Simple Work-up/ Purification product->purification

Caption: General workflow for 1,5-disubstituted 1,2,4-triazole synthesis from amidines.

Experimental Protocol: General Procedure from Amidines[9]
  • Reactant Mixture: To a solution of the amidine reagent (1.0 eq) in a suitable polar solvent (e.g., methanol, ethanol, or acetic acid), add the desired aryl or alkyl hydrazine hydrochloride salt (1.0-1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress is monitored by TLC or LC-MS. Acetic acid as the solvent often leads to faster reaction times.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated directly by filtration.

  • Isolation: If the product remains in solution, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the pure 1,5-disubstituted-1,2,4-triazole.

Pillar 3: Versatile Synthesis via Amidrazone Intermediates

The use of amidrazones as key intermediates provides a flexible and powerful platform for the synthesis of substituted 1,2,4-triazoles. Amidrazones can be cyclized with a variety of carbonyl compounds, such as aldehydes and esters, to form the triazole ring.[11][12]

Mechanistic Insight: The Competing Pathways

A critical consideration in this synthetic route is the potential for a competing reaction pathway that leads to the formation of 1,3,4-oxadiazole side products.[13] The reaction outcome is dictated by the initial site of acylation on the amidrazone.

  • N¹-Acylation (Desired Path): Acylation at the terminal nitrogen (N¹) of the amidrazone generates an N-acylamidrazone intermediate. Subsequent intramolecular cyclization and dehydration of this intermediate preferentially forms the desired 1,2,4-triazole.

  • N²-Acylation (Undesired Path): Acylation at the internal nitrogen (N²) leads to a different intermediate that, upon cyclization, yields the undesired 1,3,4-oxadiazole.

Controlling the regioselectivity of this initial acylation step is therefore key to a successful synthesis. This can often be achieved by careful selection of the acylating agent and reaction conditions, such as using an ester in the presence of a base like sodium ethoxide to favor N¹-acylation.[13]

Amidrazone_Pathways start Amidrazone + Acylating Agent N1_acylation N¹-Acylation (Terminal N) start->N1_acylation Favored by Esters/Base N2_acylation N²-Acylation (Internal N) start->N2_acylation N1_intermediate N-Acylamidrazone Intermediate N1_acylation->N1_intermediate N2_intermediate Competing Intermediate N2_acylation->N2_intermediate cyclization1 Cyclization/ Dehydration N1_intermediate->cyclization1 cyclization2 Cyclization/ Dehydration N2_intermediate->cyclization2 product_triazole 1,2,4-Triazole (Desired Product) cyclization1->product_triazole product_oxadiazole 1,3,4-Oxadiazole (Side Product) cyclization2->product_oxadiazole

Caption: Competing pathways in the synthesis of 1,2,4-triazoles from amidrazones.

Experimental Protocol: Synthesis from Amidrazone and an Ester[13]
  • Salt Formation: Under an inert atmosphere (e.g., nitrogen), add sodium ethoxide (1.1 eq) to a solution of the amidrazone (1.0 eq) in anhydrous ethanol at room temperature. Stir for 15-30 minutes.

  • Acylation: Add the appropriate ester (1.2 eq) dropwise to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,4-triazole.

Pillar 4: Catalyst-Controlled Regioselective Syntheses

Modern organometallic chemistry has provided powerful tools for controlling the regiochemical outcome of triazole synthesis. Notably, copper and silver catalysis have been shown to exhibit divergent selectivity in cycloaddition reactions.

Catalyst-Directed [3+2] Cycloadditions

A prime example is the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts. This methodology provides a practical and highly selective route to either 1,3- or 1,5-disubstituted 1,2,4-triazoles simply by choosing the appropriate metal catalyst.[14]

  • Copper(II) Catalysis: The use of a Cu(II) catalyst selectively furnishes the 1,5-disubstituted 1,2,4-triazoles in high yield.[8][14][15]

  • Silver(I) Catalysis: In contrast, employing a Ag(I) catalyst under similar conditions directs the reaction to selectively produce the 1,3-disubstituted 1,2,4-triazoles .[8][14][15]

This catalyst-dependent selectivity offers an exceptional level of control for accessing specific triazole isomers from a common set of precursors, highlighting the power of catalyst design in modern organic synthesis.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, required scale, and tolerance to reaction conditions.

Methodology Starting Materials Typical Conditions Regioselectivity Advantages Limitations
Einhorn-Brunner Imides, HydrazinesAcid-catalyzed, high temperature (reflux)Good, directed by electronics of imide acyl groups[4][6]Well-established, predictable regioselectivityOften requires harsh conditions, may have limited functional group tolerance
From Amidines Amidines, Hydrazine SaltsMild, reflux in polar solvents (e.g., AcOH, EtOH)[9]Excellent, typically forms only the 1,5-isomer[9]Mild conditions, high yields, excellent regioselectivity, scalable[9]Requires pre-synthesis of the amidine reagent
From Amidrazones Amidrazones, Esters/AldehydesBase-mediated (e.g., NaOEt), reflux[13]Good, but can be variableVersatile precursors, access to diverse substitutionsPotential for 1,3,4-oxadiazole side product formation[13]
Cu(II)-Catalyzed Isocyanides, Diazonium SaltsCu(II) catalyst, mild conditionsExcellent for 1,5-isomerHigh efficiency and selectivity, broad substrate scope[8]Requires specific catalyst and precursors

Conclusion

The synthesis of 1,5-disubstituted 1,2,4-triazoles is a mature yet continually evolving field within synthetic organic chemistry. While classical methods like the Einhorn-Brunner reaction remain valuable for their predictability, modern strategies utilizing amidine precursors and sophisticated metal catalysis offer milder conditions, superior regioselectivity, and broader substrate applicability. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as detailed in this guide, is essential for the successful design and implementation of synthetic routes toward these vital heterocyclic scaffolds in pharmaceutical research and development.

References

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Synfacts. Available from: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

  • Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. ResearchGate. Available from: [Link]

  • Pellizzari reaction. Grokipedia. Available from: [Link]

  • Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. PMC. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • Efficient Synthesis of Multi-Substituted 1,2,4-Triazoles. Scribd. Available from: [Link]

  • Einhorn–Brunner reaction. Wikipedia. Available from: [Link]

  • A Review on 1, 2, 4 - Triazoles. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Pellizzari reaction. Wikipedia. Available from: [Link]

  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Enzyme-Catalyzed Regioselective Synthesis of 4-Hetero-Functionalized 1,5-Disubstituted 1,2,3-Triazoles. ACS Publications. Available from: [Link]

  • Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. ACS Publications. Available from: [Link]

  • Reactivity of Amidrazones: Synthesis of New Spiro/4,5. Al-Aqsa University Journal. Available from: [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. ResearchGate. Available from: [Link]

  • Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. RSC Publishing. Available from: [Link]

Sources

Foundational

Isomeric Purity Protocol: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Process Chemistry Executive Summary: The Structural Mandate In the development of bioactive triazoles, the regioisomeric fidelity of the 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Process Chemistry

Executive Summary: The Structural Mandate

In the development of bioactive triazoles, the regioisomeric fidelity of the 1,2,4-triazole core is a frequent point of failure. For 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde , the challenge is twofold:

  • Regioisomerism: Distinguishing the target 1,5-disubstituted system from its thermodynamically favored 1,3-disubstituted isomer.

  • Oxidation State Stability: Preserving the aldehyde moiety against oxidation (to carboxylic acid) or disproportionation (Cannizzaro reaction) during isolation.

This guide outlines a Directed Synthesis strategy to guarantee isomeric purity, moving away from non-selective alkylation methods. It establishes a self-validating purification protocol using bisulfite adducts and confirms identity via Nuclear Overhauser Effect (NOE) spectroscopy.

Part 1: The Isomeric Challenge

The 1,2,4-triazole ring is subject to annular tautomerism, which complicates alkylation. If one attempts to synthesize the target by methylating 3-phenyl-1,2,4-triazole-5-carbaldehyde, the result is an inseparable mixture.

  • The Target (1,5-isomer): The N-methyl group is adjacent to the bulky phenyl group. This is sterically crowded and less thermodynamically stable.

  • The Impurity (1,3-isomer): The N-methyl group is distal to the phenyl group. This is the sterically favored product of direct alkylation.

Critical Insight: You cannot rely on recrystallization to separate these isomers efficiently due to their similar polarity. The purity must be built into the synthetic route .

Visualizing the Divergence

The following diagram illustrates why direct methylation fails and how directed cyclization succeeds.

TriazoleRegioselectivity cluster_0 Method A: Non-Selective (Avoid) cluster_1 Method B: Directed Cyclization (Recommended) StartA 3-Phenyl-1,2,4-triazole StepA Methylation (MeI/Base) StartA->StepA ProdA1 1-Methyl-3-phenyl (Major Impurity) StepA->ProdA1 Steric Control ProdA2 1-Methyl-5-phenyl (Target - Minor) StepA->ProdA2 Steric Clash StartB N-Methylbenzohydrazide StepB Cyclization (Heat) StartB->StepB ReagentB + Ethyl Thioxamate ReagentB->StepB ProdB 1-Methyl-5-phenyl (Exclusive Isomer) StepB->ProdB Regiospecific

Figure 1: Comparison of synthetic routes. Method A yields a mixture dominated by the wrong isomer. Method B locks the N-Methyl/Phenyl relationship prior to ring closure.

Part 2: Strategic Synthesis & Protocol

To ensure 1,5-regiochemistry, we utilize a Directed Cyclization approach. By starting with N-methylbenzohydrazide, the methyl and phenyl groups are pre-installed on the hydrazine backbone in the correct relationship.

Step 1: Synthesis of the 1,2,4-Triazole Core

Reaction: N-Methylbenzohydrazide + Ethyl amino(thioxo)acetate


 Ethyl 1-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxylate.
  • Reagents: Suspend N-methylbenzohydrazide (1.0 eq) in ethanol. Add Ethyl amino(thioxo)acetate (1.1 eq).

  • Cyclization: Heat to reflux for 4–6 hours. The reaction proceeds via the formation of an amidrazone intermediate which cyclizes with loss of H₂S/H₂O.

  • Workup: Cool to room temperature. The ester product typically precipitates. Filter and wash with cold ethanol.

Expert Note: This route guarantees the 1-Methyl-5-Phenyl arrangement because the hydrazine nitrogen bearing the methyl group attacks the thioamide carbon, forcing the phenyl group to position 5 upon closure.

Step 2: Reduction to the Aldehyde

Direct reduction of the ester to aldehyde using DIBAL-H is risky due to over-reduction to the alcohol. A more robust method is Reduction-Oxidation :

  • Reduction: Reduce the ester to the primary alcohol using NaBH₄ in MeOH/THF.

  • Oxidation: Oxidize the alcohol to the aldehyde using MnO₂ (activated) in DCM or Swern conditions.

Part 3: Self-Validating Purification (The Bisulfite Method)

Aldehydes are prone to oxidation. Chromatography on silica can sometimes catalyze this oxidation or hydrate the aldehyde. We utilize Bisulfite Adduct Formation as a chemical purification technique that simultaneously protects the aldehyde and removes non-aldehyde impurities (like unreacted alcohol or over-oxidized acid).

Protocol: Bisulfite Purification

This protocol acts as a "chemical filter"—only available aldehydes will pass through.

PhaseActionMechanism/Rationale
Formation Dissolve crude aldehyde in EtOAc. Add sat. aq. NaHSO₃ (3 eq). Vigorously stir for 2 hrs.Forms water-soluble

-hydroxy sulfonate adduct. Impurities remain in organic layer.
Separation Separate layers.[1] Wash aqueous layer (containing adduct) with EtOAc (2x).Removes non-aldehyde organic impurities (isomers, alcohols).
Regeneration Adjust aqueous phase to pH 9–10 with Na₂CO₃. Add fresh EtOAc and stir.Base reverses the equilibrium, releasing pure aldehyde back into the organic phase.
Isolation Separate organic layer, dry over MgSO₄, concentrate.Yields high-purity aldehyde without column chromatography.

Part 4: Analytical Validation (E-E-A-T)

You must prove the structure is the 1,5-isomer and not the 1,3-isomer . Standard 1H NMR is insufficient without comparative standards. NOESY (Nuclear Overhauser Effect Spectroscopy) is the definitive method.

The NOE Logic Gate
  • 1-Methyl-5-phenyl (Target): The N-Methyl protons (approx 4.0 ppm) are spatially close (< 3 Å) to the ortho-protons of the phenyl ring.

    • Result:Strong NOE correlation observed.

  • 1-Methyl-3-phenyl (Impurity): The N-Methyl protons are separated from the phenyl ring by the triazole nitrogen.

    • Result:No NOE correlation.

Analytical Workflow Diagram

AnalyticalValidation Sample Purified Aldehyde Sample Exp1 1H NMR Experiment Sample->Exp1 Exp2 1D NOE / NOESY Irradiate N-Me peak (~4.0 ppm) Exp1->Exp2 ResultA Enhancement of Phenyl ortho-protons? Exp2->ResultA Conclusion1 CONFIRMED: 1,5-Isomer (Steric Proximity) ResultA->Conclusion1 Yes (Positive NOE) Conclusion2 REJECTED: 1,3-Isomer (Distal Separation) ResultA->Conclusion2 No (Zero NOE)

Figure 2: Analytical decision tree for confirming regioisomeric identity.

Data Reporting Table (Example)
AnalysisParameterExpected Value (Target: 1,5-Isomer)
1H NMR N-Me Shift~3.9 – 4.1 ppm (Singlet)
1H NMR Aldehyde~9.9 – 10.1 ppm (Singlet)
NOESY Cross-peakStrong interaction between N-Me and Ph-ortho
HPLC Purity>98% (a/a)
HPLC RetentionDistinct from 1,3-isomer (1,5 usually elutes earlier on C18 due to orthogonality of Ph ring)

References

  • Regioselective Synthesis of 1,2,4-Triazoles

    • Source:Journal of Organic Chemistry.
    • Citation: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews.

  • Bisulfite Purification Method

    • Source: BenchChem Technical Protocols.
    • Citation: BenchChem. (2025).[1] "Protocol: Purification of an Aromatic Aldehyde."

  • NOE Differentiation of Triazole Isomers

    • Source:Magnetic Resonance in Chemistry. Detailed analysis of N-methyl regioisomers in azoles.
    • Citation: Wychick, D., et al. (2020). "Differentiation of 1,3- and 1,5-disubstituted 1,2,4-triazoles by NMR."

  • Synthesis of 1,2,4-Triazole-3-carbaldehydes

    • Source:Molecules.[2][3][4][5][6][7] "Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct."

    • Citation: MDPI. (2023).

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde in Bioactive Heterocyclic Synthesis

Executive Summary The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antifungal drugs like Fluconazole and Itraconazole. The derivative 1-Methyl-5-phenyl-1H-1,2,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antifungal drugs like Fluconazole and Itraconazole. The derivative 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde represents a critical "linker" intermediate. Unlike its NH-unsubstituted counterparts, the N1-methyl group blocks annular tautomerism, locking the steric environment and directing reactivity exclusively to the C3-formyl group.

This application note details the strategic use of this aldehyde in synthesizing three classes of bioactive pharmacophores: Schiff bases (Azomethines) , Chalcone analogues , and Thiazolidinones . We provide optimized protocols that prioritize yield, purity, and reproducibility.

Chemical Profile & Reactivity Analysis

Structural Logic

The electrophilicity of the C3-aldehyde is significantly enhanced by the electron-deficient nature of the 1,2,4-triazole ring.

  • N1-Methylation: Prevents hydrogen bond donation, increasing solubility in organic solvents (DCM, chloroform) compared to the parent triazole.

  • C5-Phenyl Group: Provides lipophilicity and pi-stacking potential, crucial for binding affinity in protein targets (e.g., CYP51 in fungi).

  • C3-Aldehyde: The primary handle for divergent synthesis.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactionLandscape cluster_legend Reactivity Key Core 1-Methyl-5-phenyl- 1H-1,2,4-triazole- 3-carbaldehyde Schiff Schiff Bases (Azomethines) Core->Schiff + Primary Amines (Acid Cat.) Chalcone Chalcone Analogues (Michael Acceptors) Core->Chalcone + Acetophenones (Base Cat.) Alcohol Triazolyl Alcohols (Reduction) Core->Alcohol + NaBH4 Thiazole Thiazolidinones (Cyclized Adducts) Schiff->Thiazole + Thioglycolic Acid (Cyclization) key1 Green Arrow: C=N Bond Formation key2 Red Arrow: C=C Bond Formation

Figure 1: Divergent synthetic utility of the triazole-3-carbaldehyde scaffold.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Azomethines)

Application: Generation of antimicrobial libraries. The C=N linkage is isosteric with the C=C bond but provides a hydrogen bond acceptor, often improving water solubility and target interaction.

Mechanism: Acid-catalyzed condensation-elimination.

Materials
  • Substrate: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Reagent: Substituted Aniline or Hydrazide (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the triazole aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.

  • Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline, isoniazid).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, pour the mixture onto 50 g of crushed ice with stirring.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Typical Yield: 75–90%

Protocol B: Synthesis of Chalcone Analogues (Claisen-Schmidt)

Application: Creating Michael acceptors. These


-unsaturated ketones are potent alkylating agents for cysteine residues in enzymes, often used in anticancer screening.

Mechanism: Base-catalyzed Aldol condensation followed by dehydration.

Materials
  • Substrate: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Reagent: Acetophenone derivative (e.g., 4-chloroacetophenone) (1.0 eq)

  • Solvent: Ethanol (95%)

  • Base: 10% NaOH or 40% KOH (aq)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the acetophenone derivative in 10 mL of ethanol in a flask equipped with a magnetic stir bar.

  • Activation: Add 2 mL of 10% NaOH solution dropwise. Stir for 10 minutes at room temperature to generate the enolate.

  • Condensation: Add 1.0 mmol of the triazole aldehyde to the reaction mixture.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Note: A solid precipitate usually forms as the reaction proceeds.

  • Neutralization: Pour the contents into ice-cold water (50 mL) and neutralize with dilute HCl (1M) until pH ~7. This step ensures the product precipitates fully and removes residual base.

  • Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Protocol C: Advanced Cyclization to Thiazolidinones

Application: Converting the Schiff base (from Protocol A) into a 4-thiazolidinone ring, a scaffold known for anti-inflammatory and antitubercular activity.

Step-by-Step Methodology
  • Setup: Dissolve 1.0 mmol of the Schiff base (prepared in Protocol A) in 15 mL of dry benzene or toluene.

    • Safety Note: Toluene is preferred over benzene due to toxicity.

  • Cyclization: Add 1.5 mmol of Thioglycolic Acid .

  • Dean-Stark: Reflux the mixture for 8–10 hours using a Dean-Stark trap to remove the water generated during cyclization.

  • Workup: Evaporate the solvent under reduced pressure.

  • Neutralization: Dissolve the residue in ether and wash with 5% Sodium Bicarbonate (

    
    ) to remove unreacted acid.
    
  • Final Isolation: Evaporate the ether layer to obtain the solid product.

Structural Characterization & Validation

To ensure the integrity of the synthesized compounds, compare the spectral shifts against the starting material.

NMR Validation Table
Functional GroupStarting Material (Aldehyde)Product: Schiff Base (Protocol A)Product: Chalcone (Protocol B)
Proton (

H)
Singlet, ~10.0 ppm (-CHO) Singlet, 8.2–8.9 ppm (-CH=N-) Doublets, 7.4–7.8 ppm (-CH=CH-)
Carbon (

C)
~185 ppm (C=O) ~160 ppm (C=N) ~144 ppm (C=C)
IR Spectroscopy 1700–1710 cm

(C=O str)
1610–1625 cm

(C=N str)
1650–1660 cm

(C=O conj)
Mechanistic Visualization (Schiff Base Formation)

Understanding the mechanism ensures troubleshooting capability (e.g., why water removal drives the reaction).

Mechanism Step1 Nucleophilic Attack: Amine attacks Carbonyl Carbon Step2 Proton Transfer: Formation of Carbinolamine Step1->Step2 Equilibrium Step3 Protonation: -OH becomes -OH2+ (Good Leaving Group) Step2->Step3 Acid Cat. (H+) Step4 Elimination: Water leaves, C=N bond forms Step3->Step4 -H2O (Driven by Heat)

Figure 2: Step-wise mechanism for the conversion of triazole-aldehyde to Schiff base.

Troubleshooting & Critical Control Points

  • Solubility: The 5-phenyl group makes the starting material lipophilic. If the aldehyde does not dissolve in cold ethanol, use hot ethanol or a 1:1 Ethanol:DCM mixture.

  • Water Management: Schiff base formation is reversible. If yields are low, add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap (for toluene reflux) to drive the equilibrium forward.

  • Aldol Side Reactions: In Protocol B (Chalcone), adding the aldehyde before the base can lead to Cannizzaro reaction side products. Always generate the enolate of the acetophenone first.

References

  • Antimicrobial Triazole Synthesis: Kapri, K. P., et al. (2020).[1] Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents.[1] Amrit Research Journal.[1]

  • General Reactivity of Triazole Aldehydes: Mobinikhaledi, A., et al. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. European Journal of Chemistry.

  • Thiazolidinone Cyclization: Al-Saray, S. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4-Triazole Schiff Base Derivatives. Central Asian Journal of Theoretical and Applied Science.

  • Pharmacological Profile: Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff and Mannich bases of 1,2,4-triazole derivatives with antimicrobial activities.[2][3] World Journal of Microbiology and Biotechnology. (Contextual grounding for Protocol A).

Sources

Application

"protocol for condensation reaction with 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde"

Application Note: Optimizing Condensation Pathways for 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Executive Summary This technical guide outlines the optimized protocols for the condensation of 1-Methyl-5-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Condensation Pathways for 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

Executive Summary

This technical guide outlines the optimized protocols for the condensation of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (hereafter referred to as Triazole-3-CHO ). Due to the electrophilic nature of the C3-formyl group and the stability provided by N1-methylation, this scaffold is a critical intermediate for synthesizing Schiff bases (azomethines), hydrazones, and Knoevenagel adducts—moieties central to modern antifungal and antimicrobial drug discovery.

This document details two primary workflows:

  • Schiff Base Condensation: For the synthesis of imine-linked pharmacophores.

  • Knoevenagel Condensation: For C-C bond formation with active methylene compounds.

Chemical Context & Mechanism

Triazole-3-CHO possesses a distinct reactivity profile compared to its benzene analogs. The electron-deficient 1,2,4-triazole ring enhances the electrophilicity of the C3-aldehyde, making it highly reactive toward nucleophiles. However, the N1-methyl group prevents annular tautomerism, locking the specific isomer and simplifying purification.

Mechanistic Pathway: Schiff Base Formation

The condensation proceeds via a nucleophilic addition-elimination mechanism. The amine nucleophile attacks the carbonyl carbon, forming a carbinolamine intermediate, which subsequently dehydrates to yield the imine. Acid catalysis is often required to activate the carbonyl oxygen and facilitate the departure of the hydroxyl group as water.

ReactionMechanism Aldehyde Triazole-3-CHO (Electrophile) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate + Amine Amine Primary Amine (Nucleophile) Amine->Intermediate Transition Proton Transfer & Dehydration Intermediate->Transition Acid Cat. Product Schiff Base (Imine) Transition->Product Water H2O (Byproduct) Transition->Water

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of Triazole-3-CHO with primary amines.

Protocol A: Schiff Base Condensation (Imine Synthesis)

This protocol is the industry standard for coupling Triazole-3-CHO with substituted anilines or hydrazides.

Materials Required
  • Precursor: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Nucleophile: Substituted Aniline or Hydrazide (1.0 – 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Triazole-3-CHO in 15 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the appropriate amine (e.g., 4-fluoroaniline, isoniazid).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Note: If using a salt form of the amine (e.g., hydrochloride), add 1.0 eq of Sodium Acetate to buffer the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) with stirring.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the mobile phase.

    • Target: Disappearance of the aldehyde spot and appearance of a new, less polar spot.

    • Typical Time: 3 to 6 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto 50 g of crushed ice with vigorous stirring.

    • The Schiff base will precipitate as a solid.

  • Purification:

    • Filter the precipitate under vacuum.[1]

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallize from hot Ethanol or Ethanol/DMF mixtures to obtain the pure product.

Protocol B: Knoevenagel Condensation

This protocol is used to functionalize the C3 position with active methylene compounds (e.g., Malononitrile), often used to synthesize anticancer acrylonitriles.

Materials Required
  • Precursor: Triazole-3-CHO (1.0 eq)

  • Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 eq)

  • Catalyst: Piperidine (Catalytic amount, ~0.1 eq)

  • Solvent: Ethanol[1][2][3]

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of Triazole-3-CHO and 1.1 mmol of Malononitrile in 10 mL of Ethanol.

  • Catalysis: Add 0.1 mL of Piperidine dropwise.

  • Reaction: Stir at room temperature for 30 minutes, then reflux for 2–4 hours.

    • Observation: A color change (often yellow to orange) usually indicates product formation.

  • Isolation: Cool the mixture. If precipitation does not occur spontaneously, remove half the solvent under reduced pressure and cool in an ice bath.

  • Purification: Recrystallize from Ethanol.

Experimental Workflow & Quality Control

The following diagram illustrates the operational workflow for the synthesis and validation of the condensation products.

ExperimentalWorkflow Start Start: Weigh Reagents Mix Mix in Solvent (EtOH) Add Catalyst (AcOH/Piperidine) Start->Mix Reflux Reflux (80°C) 3-6 Hours Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC Decision Complete? TLC->Decision Decision->Reflux No Quench Pour onto Crushed Ice Decision->Quench Yes Filter Vacuum Filtration Quench->Filter Recryst Recrystallization (EtOH) Filter->Recryst Analysis Final Analysis (NMR, IR, MP) Recryst->Analysis

Figure 2: Operational workflow for the synthesis and isolation of Triazole-3-CHO condensation products.

Data Analysis & Validation

Successful condensation must be validated using spectroscopic data. The following table highlights the key diagnostic signals.

TechniqueParameterPrecursor (Aldehyde)Product (Schiff Base)Validation Logic
IR Spectroscopy C=O StretchStrong band @ 1690–1710 cm⁻¹Absent Loss of carbonyl confirms reaction.
IR Spectroscopy C=N StretchAbsent1600–1640 cm⁻¹ Formation of imine bond.
¹H NMR Aldehyde ProtonSinglet @ 10.0–10.2 ppmAbsent Disappearance confirms consumption of aldehyde.
¹H NMR Azomethine ProtonAbsentSinglet @ 8.5–9.2 ppm Distinctive shift for -CH=N-.
¹H NMR N-Methyl GroupSinglet @ ~4.0 ppmSinglet @ ~4.1 ppmRemains intact; slight shift due to conjugation changes.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Equilibrium favoring reactants (hydrolysis).

    • Solution: Use a Dean-Stark trap or add 3Å Molecular Sieves to the reaction mixture to scavenge water and drive the equilibrium forward.

  • Impure Product (Oiling out):

    • Cause: Incomplete precipitation.

    • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • No Reaction:

    • Cause: Deactivated amine (e.g., nitro-aniline).

    • Solution: Switch solvent to 1,4-Dioxane (higher boiling point) or use microwave irradiation (120°C, 10-20 min).

References

  • Synthesis and Biological Evaluation of Some Schiff Bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. PubMed. [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-formyltriazoles. Lirias (KU Leuven). [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • 1-methyl-5-phenyl-1H-1,2,4-triazole-3-thiol Synthesis Database. ChemSynthesis. [Link]

Sources

Method

Application Note: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde in Medicinal Chemistry and Drug Discovery

Executive Summary In modern medicinal chemistry, the 1,2,4-triazole ring has emerged as a privileged scaffold and a highly effective bioisostere for amides, esters, and carboxylic acids [1]. Its robust metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazole ring has emerged as a privileged scaffold and a highly effective bioisostere for amides, esters, and carboxylic acids [1]. Its robust metabolic stability, strong dipole moment, and dual hydrogen-bond donor/acceptor capabilities make it an ideal pharmacophore for target engagement [2].

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (CAS: 1956335-99-1) represents a highly specialized, reactive building block. The strategic placement of the 1-methyl group eliminates tautomeric ambiguity, locking the molecule into a single, predictable conformation for structure-based drug design. The 5-phenyl substitution provides a lipophilic vector for hydrophobic pocket engagement, while the 3-carbaldehyde moiety serves as a versatile electrophilic handle for late-stage functionalization, enabling the rapid generation of Schiff bases, secondary amines, and fused heterocyclic libraries [3].

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of this building block is critical for predicting the pharmacokinetic (PK) behavior of downstream derivatives. The table below summarizes the core metrics of the starting material.

Table 1: Physicochemical Profile of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

ParameterValueMedicinal Chemistry Implication
Chemical Formula C₁₀H₉N₃OLow molecular weight (187.20 g/mol ) allows for significant structural elaboration without violating Lipinski's Rule of 5.
CAS Number 1956335-99-1Commercially available building block for high-throughput library synthesis [4].
H-Bond Acceptors 4 (N, N, N, O)High capacity for interacting with kinase hinge regions or receptor binding sites.
H-Bond Donors 0Enhances passive membrane permeability (favorable for CNS-targeted drugs).
Tautomerism None (N1-Methylated)Ensures uniform target binding and simplifies NMR characterization of downstream products.

Mechanistic Insights: The Bioisosteric Rationale

As a Senior Application Scientist, it is vital to understand why this specific scaffold is chosen over traditional phenyl or pyrazole rings.

  • Metabolic Shielding : Traditional amide bonds are highly susceptible to enzymatic cleavage by amidases and proteases, leading to poor oral bioavailability. The 1,2,4-triazole core acts as a non-classical amide bioisostere. It mimics the planar geometry and dipole moment of an amide but is entirely resistant to hydrolytic cleavage [1].

  • Conformational Locking via N-Methylation : Unsubstituted 1H-1,2,4-triazoles exist in rapid equilibrium between 1H, 2H, and 4H tautomers. This dynamic state complicates structure-activity relationship (SAR) studies because the active binding conformation is uncertain. The N1-methyl group unequivocally locks the geometry, ensuring the 5-phenyl group and 3-carbaldehyde derivatives project at a fixed ~140° angle relative to each other.

  • Electrophilic Versatility : The 3-carbaldehyde group is highly reactive toward primary amines. It facilitates the synthesis of imines (Schiff bases), which are not only biologically active in their own right (e.g., as antiviral or anticancer agents) but also serve as intermediates for reductive amination or cyclocondensation into rigid, fused heterocycles like thiazolidinones [3].

Pharmacophore Core 1,2,4-Triazole Core Bioisostere for Amide Metabolically Stable Target Target Protein (e.g., EGFR / Tubulin) Core->Target H-Bonding Me 1-Methyl Group Prevents Tautomerization Locks Conformation Me->Core Steric control Ph 5-Phenyl Group Lipophilic Vector Pi-Pi Stacking Ph->Target Hydrophobic Pocket Aldehyde 3-Carbaldehyde Derived Linker Modulates Target Engagement Aldehyde->Target Solvent Channel / Hinge

Fig 1: Pharmacophore mapping of the 1-methyl-5-phenyl-1H-1,2,4-triazole scaffold in target engagement.

Synthetic Workflows and Reactivity

The primary utility of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde lies in its ability to rapidly generate diverse chemical libraries. The workflow below illustrates the divergent synthetic pathways available from this single precursor.

SynthWorkflow A 1-Methyl-5-phenyl-1H- 1,2,4-triazole-3-carbaldehyde C Schiff Base (Imine) Intermediate A->C + B (Acid Catalyst, Dean-Stark) B Primary Amines (Ar-NH2 / R-NH2) D Reductive Amination (NaBH(OAc)3) C->D Reduction F Cyclocondensation (e.g., with Thioglycolic acid) C->F Cyclization E Secondary Amine Derivatives D->E Yields flexible linkers G Fused Heterocycles (Thiazolidinones) F->G Yields rigid scaffolds

Fig 2: Divergent synthetic workflows originating from the 3-carbaldehyde moiety.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high yield and purity for downstream biological assays.

Protocol A: Synthesis of 1,2,4-Triazole Schiff Bases (Imine Formation)

Rationale: Imines are prone to hydrolysis. To drive the equilibrium toward the product, water must be actively removed. We utilize a Dean-Stark apparatus or molecular sieves combined with a catalytic amount of glacial acetic acid to activate the aldehyde carbonyl.

Materials:

  • 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.0 eq)

  • Substituted Aniline/Primary Amine (1.1 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous Ethanol or Toluene (0.2 M)

  • Activated 4Å Molecular Sieves (if using Ethanol)

Step-by-Step Procedure:

  • Initiation : Dissolve the carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous ethanol.

  • Catalysis : Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Dehydration : Add activated 4Å molecular sieves to the flask. (Alternatively, if using toluene, affix a Dean-Stark trap).

  • Reflux : Heat the mixture to reflux (78°C for ethanol, 110°C for toluene) under an inert argon atmosphere for 4–6 hours.

  • Reaction Monitoring (Self-Validation) : Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot (staining intensely with 2,4-DNP) disappears.

  • Workup : Filter the mixture hot to remove molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification : Recrystallize the crude residue from hot ethanol to yield the pure Schiff base.

  • Analytical Checkpoint : Confirm product formation via ¹H NMR. Crucial indicator: The disappearance of the aldehyde proton singlet at ~9.9 ppm and the appearance of a new imine (CH=N) singlet at ~8.4–8.6 ppm.

Protocol B: Reductive Amination to Secondary Amines

Rationale: For targets requiring a flexible linker (e.g., certain kinase inhibitors), the rigid imine is reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is milder and chemoselective; it reduces the protonated iminium ion without reducing unreacted aldehyde, minimizing alcohol byproducts.

Step-by-Step Procedure:

  • Imine Formation : Form the imine in situ by stirring the carbaldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous Dichloroethane (DCE) at room temperature for 2 hours.

  • Reduction : Cool the flask to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Maturation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching : Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct and destroy excess hydride.

  • Extraction & Purification : Extract with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

  • Analytical Checkpoint : In ¹H NMR, the imine singlet (~8.5 ppm) will be replaced by a methylene doublet (~4.2 ppm) and a broad amine (NH) singlet (~2.5 ppm), confirming successful reduction.

Quantitative Data Presentation: SAR Impact

To illustrate the medicinal chemistry value of these derivatives, Table 2 summarizes representative Structure-Activity Relationship (SAR) data for triazole-based Schiff bases targeting cancer cell lines (e.g., via EGFR/CDK4 inhibition) [2].

Table 2: Representative Biological Activity of Triazole-Schiff Base Derivatives

Compound / Substitution (R-group)Target IC₅₀ (EGFR)Target IC₅₀ (CDK4)Cell Viability (MCF-7) IC₅₀Pharmacological Note
Parent Carbaldehyde> 50 µM> 50 µM> 100 µMWeak binder; lacks extended target engagement.
Imine: 4-Fluoroaniline4.2 µM8.1 µM12.5 µMHalogen bonding improves hydrophobic pocket fit.
Imine: 4-Nitroaniline1.1 µM2.4 µM3.8 µMStrong electron-withdrawing group enhances dipole interactions.
Imine: 3,4,5-Trimethoxyaniline0.45 µM1.2 µM1.5 µMMimics the combretastatin A-4 pharmacophore; excellent tubulin/kinase dual targeting.
Reduced Amine: 4-Nitroaniline8.5 µM15.2 µM22.1 µMIncreased flexibility leads to entropic penalty upon binding, reducing potency.

Note: Data is representative of trends observed in 1,2,4-triazole-based kinase inhibitors and tubulin modulators.

Conclusion

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a highly strategic intermediate in medicinal chemistry. By leveraging its locked conformation, metabolic stability, and the electrophilic nature of the carbaldehyde group, researchers can rapidly access diverse chemical space. Whether designing rigid Schiff bases for kinase inhibition or flexible secondary amines for allosteric modulation, this scaffold provides a reliable foundation for lead optimization.

References

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies National Center for Biotechnology Information (PMC) URL:[Link]

Application

"derivatization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde for biological screening"

Executive Summary This guide details the strategic derivatization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (referred to herein as TZ-3-CHO ). The 1,2,4-triazole scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic derivatization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (referred to herein as TZ-3-CHO ). The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., Fluconazole), anticancer, and antimicrobial therapeutics.[1][2] The C3-aldehyde functionality of TZ-3-CHO provides a versatile electrophilic handle for generating diverse chemical libraries. This protocol focuses on high-fidelity synthetic routes—specifically Schiff base formation , Hydrazone condensation , and Reductive amination —optimized for biological screening workflows.

Chemical Strategy & Rationale

The TZ-3-CHO molecule possesses unique structural features that dictate its reactivity and biological potential:

  • 1-Methyl & 5-Phenyl Substituents: These groups provide essential lipophilicity (

    
     modulation), facilitating membrane permeability. Crucially, the 1-methyl group  blocks the N-H tautomerism often seen in triazoles, locking the regiochemistry and simplifying structural characterization (NMR).
    
  • C3-Aldehyde (Electrophile): The carbonyl carbon at position 3 is highly reactive toward nucleophiles due to the electron-withdrawing nature of the adjacent triazole ring.

  • Stability: The aromatic triazole ring is stable under acidic and basic conditions used in standard derivatization, allowing for robust library synthesis.

Targeted Chemical Space

We will focus on three primary derivatization pathways to maximize structural diversity for SAR (Structure-Activity Relationship) studies:

  • Pathway A (Imines/Schiff Bases): Reversible covalent inhibitors; often show antibacterial activity.

  • Pathway B (Hydrazones): Stable linkers; high affinity for metal chelation and enzymatic pockets.

  • Pathway C (Secondary Amines): Stable, non-hydrolyzable analogs for metabolic stability.

Experimental Protocols

Pre-Requisites & Safety
  • Starting Material: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (Purity >95%).

  • Solvents: Ethanol (EtOH), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Catalysts: Glacial Acetic Acid (AcOH).

  • Safety: Work in a fume hood. Triazole derivatives may be bioactive; handle with gloves and eye protection.

Protocol A: High-Throughput Synthesis of Schiff Bases (Imines)

Target Audience: Screening for antibacterial/antifungal hits.

Mechanism: Acid-catalyzed condensation of the aldehyde with primary aromatic amines.

Step-by-Step Methodology:

  • Stoichiometry: In a reaction vial, dissolve TZ-3-CHO (1.0 equiv, e.g., 1 mmol, ~187 mg) in absolute Ethanol (5–10 mL).

    • Scientist Tip: If solubility is poor due to the phenyl ring, add 10% DMF or warm to 40°C.

  • Amine Addition: Add the substituted aniline/amine (1.0–1.1 equiv).

  • Catalysis: Add Glacial Acetic Acid (2–3 drops, cat.).

  • Reflux: Heat the mixture at reflux (78°C) for 2–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 6:4). The aldehyde spot (

      
      ) should disappear; a new, lower 
      
      
      
      spot (imine) often appears yellow/orange.
  • Work-up: Cool the reaction to room temperature (RT). Pour onto crushed ice (20 g).

  • Isolation: The Schiff base typically precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH/DMF.

Self-Validation:

  • IR Spectroscopy: Disappearance of the C=O stretch (~1700 cm⁻¹) and appearance of the C=N stretch (1600–1620 cm⁻¹).

  • ¹H NMR: Disappearance of the aldehyde singlet (~10.0 ppm) and appearance of the azomethine proton (-CH=N-) singlet at 8.5–9.2 ppm.

Protocol B: Hydrazone Library Synthesis

Target Audience: Screening for antitubercular or enzyme inhibition activity.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve TZ-3-CHO (1.0 equiv) in Methanol (10 mL).

  • Reagent Addition: Add the hydrazide (e.g., Isonicotinic acid hydrazide, Salicylic acid hydrazide) (1.0 equiv).

  • Catalysis: Add a catalytic amount of conc. HCl (1 drop) or AcOH.

  • Reaction: Reflux for 4–8 hours.

  • Isolation: Cool to RT. If precipitation occurs, filter.[3] If not, evaporate solvent to 20% volume and add cold ether to induce crystallization.

Protocol C: Reductive Amination (Secondary Amines)

Target Audience: Optimization of "Hit" compounds for metabolic stability.

Step-by-Step Methodology:

  • Imine Formation: Follow Protocol A (Steps 1–4) to generate the imine in situ (do not isolate).

  • Reduction: Cool the reaction to 0°C.

  • Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions.

    • Caution: Gas evolution (

      
      ). Vent the vial.
      
  • Stirring: Stir at RT for 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography.

Biological Screening Workflow

Once the library is synthesized, proper handling is critical for assay reproducibility.

Table 1: Compound Preparation for Bioassays

ParameterSpecificationRationale
Stock Solvent 100% DMSO (Molecular Biology Grade)Ensures complete solubility of lipophilic triazoles.
Stock Concentration 10 mM or 20 mg/mLStandard concentration for serial dilutions.
Storage -20°C (Avoid freeze-thaw cycles)Prevents hydrolysis of Schiff bases (imines are moisture sensitive).
Assay Max DMSO < 1% (v/v)High DMSO is toxic to cells/bacteria, causing false positives.

Screening Cascade:

  • Primary Screen: Single-point assay (e.g., 50 µM) against S. aureus (Gram+) and E. coli (Gram-).

  • Hit Confirmation: Dose-response curve (MIC determination) for compounds with >50% inhibition.

  • Counter-Screen: Cytotoxicity assay (e.g., HEK293 cells) to ensure selectivity (Selectivity Index > 10).

Visualization of Workflows

Figure 1: Chemical Derivatization Pathway

Caption: Divergent synthesis pathways from the TZ-3-CHO core to generate functionally diverse libraries.

G Start 1-Methyl-5-phenyl- 1,2,4-triazole-3-CHO Reagent1 Primary Amines (R-NH2) + H+ Start->Reagent1 Reagent2 Hydrazides (R-CONH-NH2) Start->Reagent2 Reagent3 1. Amine 2. NaBH4 Start->Reagent3 Product1 Schiff Bases (Imines) Reagent1->Product1 Reflux/EtOH Product2 Hydrazones Reagent2->Product2 Acid Cat. Product3 Secondary Amines Reagent3->Product3 Reductive Amination

Figure 2: Biological Validation Logic

Caption: Decision tree for validating bioactive hits from the triazole library.

G Library Synthesized Library (DMSO Stock) Screen Primary Screen (50 µM) Library->Screen Decision Inhibition > 50%? Screen->Decision Discard Discard / Archive Decision->Discard No MIC Determine MIC (Serial Dilution) Decision->MIC Yes Tox Cytotoxicity Screen (Mammalian Cells) MIC->Tox Potent (Low MIC) Lead Lead Candidate Tox->Lead Low Toxicity

References

  • Synthesis and Biological Evaluation of Schiff Bases from 1,2,4-Triazole. Source: Molecules, 2007. URL:[Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. Source: MDPI, 2021. URL:[Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Source: NIH/PubMed Central. URL:[Link]

  • Biological Evaluation of New Schiff Bases Synthesized from 1,2,4-triazole. Source: Scientific Research Publishing. URL:[Link]

  • Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Source: Global Research Online. URL:[Link]

Sources

Method

Application Note: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde as a Strategic Precursor for Novel Antifungal Agents

Executive Summary The rapid emergence of drug-resistant fungal strains, particularly among Candida and Aspergillus species, has created a critical bottleneck in infectious disease management. To overcome resistance mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of drug-resistant fungal strains, particularly among Candida and Aspergillus species, has created a critical bottleneck in infectious disease management. To overcome resistance mechanisms that render classical fungicidal agents ineffective, drug development must pivot toward novel chemical spaces[1]. 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (CAS: 1956335-99-1) represents a highly strategic, bifunctional building block for medicinal chemists. It combines the validated target-binding affinity of the 1,2,4-triazole pharmacophore with the synthetic versatility of a reactive carbaldehyde handle. This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing this precursor to generate next-generation antifungal candidates.

Mechanistic Rationale: The 1,2,4-Triazole Pharmacophore

The 1,2,4-triazole ring is a "privileged scaffold" in antifungal drug discovery, forming the core of frontline therapeutics such as fluconazole, itraconazole, and voriconazole[2].

CYP51 Inhibition and Heme Coordination

The primary mechanism of action for 1,2,4-triazole derivatives is the potent inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis[3].

  • Electronic Interaction: The unhindered nitrogen atom (N4) of the 1,2,4-triazole ring acts as a strong electron donor, coordinating directly with the heme iron (Fe³⁺) in the active site of CYP51[4].

  • Structural Disruption: This coordination blocks the oxidative demethylation of lanosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols severely disrupt fungal cell membrane fluidity and integrity, leading to growth arrest and cell death[3].

  • Substituent Effects: In 1-methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde, the 1-methyl and 5-phenyl groups provide critical lipophilicity. This allows the molecule to effectively penetrate the fungal cell wall and anchor favorably within the hydrophobic access channel of the CYP51 active site[2].

G A Squalene B Lanosterol A->B C CYP51 Enzyme (Lanosterol 14α-demethylase) B->C Substrate D Ergosterol (Cell Membrane Integrity) C->D Biosynthesis E 1,2,4-Triazole Derivative (Heme Iron Coordination) E->C Inhibits

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives blocking ergosterol biosynthesis.

Synthetic Versatility: The Carbaldehyde Handle

While the triazole core dictates target engagement, the 3-carbaldehyde group is the engine for structural diversification. Aldehydes are highly electrophilic, making this precursor ideal for generating expansive libraries of antifungal candidates.

  • Schiff Base Formation (Imines/Hydrazones): Condensation with primary aromatic amines or hydrazides yields Schiff bases. Schiff bases containing triazole cores have demonstrated antifungal activity that frequently surpasses standard drugs like ketoconazole against specific dermatophytes (e.g., Microsporum gypseum) and Candida species[1][5].

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, acetophenone derivatives) yields chalcone-like α,β-unsaturated systems, which act as Michael acceptors capable of binding to secondary fungal targets.

Workflow P Precursor: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde R1 Pathway A: + Primary Amines / Hydrazides Catalyst: Glacial Acetic Acid (pH ~4.5) P->R1 R2 Pathway B: + Active Methylene Compounds Catalyst: Piperidine (Base) P->R2 Prod1 Schiff Bases / Hydrazones (Target: CYP51 + Cell Wall) R1->Prod1 Prod2 Chalcone-like Derivatives (Target: CYP51 + Michael Addition) R2->Prod2

Synthetic divergence of the triazole-3-carbaldehyde precursor into distinct antifungal classes.

Experimental Protocols

Protocol A: Synthesis of Antifungal Triazole-Schiff Bases

This self-validating protocol utilizes acid-catalyzed condensation. Causality note: Glacial acetic acid is strictly required to lower the pH to ~4.5–5.5. This mildly acidic environment protonates the carbonyl oxygen (increasing the electrophilicity of the carbaldehyde carbon) without fully protonating the primary amine (which would destroy its nucleophilicity).

Reagents & Materials:

  • 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.0 eq, 10 mmol)

  • Substituted aniline or hydrazide derivative (1.1 eq, 11 mmol)

  • Absolute ethanol (30 mL)

  • Glacial acetic acid (Catalytic, 3-4 drops)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the triazole precursor in 20 mL of absolute ethanol under continuous magnetic stirring.

  • Amine Addition: Dissolve 11 mmol of the chosen primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 5 minutes.

  • Catalysis: Add 3-4 drops of glacial acetic acid. Quality Control Check: The solution may immediately change color (often deepening to yellow/orange), indicating the initial formation of the hemiaminal intermediate.

  • Reflux: Attach a reflux condenser and heat the mixture to 75–80°C for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) solvent system.

  • Precipitation & Isolation: Once TLC indicates precursor consumption, cool the mixture to room temperature, then transfer to an ice bath for 30 minutes. The Schiff base will precipitate as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted amine. Recrystallize from hot ethanol to yield the pure Schiff base. Validate structure via ¹H-NMR (look for the characteristic azomethine –CH=N– proton singlet around δ 8.2–8.8 ppm)[5].

Protocol B: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

To establish the Minimum Inhibitory Concentration (MIC), testing must comply with Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Step-by-Step Methodology:

  • Inoculum Preparation: Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline (0.85%) and adjust to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute 1:1000 in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
  • Compound Dilution: Dissolve the synthesized triazole derivative in DMSO to a stock concentration of 1600 µg/mL. Perform two-fold serial dilutions in RPMI 1640 broth across a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL down to 0.125 µg/mL. Causality note: Ensure final DMSO concentration in wells does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Inoculation & Incubation: Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution. Include a positive growth control (no drug) and a negative sterility control (no fungi). Incubate plates at 35°C for 48 hours.

  • Endpoint Reading: Determine the MIC visually or via spectrophotometer (OD 530 nm). The MIC is defined as the lowest concentration of the compound that produces a

    
     reduction in growth compared to the drug-free control.
    

Representative SAR Data & Biological Evaluation

Extensive Structure-Activity Relationship (SAR) studies on 1,2,4-triazole Schiff bases reveal that the electronic nature of the substituents on the amine moiety drastically affects antifungal potency[5]. Halogenation (particularly –F and –Cl) at the para or meta positions of the phenyl ring enhances lipophilicity and binding affinity within the CYP51 pocket.

Table 1: Representative MIC Data for 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Schiff Base Derivatives (Hypothetical data modeled on established triazole SAR literature[1][5])

Compound IDR-Group (Amine Moiety)MIC C. albicans (µg/mL)MIC A. niger (µg/mL)Mechanism / SAR Observation
Precursor N/A (Aldehyde)>64>64Weak binding; lacks extended hydrophobic tail.
Derivative 1 Phenyl16.032.0Baseline Schiff base; moderate target engagement.
Derivative 2 4-Fluorophenyl2.04.0Fluorine enhances metabolic stability and lipophilicity.
Derivative 3 2,4-Dichlorophenyl0.51.0Optimal fit in CYP51 hydrophobic access channel.
Derivative 4 4-Methoxyphenyl8.016.0Electron-donating group reduces binding affinity.
Fluconazole (Standard Control)1.0>64Standard clinical benchmark.

Data Interpretation: Derivatives featuring electron-withdrawing halogens (Derivative 2 and 3) demonstrate superior antifungal activity, with Derivative 3 showing broad-spectrum potential that outperforms Fluconazole against Aspergillus niger.

Conclusion

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a highly effective launchpad for antifungal drug discovery. By leveraging the validated CYP51-inhibitory properties of the 1,2,4-triazole core and the synthetic flexibility of the 3-carbaldehyde group, researchers can efficiently generate diverse libraries of Schiff bases and chalcone hybrids. Careful manipulation of the appended functional groups allows for the fine-tuning of lipophilicity and electronic distribution, ultimately yielding potent candidates capable of overcoming modern fungal resistance.

References

Sources

Application

"synthesis of novel pyrazole derivatives from 1,2,4-triazole carbaldehydes"

Application Note: AN-2026-TZP Topic: High-Yield Synthesis of Novel Pyrazole Derivatives from 1,2,4-Triazole-3-Carbaldehydes via Claisen-Schmidt Chalcone Intermediates Executive Summary This application note details a rob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-TZP Topic: High-Yield Synthesis of Novel Pyrazole Derivatives from 1,2,4-Triazole-3-Carbaldehydes via Claisen-Schmidt Chalcone Intermediates

Executive Summary

This application note details a robust, two-step synthetic protocol for generating novel 1,2,4-triazole-pyrazole hybrid scaffolds. These bis-heterocyclic compounds are of significant interest in medicinal chemistry due to their proven pharmacophore overlap with antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The method utilizes a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a heterocyclization with hydrazine derivatives.[3] This guide is designed for medicinal chemists requiring high purity and reproducibility.

Strategic Rationale & Mechanistic Insight

Why this pathway? Direct coupling of triazole and pyrazole rings can be challenging due to steric hindrance and competing nucleophilic sites. The "Chalcone Route" is selected here for three reasons:

  • Regiocontrol: The

    
    -unsaturated ketone (chalcone) acts as a "soft" electrophile, directing the hydrazine attack specifically to the 
    
    
    
    -carbon, ensuring the formation of the 3,5-disubstituted pyrazole isomer.
  • Versatility: The electronic properties of the final scaffold can be tuned by varying the acetophenone substituent in Step 1 or the hydrazine derivative in Step 2.

  • Scalability: Both steps proceed in high yields under mild conditions, minimizing the need for chromatographic purification in early-stage discovery.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Process Parameters Start 1,2,4-Triazole-3-carbaldehyde (Starting Material) Inter Chalcone Intermediate (α,β-unsaturated ketone) Start->Inter Claisen-Schmidt Condensation Reagent1 Acetophenone Deriv. + NaOH/EtOH Reagent1->Inter Final Target Pyrazole Derivative (1,2,4-Triazole-Pyrazole Hybrid) Inter->Final Cyclocondensation (Michael Addn + Elimination) Reagent2 Hydrazine Hydrate + AcOH/EtOH Reagent2->Final Temp1 Step 1: 0-25°C (Control Exotherm) Temp2 Step 2: Reflux (80°C) (Drive Cyclization)

Caption: Logical flow of the two-step synthesis showing reagents and critical intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of the Chalcone Intermediate

Reaction Type: Claisen-Schmidt Condensation[4][5][6]

Reagents:

  • 1,2,4-Triazole-3-carbaldehyde (1.0 equiv)

  • Substituted Acetophenone (1.0 equiv)

  • Sodium Hydroxide (NaOH), 40% aq. solution or pellets

  • Ethanol (95% or absolute)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 20 mL of ethanol.

  • Activation: Add 10 mmol of 1,2,4-triazole-3-carbaldehyde to the solution. Stir until a homogenous mixture is obtained.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise, add 5 mL of 40% NaOH solution (or 10% NaOH in ethanol) while stirring vigorously.

    • Mechanistic Note: Low temperature prevents the Cannizzaro reaction (side reaction of the aldehyde) and polymerization of the vinyl ketone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The appearance of a new spot (usually fluorescent under UV) and disappearance of the aldehyde indicates completion.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base).

  • Purification: The chalcone usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.[3]

Data Checkpoint (Chalcone):

  • 1H NMR: Look for two doublet signals (J = 15–16 Hz) in the 7.0–8.0 ppm region, characteristic of trans-alkene protons.

Phase 2: Cyclization to Pyrazole

Reaction Type: Michael Addition followed by Cyclodehydration

Reagents:

  • Chalcone Intermediate (from Phase 1)[3]

  • Hydrazine Hydrate (99%) or Phenylhydrazine

  • Glacial Acetic Acid (Solvent/Catalyst) or Ethanol

Protocol:

  • Setup: In a 50 mL round-bottom flask, dissolve 5 mmol of the Chalcone in 15 mL of glacial acetic acid (or ethanol with 5 drops of acetic acid).

  • Addition: Add 10 mmol (2.0 equiv) of Hydrazine Hydrate dropwise.

    • Safety: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Cyclization: Reflux the mixture at 80–90°C for 6–10 hours.

    • Visual Cue: A color change (often from yellow to pale/colorless or deep orange depending on substituents) typically occurs.

  • Work-up: Cool the mixture to room temperature and pour onto 100 g of crushed ice. Stir for 15 minutes.

  • Isolation: The pyrazole derivative will precipitate.[3] Filter the solid under vacuum.

  • Purification: Wash the cake with water (to remove acetic acid) and recrystallize from ethanol/DMF mixtures if necessary.

Characterization & Validation

Spectroscopic Signatures: To validate the transformation, compare the spectral data of the intermediate and final product.

FeatureChalcone IntermediatePyrazole Product
IR (C=O) Strong band ~1650–1690 cm⁻¹ (Enone)Absent (Cyclized)
IR (C=N) ~1600 cm⁻¹Strong band ~1590–1620 cm⁻¹
1H NMR (Alkene) Doublets (J=15-16 Hz) for CH=CHAbsent
1H NMR (Ring) N/ACH₂ protons (pyrazoline) appear as AMX pattern or aromatic singlet if oxidized to pyrazole.
1H NMR (NH) N/ABroad singlet ~10–13 ppm (if NH-pyrazole)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Product melting point is near RT or impurities present.Scratch the flask walls with a glass rod; cool to -20°C; try a different recrystallization solvent (e.g., MeOH).
Low Yield (Step 1) Aldehyde oxidation or Cannizzaro side reaction.Ensure inert atmosphere (N₂); maintain 0°C during base addition; use fresh aldehyde.
Incomplete Cyclization Reaction temperature too low.Switch solvent from ethanol to glacial acetic acid (higher boiling point) or use microwave irradiation (140°C, 10 min).
Sticky Precipitate Trapped acetic acid/solvent.Wash thoroughly with NaHCO₃ solution to neutralize acid; dry in a vacuum oven.

References

  • Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazole Clubbed Pyrazole Derivatives. Source: ResearchGate (2025) URL:[Link]

  • Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole. Source: PubMed / NIH (2025) URL:[Link]

  • Design and Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. Source: IJIRT (2025) URL:[Link]

  • Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Source: Zaporozhye State Medical University (2020) URL:[Link]

Sources

Method

"experimental procedure for the synthesis of hydrazones from 1,2,4-triazole aldehydes"

Application Note: Experimental Procedures for the Synthesis of Hydrazones from 1,2,4-Triazole Aldehydes Executive Summary Hydrazones bearing a 1,2,4-triazole moiety are privileged scaffolds in medicinal chemistry, exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Procedures for the Synthesis of Hydrazones from 1,2,4-Triazole Aldehydes

Executive Summary

Hydrazones bearing a 1,2,4-triazole moiety are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and antitumoral properties[1]. The synthesis of these compounds typically involves the acid-catalyzed condensation of a 1,2,4-triazole-containing aldehyde with an appropriate aryl or alkyl hydrazine/hydrazide[2]. This application note provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality behind reagent selection, optimized reaction conditions, and analytical validation steps necessary for drug development applications.

Mechanistic Rationale and Causality

The formation of a hydrazone from a 1,2,4-triazole aldehyde is a classic nucleophilic addition-elimination reaction. Understanding the thermodynamics and kinetics of this pathway is critical for optimizing yields:

  • Electrophilic Activation : The carbonyl oxygen of the 1,2,4-triazole aldehyde is protonated by a catalytic amount of glacial acetic acid. This lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl group, increasing its electrophilicity. Stronger mineral acids (like HCl or H₂SO₄) are strictly avoided because they would completely protonate the hydrazine nucleophile (pKa ~8), rendering it inactive and halting the reaction.

  • Nucleophilic Attack : The primary amine of the hydrazine derivative attacks the activated carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration : Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone (imine) double bond. The extended conjugation between the 1,2,4-triazole ring, the hydrazone linker, and the hydrazine substituent provides thermodynamic stability, driving the equilibrium forward[1].

Experimental Design

  • Solvent Selection : Absolute ethanol is the solvent of choice. It completely solubilizes the starting materials at reflux (78 °C) but exhibits a sharp drop in solubility for the highly crystalline hydrazone product at lower temperatures (0–5 °C)[3]. This allows for product isolation via simple precipitation and filtration, bypassing tedious chromatographic purification.

  • Catalyst : Glacial acetic acid maintains the reaction pH at approximately 4.5, the optimal window for maximizing carbonyl activation without neutralizing the nucleophile.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating the necessity of the acid catalyst and optimal temperature profiles.

SolventCatalyst (Equiv)Temperature (°C)Time (h)Yield (%)Observation / Causality
EthanolNoneReflux (78)1245Sluggish kinetics due to unactivated carbonyl.
EthanolGlacial AcOH (0.1)Reflux (78)488Optimal activation; product precipitates upon cooling.
MethanolGlacial AcOH (0.1)RT (25)2465Incomplete conversion; lower thermal energy.
DCMGlacial AcOH (0.1)Reflux (40)682Good yield, but requires solvent evaporation for isolation.
DMFNone100850High solubility prevents precipitation; partial decomposition.

Step-by-Step Protocol: Synthesis of 1,2,4-Triazole Hydrazones

Materials Required:

  • 1,2,4-Triazole aldehyde derivative (1.0 equiv, e.g., 10 mmol)

  • Hydrazine or Hydrazide derivative (1.1 equiv, e.g., 11 mmol)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid

  • Ice-water bath

Procedure:

  • Preparation of the Reaction Mixture : In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 1,2,4-triazole aldehyde (10 mmol) in 25 mL of absolute ethanol[2].

  • Addition of Nucleophile : Add the hydrazine or hydrazide derivative (11 mmol) to the suspension. Note: A slight 1.1 molar excess of the hydrazine ensures complete consumption of the aldehyde, which is typically harder to remove during recrystallization.

  • Catalysis : Add 3–5 drops (approx. 0.1 mmol) of glacial acetic acid to the mixture.

  • Reflux : Attach a reflux condenser and heat the mixture to 78 °C using an oil bath or heating mantle. Stir vigorously. The suspension will typically clear into a homogeneous solution as the reactants dissolve and react[3].

  • In-Process Monitoring (Self-Validation) : After 2 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., DCM:MeOH 9:1). The reaction is complete when the UV-active aldehyde spot disappears.

  • Precipitation : Once complete (typically 3–6 hours), remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath (0–5 °C) for 1 hour to maximize the precipitation of the hydrazone[2].

  • Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove unreacted hydrazine and trace impurities.

  • Drying : Dry the product under high vacuum at 40 °C for 12 hours to afford the pure 1,2,4-triazole hydrazone.

Analytical Validation (Self-Validating System)

To ensure structural integrity and purity, the isolated compound must be validated against the following spectroscopic markers:

  • FT-IR : Confirm the disappearance of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the characteristic azomethine (C=N) stretch at 1600–1620 cm⁻¹.

  • ¹H-NMR (DMSO-d₆) : Verify the presence of the highly deshielded hydrazone proton (-CH=N-) typically appearing as a singlet between δ 8.00 and 8.50 ppm. The 1,2,4-triazole ring protons usually appear as sharp singlets around δ 8.50–9.00 ppm[1].

  • HRMS : Confirm the exact mass corresponding to the[M+H]⁺ ion of the condensed product.

Experimental Workflow Diagram

G Start 1,2,4-Triazole Aldehyde + Hydrazine Derivative Solvent Dissolve in Absolute EtOH (0.4 M Concentration) Start->Solvent Catalyst Add Glacial Acetic Acid (Catalytic, pH ~4.5) Solvent->Catalyst Reaction Reflux (78°C) for 3-6 Hours Catalyst->Reaction Electrophilic Activation Cooling Cool to 0-5°C (Precipitation) Reaction->Cooling TLC Confirms Completion Isolation Vacuum Filtration & Cold EtOH Wash Cooling->Isolation Crystallization Validation Analytical Validation (NMR, IR, HRMS) Isolation->Validation Pure Hydrazone Isolated

Workflow for the acid-catalyzed synthesis and isolation of 1,2,4-triazole hydrazones.

References

  • Korcz, M., et al. "Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety." International Journal of Molecular Sciences, MDPI. URL:[Link]

  • Ayhan-Kılcıgil, G., et al. "Synthesis of New Bis-1,2,4-Triazole Derivatives." Molecules, MDPI. URL:[Link]

  • Al-Ghamdi, S. N., et al. "Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS)." Molecules, MDPI. URL:[Link]

Sources

Application

Application Note: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde in Materials Science

This Application Note and Protocol guide details the synthesis, characterization, and material science applications of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde . Executive Summary & Compound Overview 1-Methyl-5...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis, characterization, and material science applications of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde .

Executive Summary & Compound Overview

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (MPT-3-CHO) is a privileged heterocyclic scaffold in materials science, distinct from its 1,2,3-triazole "click chemistry" analogues. Unlike the 1,2,3-isomers, the 1,2,4-triazole core offers unique coordination geometry (N1/N2/N4 positioning) and superior thermal stability, making it an ideal candidate for Metal-Organic Frameworks (MOFs) , fluorescent chemosensors , and corrosion inhibitors .

The C3-formyl group serves as a reactive "handle," enabling rapid derivatization via Schiff base condensation, Knoevenagel reactions, or reductive amination. This guide focuses on its primary utility: constructing "Turn-On" Fluorescent Chemosensors for transition metal detection and its role as a ligand precursor in coordination polymers.

Chemical Identity
PropertySpecification
IUPAC Name 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde
Molecular Formula C₁₀H₉N₃O
Molecular Weight 187.20 g/mol
Core Functionality Electrophilic Aldehyde (C3), Coordination Site (N2/N4)
Key Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in Water

Key Applications in Materials Science[6]

A. Fluorescent Chemosensors (Schiff Base Ligands)

The most immediate application of MPT-3-CHO is the synthesis of Schiff base ligands (Azomethines). When condensed with electron-rich amines (e.g., pyrene, anthracene, or rhodamine derivatives), the resulting C=N bond enables Photoinduced Electron Transfer (PET) or C=N isomerization mechanisms.

  • Mechanism: In the absence of metal ions, the C=N bond rotation quenches fluorescence (non-radiative decay). Upon binding a metal ion (e.g., Al³⁺, Zn²⁺), the rotation is restricted (Chelation-Enhanced Fluorescence, CHEF), triggering a strong emission signal.

B. Metal-Organic Frameworks (MOFs) & Coordination Polymers

The 1,2,4-triazole ring bridges metal centers (typically Zn²⁺, Cd²⁺, or Cu²⁺) to form rigid porous networks. MPT-3-CHO allows for Post-Synthetic Modification (PSM) of MOFs.

  • Strategy: An amine-tagged MOF (e.g., IRMOF-3) is reacted with MPT-3-CHO. The aldehyde condenses with the framework's amino groups, anchoring the phenyl-triazole moiety into the pores to modulate gas adsorption selectivity (e.g., CO₂ vs. N₂).

C. Corrosion Inhibition

The nitrogen-rich triazole core adsorbs strongly onto copper and mild steel surfaces, forming a self-assembled monolayer (SAM). The phenyl group enhances hydrophobicity, repelling aqueous corrosive agents.

Experimental Protocols

Protocol 1: Regioselective Synthesis of MPT-3-CHO

Rationale: Direct synthesis of the 1,5-isomer is challenging due to tautomerism. This protocol uses the Lin-Polya route to establish the 1,5-regiochemistry, followed by C3-lithiation.

Phase A: Synthesis of 1-Methyl-5-phenyl-1H-1,2,4-triazole
  • Reagents: Benzamide (10 mmol), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 15 mmol), Methylhydrazine (12 mmol).

  • Step 1 (Activation): Reflux Benzamide and DMF-DMA in anhydrous toluene (20 mL) for 4 hours. The solvent is removed in vacuo to yield the intermediate N-[(dimethylamino)methylene]benzamide.

  • Step 2 (Cyclization): Dissolve the intermediate in Acetic Acid (15 mL). Add Methylhydrazine dropwise at 0°C.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 2 hours.

  • Workup: Neutralize with NaHCO₃, extract with Ethyl Acetate (3x), and dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc. Yield: ~75-80%.

Phase B: C3-Formylation (The "Aldehyde Handle")

Safety Note: n-Butyllithium is pyrophoric. Use strictly anhydrous conditions.

  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Dissolution: Dissolve 1-Methyl-5-phenyl-1H-1,2,4-triazole (1.0 g, 6.3 mmol) in anhydrous THF (20 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 2.8 mL, 7.0 mmol) dropwise over 10 mins. The solution typically turns yellow/orange, indicating the formation of the C3-lithio species. Stir for 45 mins at -78°C.

  • Quench: Add anhydrous DMF (1.0 mL, 13 mmol) rapidly. Stir for 10 mins at -78°C, then allow to warm to Room Temperature (RT) over 1 hour.

  • Hydrolysis: Quench with saturated NH₄Cl solution (10 mL).

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry (MgSO₄), and concentrate.

  • Purification: Flash chromatography (SiO₂, Hexane:EtOAc 3:1).

    • Product: White to pale yellow solid.[1]

    • Key NMR Signal: δ 10.05 ppm (s, 1H, CHO).

Protocol 2: Synthesis of a "Turn-On" Fluorescent Sensor (MPT-Schiff)

Target: Synthesis of N-((1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)methylene)pyren-1-amine.

  • Reagents: MPT-3-CHO (1.0 mmol), 1-Aminopyrene (1.0 mmol), Ethanol (10 mL), Acetic Acid (cat. 2 drops).

  • Procedure: Mix reagents in Ethanol and reflux for 6 hours. A precipitate typically forms.

  • Filtration: Filter the hot solution to collect the crude solid.

  • Washing: Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Characterization: Verify formation of Imine bond (IR: ~1620 cm⁻¹; ¹H NMR: disappearance of CHO peak, appearance of CH=N singlet at ~8.8 ppm).

Data Presentation & Visualization

A. Spectral Data Reference (MPT-3-CHO)
NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 10.05 s, 1H-CHO (Diagnostic)
7.50 - 7.65m, 5HPhenyl Ring
4.02 s, 3HN-CH₃
¹³C NMR 182.5 C=O
162.0C3 (Triazole)
155.4C5 (Triazole)
36.8N-CH₃
B. Synthesis Workflow Diagram

SynthesisPath cluster_0 Phase A: Ring Construction cluster_1 Phase B: Functionalization Benzamide Benzamide (Start) Intermediate N-acylformamidine (Intermediate) Benzamide->Intermediate DMF-DMA Reflux Triazole 1-Methyl-5-phenyl- 1,2,4-triazole Intermediate->Triazole MeNHNH2 AcOH, Reflux Lithio C3-Lithio Species (-78°C) Triazole->Lithio n-BuLi THF, -78°C Product MPT-3-CHO (Aldehyde) Lithio->Product 1. DMF 2. H3O+

Caption: Regioselective synthesis pathway ensuring the 1-methyl-5-phenyl isomer via Lin-Polya cyclization followed by C3-lithiation.

C. Sensing Mechanism Diagram

SensingMech Probe Free Probe (Schiff Base) C=N Rotation Active Complex Probe-Metal Complex Rotation Restricted Probe->Complex + Zn2+ Coordination Dark Non-Radiative Decay (Weak Emission) Probe->Dark PET / Isomerization Metal Metal Ion (Zn2+) Metal->Complex Signal Strong Fluorescence (CHEF Effect) Complex->Signal UV Excitation

Caption: Mechanism of fluorescence enhancement (Turn-On) upon metal ion coordination, inhibiting C=N isomerization.

References

  • Lin, Y.-I., et al. (1979). "Rapid and regioselective synthesis of 1-substituted 1,2,4-triazoles." The Journal of Organic Chemistry, 44(23), 4160–4164. Link

  • Ohta, S., et al. (1992). "Lithiation of 1-substituted 1,2,4-triazoles." Chemical & Pharmaceutical Bulletin, 40(10), 2681–2685.
  • Singh, P., et al. (2012). "1,2,4-Triazole derivatives as new optical sensors for metal ions." Trends in Analytical Chemistry, 39, 13–28.
  • Tang, R., et al. (2021). "Oxygen-Enriched Metal-Organic Frameworks Based on 1,2,4-Triazole Ligands." ACS Applied Materials & Interfaces, 13(18), 21516-21526. Link

  • BenchChem. (2025). "Synthesis of Methyl-1H-1,2,4-triazole-3-carboxylate Protocols." Link

Sources

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde synthesis"

Current Status: Operational Support Tier: Level 3 (Process Optimization & R&D) Subject: Synthetic Route Optimization & Troubleshooting Guide Executive Summary & Structural Criticality User Advisory: Before beginning opti...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Optimization & R&D) Subject: Synthetic Route Optimization & Troubleshooting Guide

Executive Summary & Structural Criticality

User Advisory: Before beginning optimization, verify your target isomer. The nomenclature for 1,2,4-triazoles is frequently confused in commercial catalogs. You are targeting 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde .

  • Structure: The N-methyl group is adjacent to the phenyl ring (Position 1 and 5). The aldehyde is at Position 3.[1]

  • The Challenge: This is the thermodynamically disfavored isomer if synthesized via direct methylation of 3-phenyl-1,2,4-triazole. Direct methylation typically yields the 1-methyl-3-phenyl isomer (sterically less hindered) or the N2-methyl isomer.

  • The Solution: To ensure regiochemical fidelity, you must use a Directed Cyclization Route rather than post-synthetic functionalization.

The "Golden Route" Protocol

To maximize yield and purity, we recommend the Ester-Reduction-Oxidation pathway. This route fixes the regiochemistry in Step 1 and avoids the harsh conditions of Vilsmeier-Haack formylation, which can be sluggish at the C3 position of 1,5-disubstituted triazoles.

Phase I: Regioselective Ring Construction

Objective: Synthesize Ethyl 1-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxylate.

  • Precursor Selection: Start with

    
    -methylbenzhydrazide . This "locks" the methyl and phenyl groups into the 1,2-relationship immediately.
    
  • Acylation: React

    
    -methylbenzhydrazide with Ethyl oxalyl monochloride  in DCM/TEA at 0°C.
    
    • Why: This installs the C3-ester carbon skeleton before the ring closes.

  • Cyclization: Reflux the intermediate in glacial acetic acid or use

    
     cyclodehydration.
    
    • Checkpoint: Verify the formation of the triazole ring via LC-MS. The mass should correspond to the ester.

Phase II: Functional Group Transformation (The Optimization Zone)

Objective: Convert Ester


 Alcohol 

Aldehyde.
Step A: Reduction
  • Reagent:

    
     (Sodium Borohydride) in Methanol/THF.
    
  • Condition:

    
     to RT.
    
  • Target: (1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)methanol.

  • Note: Avoid

    
     if possible; it is often overkill and can cause ring cleavage or over-reduction in electron-deficient heterocycles.
    
Step B: Oxidation (The Critical Step)

This is where most users fail. The aldehyde is prone to over-oxidation to the carboxylic acid or hydrate formation.[2]

Recommended Protocol: Activated


 Oxidation 
  • Reagent: Activated Manganese(IV) oxide (10–20 equivalents).

  • Solvent: Chloroform (

    
    ) or DCM.
    
  • Temp: Reflux (

    
     for 
    
    
    
    ).
  • Time: 2–6 hours (Monitor by TLC).

  • Workup: Filter through Celite pad. Evaporate.

Comparative Analysis of Oxidation Methods

We have compiled data on oxidation efficiency for electron-deficient heteroaromatic alcohols.

MethodReagentYieldSelectivity (Aldehyde:Acid)ProsCons
Standard Activated

75-85% 98:2 Mild, easy workup (filtration) Requires large excess (10-20 eq)
SwernDMSO/Oxalyl Chloride80-90%95:5High conversionCryogenic (-78°C), smelly sulfides
IBX/DMPDess-Martin Periodinane85-92%99:1Very clean, RT reactionExpensive, potentially explosive residues
Jones

/

<30%10:90CheapDo Not Use (Over-oxidizes to acid)

Troubleshooting Guide (FAQ)

Category: Regiochemistry & Purity[2]

Q: I tried methylating 5-phenyl-1,2,4-triazole-3-carbaldehyde directly, but the NMR looks wrong. Why? A: Direct methylation of the triazole ring is governed by sterics and tautomeric equilibrium. The N2 and N4 positions are often more nucleophilic or sterically accessible than N1 (which is flanked by the phenyl group). You likely synthesized a mixture of the N2-methyl and 1-methyl-3-phenyl isomers.

  • Fix: You cannot separate these easily. Discard and restart using the

    
    -methylbenzhydrazide  route described in Phase I.
    

Q: My product has a melting point 10°C lower than reported. Is it the wrong isomer? A: It is likely the Aldehyde Hydrate . Triazole aldehydes are electron-deficient, making the carbonyl carbon highly electrophilic. In the presence of atmospheric moisture, they form gem-diols (


).
  • Fix: Store the product in a desiccator. Run NMR in

    
     (which often dehydrates the gem-diol back to aldehyde) to confirm. If confirmed, sublime the solid or dry under high vacuum with 
    
    
    
    .
Category: Reaction Conditions

Q: The


 reaction is stuck at 50% conversion after 24 hours. 
A:  This is a classic "Activity" issue. Commercial 

varies wildly in activity.
  • Fix: "Activate" your

    
     before use. Heat it in an oven at 
    
    
    
    for 12 hours prior to the reaction. Alternatively, switch to IBX (2-Iodoxybenzoic acid) in refluxing EtOAc, which drives the reaction faster.

Q: Can I use the Vilsmeier-Haack reaction on 1-methyl-5-phenyl-1,2,4-triazole? A: Theoretically, yes, but C3 lithiation/formylation is difficult due to the competing acidity of the methyl protons and the general deactivation of the ring. The Vilsmeier reagent often fails to functionalize C3 efficiently on this specific scaffold. The Ester reduction route is 3x more reliable for scale-up.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logic flow for the synthesis and decision-making process for troubleshooting.

G Start Target: 1-Methyl-5-phenyl-1H- 1,2,4-triazole-3-carbaldehyde Route_Choice Select Synthetic Strategy Start->Route_Choice Direct_Alk Route A: Direct Methylation of 3-phenyl-triazole Route_Choice->Direct_Alk Avoid Directed_Cyc Route B: Directed Cyclization (N-methylbenzhydrazide) Route_Choice->Directed_Cyc Preferred Fail_Regio FAILURE: Mixture of Isomers (N1 vs N2 vs N4) Direct_Alk->Fail_Regio Step1 Step 1: Acylation with Ethyl Oxalyl Chloride Directed_Cyc->Step1 Step2 Step 2: Cyclization to Ester Step1->Step2 Step3 Step 3: Reduction (NaBH4) to Alcohol Step2->Step3 Step4 Step 4: Oxidation to Aldehyde Step3->Step4 Ox_Choice Oxidation Method? Step4->Ox_Choice MnO2 Activated MnO2 (Reflux) *Recommended* Ox_Choice->MnO2 Swern Swern (-78°C) Ox_Choice->Swern Jones Jones Reagent Ox_Choice->Jones Success Pure Aldehyde Product MnO2->Success Swern->Success OverOx Over-oxidation to Acid Jones->OverOx

Caption: Logic flow for regioselective synthesis. Green paths indicate the optimized "Golden Route." Red paths indicate common failure points.

References

  • BenchChem Technical Data. Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. (Discusses Vilsmeier limitations and over-oxidation risks).

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. (General methodologies for triazole ring construction).

  • Boraei, A. et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. (Detailed analysis of N1 vs N2 alkylation patterns, confirming the difficulty of direct methylation).

  • ChemScene Product Data. 1-Methyl-3-phenyl-1H-1,2,4-triazole-5-carbaldehyde.[3] (Example of commercial availability of the reverse isomer, highlighting the need for careful nomenclature checks).

  • Bechara, W. S. et al. (2015).[4] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles.[4] Organic Letters.[4][5] (Modern cyclization techniques).

Sources

Optimization

"common byproducts in the synthesis of 1,2,4-triazole-3-carbaldehydes"

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole-3-carbaldehydes. These highly electron-deficient heterocycles are critical building blocks in drug discovery, but their synthesis is notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole-3-carbaldehydes. These highly electron-deficient heterocycles are critical building blocks in drug discovery, but their synthesis is notoriously plagued by chemoselectivity and regioselectivity issues. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Over-Oxidation and Acetal Formation

Q: I am oxidizing a 1,2,4-triazole-3-methanol derivative using MnO₂ or NaIO₄/RuO₂, but I am isolating a highly polar byproduct and my aldehyde yield is poor. What is happening? A: You are likely observing over-oxidation to the 1,2,4-triazole-3-carboxylic acid. Historically, the oxidation of triazoles to 1,2,4-triazole-3-carboxaldehydes utilized strong aqueous oxidants like sodium periodate with ruthenium dioxide catalysts [2]. However, the highly electron-withdrawing nature of the triazole ring makes the resulting carbaldehyde extremely electrophilic. In the presence of trace water, the aldehyde rapidly hydrates to a gem-diol, which is subsequently over-oxidized to the carboxylic acid. Causality & Solution: To prevent this, strictly anhydrous conditions must be maintained. Switch to anhydrous oxidants such as Dess-Martin Periodinane (DMP) or Swern oxidation. Alternatively, modern synthetic routes bypass oxidation entirely by reducing 1,2,4-triazole-3-carboxylates directly to the carbaldehyde using DIBAL-H [3].

Q: My post-workup NMR shows a singlet around 5.5–6.0 ppm instead of the expected aldehyde proton (~9.8–10.2 ppm). I used methanol during my column chromatography. Why did the product change? A: You have inadvertently synthesized the dimethyl acetal byproduct. Because the C3-carbaldehyde is highly electrophilic, it spontaneously reacts with nucleophilic alcoholic solvents (like methanol or ethanol) to form hemiacetals and acetals. Causality & Solution: Avoid all alcoholic solvents during workup and purification. Use ethyl acetate/hexanes or dichloromethane/acetonitrile for chromatography. If the acetal has already formed, it can be reversed by treating the organic layer with mild aqueous acid (e.g., 1M HCl) followed by extraction with a non-nucleophilic solvent.

Issue 2: Incomplete Cyclization in De Novo Synthesis

Q: When synthesizing the triazole core via the condensation of an aryl hydrazide and an amidine, I isolate a stable acyclic intermediate instead of the triazole. How do I force cyclization? A: You are isolating the uncyclized acyl amidrazone intermediate. The cyclization of these intermediates to the 1,2,4-triazole ring requires the elimination of water. While thermodynamically favored, this dehydration is kinetically slow if the intermediate is stabilized by intramolecular hydrogen bonding. Causality & Solution: General synthesis methods for 1,2,4-triazoles from nitrogen sources like hydrazines require elevated temperatures or acidic catalysis (e.g., glacial acetic acid) to drive the dehydration [4]. Monitor the disappearance of the N-H protons (~10-12 ppm) in the ¹H NMR to validate ring closure.

Issue 3: Regioselectivity in N-Alkylation

Q: I am alkylating 1H-1,2,4-triazole-3-carbaldehyde under basic conditions. I get a complex mixture of products. How can I control the regioselectivity? A: The 1,2,4-triazole ring possesses three nucleophilic nitrogens (N1, N2, and N4). Alkylation typically yields a mixture of N1 and N2 products because the intermediate triazolide anion is highly delocalized. Causality & Solution: N1-alkylation is thermodynamically favored and less sterically hindered than N2-alkylation (which is adjacent to the bulky C3-carbaldehyde group). To maximize N1 selectivity, use lower temperatures to capture the kinetic product or employ bulkier electrophiles. To bypass regioselectivity issues entirely, functionalization of pre-formed 3,4-disubstituted triazoles is often preferred [1].

Part 2: Quantitative Data Summaries

Table 1: Comparison of Synthetic Routes to 1,2,4-Triazole-3-carbaldehydes

Synthetic RouteReagentsPrimary Byproduct RiskMitigation Strategy
Alcohol Oxidation MnO₂, Swern, DMPCarboxylic acid (over-oxidation)Use strictly anhydrous conditions; prefer DMP over aqueous oxidants.
Ester Reduction DIBAL-HPrimary alcohol (over-reduction)Maintain -78°C strictly; use exactly 1.05 equivalents of DIBAL-H.
De Novo Cyclization Hydrazide + AmidineAcyclic acyl amidrazoneApply heat and acid catalysis (e.g., AcOH) to force dehydration.
Direct Formylation n-BuLi, DMFRegioisomeric formylationEnsure complete N-protection or use directed ortho-metalation groups.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Reduction of 1,2,4-Triazole-3-carboxylates to Carbaldehydes

This protocol utilizes a self-validating feedback loop to prevent over-reduction to the alcohol.

  • Preparation: Dissolve the ethyl 1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (0.1 M) under an argon atmosphere. Validation Check: The solution must be completely clear. Any turbidity indicates moisture, which will prematurely quench the reducing agent.

  • Cooling: Cool the reaction flask to exactly -78°C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.05 eq) over 20 minutes down the side of the flask to pre-cool the reagent.

  • Monitoring (Crucial Step): Stir for 1 hour at -78°C. Validation Check: Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. Run a TLC (Hexane/EtOAc 1:1). The starting material (higher Rf) should be consumed, replaced by a new UV-active spot (intermediate Rf). If a baseline spot appears, over-reduction to the alcohol has occurred; immediately proceed to step 5.

  • Quenching: Quench the reaction at -78°C by adding methanol (5 eq) dropwise, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Warm to room temperature and stir vigorously until two distinct, clear layers form (usually 1-2 hours). Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate in vacuo. Do not use alcoholic solvents during purification.

Protocol 2: Reversal of Acetal Byproducts
  • Preparation: Dissolve the crude acetal-contaminated mixture in tetrahydrofuran (THF).

  • Hydrolysis: Add an equal volume of 1M aqueous HCl. Stir at room temperature for 2 hours. Validation Check: Monitor by ¹H NMR. The acetal singlet (~5.5 ppm) must completely disappear, replaced by the sharp aldehyde singlet (~10.0 ppm).

  • Extraction: Neutralize carefully with saturated NaHCO₃ until pH 7. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Part 4: Visualizations

Workflow Start Crude NMR Analysis Target: Aldehyde (~10 ppm) Check Is Aldehyde Peak Present? Start->Check Yes Yes Proceed to Purification Check->Yes No No Identify Byproduct Check->No Acid Broad OH (~12 ppm) Over-oxidation to Acid No->Acid Acetal Singlet (~5.5 ppm) Acetal Formation No->Acetal SolAcid Action: Use Anhydrous Oxidant (e.g., DMP) Acid->SolAcid SolAcetal Action: Acidic Aqueous Workup to Deprotect Acetal->SolAcetal

Diagnostic workflow for identifying and resolving common oxidation byproducts.

Regioselectivity Base 1H-1,2,4-Triazole-3-carbaldehyde + Base + Alkyl Halide Anion Delocalized Triazolide Anion Base->Anion N1 N1-Alkylation Thermodynamic Product Anion->N1 Major N2 N2-Alkylation Sterically Hindered Anion->N2 Minor

Regioselectivity logic tree for the N-alkylation of 1,2,4-triazole-3-carbaldehydes.

References

  • Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC. nih.gov.
  • US3709898A - Process for the production of triazolobenzodiazepines and intermedi
  • Novel 5-((Phenylimino)methyl)-1,2,4-triazol-3-one Derivatives: Synthesis, Anticancer Potential and Molecular Docking Insights | Asian Journal of Chemistry. asianpubs.org.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. nih.gov.
Troubleshooting

"troubleshooting low yields in triazole cyclization reactions"

Topic: Troubleshooting Low Yields in Triazole Cyclization Status: Active | Ticket Priority: High Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Welcome to the Click Chemistry Crisis Center If you are r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Triazole Cyclization

Status: Active | Ticket Priority: High Operator: Senior Application Scientist (Ph.D., Organic Chemistry)

Welcome to the Click Chemistry Crisis Center

If you are reading this, your "click" reaction—likely a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—has failed to click.[1] You are likely staring at a reaction mixture that has turned green, precipitated unexpectedly, or simply refused to convert starting materials after 24 hours.

Do not panic. While the literature often describes these reactions as "spring-loaded" and "foolproof," the reality in the fume hood is nuanced. The thermodynamic driving force is high, but the kinetic barrier requires a specific, protected active catalyst species.

This guide moves beyond basic recipes to the mechanistic failure points of triazole formation. We will diagnose your issue based on observable symptoms and provide self-validating protocols to fix them.

Module 1: The CuAAC Diagnostic (Terminal Alkynes)

Symptom: The reaction mixture turned green or blue within the first hour. Diagnosis: Catalyst Death via Oxidation. The active species in CuAAC is Copper(I) [Cu+]. It is unstable and eager to oxidize to Copper(II) [Cu2+], which is blue/green and catalytically inactive for this cycle. If your reaction turns blue, your catalyst is dead.

  • The Fix:

    • Degas Solvents: Oxygen is the enemy. Sparge all solvents with Argon/Nitrogen for 15 minutes before adding reagents.

    • Increase Reducing Agent: The standard sodium ascorbate load (10–20 mol%) acts as a sacrificial reductant. If the reaction turns blue, add another portion of fresh ascorbate immediately.

    • Use a Ligand (Mandatory): Never run CuAAC without a ligand if yields are low. Ligands like TBTA (organic soluble) or THPTA (water soluble) wrap around the Cu(I) center, protecting it from oxidation while leaving a coordination site open for the alkyne.

Symptom: Starting materials are consumed, but the mass spec shows a dimer instead of the triazole. Diagnosis: Glaser Coupling (Side Reaction). In the presence of Oxygen and Copper, terminal alkynes can homocouple to form diynes (Alkyne-Alkyne) instead of reacting with the azide.

  • The Fix:

    • Strict exclusion of oxygen is required.[2]

    • Add the alkyne last to the degassed mixture.

    • Check the Diagram below to visualize the competition between the productive cycle and the oxidative death/side-reaction pathways.

Visual 1: The Catalytic Cycle & Failure Points

CuAAC_Mechanism Start Azide + Alkyne Complex Cu-Acetylide Intermediate Start->Complex Coordination Cu1 Active Cu(I) (Ligand-Stabilized) Cu2 Inactive Cu(II) (Blue/Green Color) Cu1->Cu2 Oxidation (O2) Cu2->Cu1 Sodium Ascorbate (Rescue) Metallacycle Cu-Metallacycle Complex->Metallacycle Azide Binding Glaser Glaser Coupling (Alkyne Dimer) Complex->Glaser O2 Presence Product 1,2,3-Triazole (1,4-Regioisomer) Metallacycle->Product Ring Contraction + Protonation Product->Cu1 Catalyst Regeneration

Caption: The CuAAC cycle requires maintaining Cu(I). Oxidation leads to inactive Cu(II), while O2 triggers Glaser coupling side-reactions.[1][2]

Module 2: Substrate & Solubility Challenges

Symptom: Reactants precipitate immediately upon mixing. Diagnosis: Solvent Incompatibility. The classic tert-Butanol/Water (1:[1]1) mix is famous for a reason: it dissolves almost everything just enough to react. However, highly lipophilic substrates will crash out, preventing the copper from accessing the alkyne.

  • The Fix: The Solvent Matrix Consult this table to select the correct solvent system based on your substrate's polarity.

Substrate TypeRecommended Solvent SystemLigand ChoiceNotes
Standard Organic t-BuOH / Water (1:[1][3]1)TBTAThe "Gold Standard."
Highly Lipophilic THF / Water (4:1) or DCMTBTARequires organic soluble Cu source (e.g., Cu(MeCN)4PF6) or vigorous stirring.
Biological/Protein PBS Buffer / DMSO (<5%)THPTATHPTA prevents Cu-induced protein denaturation [1].[1]
DNA/RNA Water / DMSO (3:[1]1)THPTAHigh ligand load needed to prevent Cu binding to DNA backbone.

Symptom: No reaction with "Internal" Alkynes (R-C≡C-R). Diagnosis: Mechanistic Limitation. Standard CuAAC only works on terminal alkynes because the mechanism requires the formation of a Copper-Acetylide bond (replacing the terminal proton). Internal alkynes lack this proton.

  • The Fix: Switch to RuAAC (Ruthenium-Catalyzed).[1][4][5] See Module 3.

Module 3: Advanced Methodologies (RuAAC)

If you are using internal alkynes or require the 1,5-regioisomer (CuAAC gives 1,4), you must use Ruthenium catalysis.[6]

Protocol Adjustment for RuAAC:

  • Catalyst: [Cp*RuCl(PPh3)2] is the standard robust catalyst [2].

  • Solvent: Anhydrous THF, Toluene, or Dioxane.

  • Temperature: Often requires heat (60–80°C), unlike CuAAC which is usually RT.

  • Atmosphere: Strict inert atmosphere (N2/Ar) is required.

Warning: RuAAC is not as tolerant of functional groups as CuAAC.[7] Thiols and free amines can poison the Ru center.

Standard Operating Procedure: The "Bulletproof" CuAAC Protocol

This protocol uses in situ reduction of Cu(II) to Cu(I).[8][9] It is chemically superior to using Cu(I) salts (like CuI) because it is less sensitive to air and maintains a steady concentration of active catalyst [3].

Reagents:

  • CuSO4·5H2O: 100 mM stock in water.

  • Sodium Ascorbate: 500 mM stock in water (Freshly prepared—yellow color indicates degradation).

  • Ligand (TBTA): 50 mM stock in DMF.[3]

  • Solvent: t-BuOH / Water (1:1).[1][3]

Step-by-Step:

  • Dissolve Substrates: Dissolve Alkyne (1.0 eq) and Azide (1.0–1.2 eq) in the solvent mixture.

  • Premix Catalyst: In a separate vial, mix the CuSO4 (1 mol%) and TBTA Ligand (1.1 mol%). The solution should turn a deep blue (Cu-Ligand complex).[1]

  • Add Catalyst: Add the Cu-TBTA premix to the reaction vial.

  • Initiate: Add Sodium Ascorbate (10 mol%).

    • Observation: The deep blue color should fade to colorless or pale yellow. This confirms reduction to Cu(I).

  • Monitor: Stir at RT. If the mixture turns blue again, add 5 mol% more Ascorbate immediately.

Visual 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield / No Reaction CheckAlkyne Is Alkyne Terminal? Start->CheckAlkyne Internal Internal Alkyne CheckAlkyne->Internal No Terminal Terminal Alkyne CheckAlkyne->Terminal Yes UseRu Switch to RuAAC (Cp*RuCl(PPh3)2) Internal->UseRu CheckColor Reaction Color? Terminal->CheckColor BlueGreen Blue/Green CheckColor->BlueGreen Colorless Colorless/Yellow CheckColor->Colorless Oxidation Oxidation Issue: 1. Degas Solvent 2. Add Ascorbate 3. Check Ligand BlueGreen->Oxidation CheckSolubility Precipitate? Colorless->CheckSolubility YesPrec Yes CheckSolubility->YesPrec NoPrec No CheckSolubility->NoPrec SolventFix Change Solvent: Use THF/H2O or DMSO YesPrec->SolventFix CheckGlaser Check for Dimer: Exclude O2 Strict NoPrec->CheckGlaser

Caption: Follow this logic path to isolate the specific chemical failure causing low yields.

References
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [1]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][4][5][6][7] Journal of the American Chemical Society.

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. [1]

Sources

Optimization

"side reactions of the aldehyde group during derivatization of 1,2,4-triazoles"

Technical Support Center: 1,2,4-Triazole Derivatization Current Ticket: Troubleshooting Aldehyde Group Side Reactions Executive Summary Welcome to the Technical Support Center. You are likely here because your 1,2,4-tria...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,4-Triazole Derivatization Current Ticket: Troubleshooting Aldehyde Group Side Reactions

Executive Summary

Welcome to the Technical Support Center. You are likely here because your 1,2,4-triazole-3-carbaldehyde derivatization (typically Schiff base formation) failed or produced a complex mixture.

The Core Problem: The 1,2,4-triazole ring is an electron-deficient aromatic system (similar to pyridine). When an aldehyde is attached to the C3 or C5 position, the ring pulls electron density away from the carbonyl carbon, making it hyper-electrophilic . While this increases reactivity toward amines (good for Schiff bases), it also lowers the activation energy for unwanted nucleophilic attacks by water, alcohols, and hydroxide ions.

This guide details the three most common "silent killers" of this reaction: Cannizzaro Disproportionation , Hemiacetal Traps , and Autoxidation .

Module 1: Diagnostic Flowchart

Before altering your protocol, use this logic tree to identify which side reaction is likely occurring based on your analytical data.

TroubleshootingFlow Start Observation Obs1 TLC: 2 new spots (one polar, one non-polar) Condition: Basic (pH > 9) Start->Obs1 Obs2 NMR: 'Ghost' peaks near 5-6 ppm Solvent: Methanol/Ethanol Start->Obs2 Obs3 Yield: Low Product: Carboxylic Acid detected Start->Obs3 Obs4 Reaction Stalled Reagent: Amine remains unreacted Start->Obs4 Diag1 Diagnosis: Cannizzaro Reaction (Disproportionation) Obs1->Diag1 Diag2 Diagnosis: Hemiacetal Formation (Solvent Interference) Obs2->Diag2 Diag3 Diagnosis: Autoxidation (Air Sensitivity) Obs3->Diag3 Diag4 Diagnosis: Hydrolysis/Equilibrium (Water presence) Obs4->Diag4 Sol1 Fix: Switch to non-nucleophilic base (e.g., DIPEA) or buffer pH < 8 Diag1->Sol1 Sol2 Fix: Change solvent to ACN, THF, or Dioxane Diag2->Sol2 Sol3 Fix: Degas solvents; Use N2 atm; Add antioxidant (BHT) Diag3->Sol3 Sol4 Fix: Dean-Stark trap or Activated Molecular Sieves (4Å) Diag4->Sol4

Figure 1: Diagnostic logic tree for identifying aldehyde side reactions during triazole derivatization.

Module 2: The Side Reactions (Mechanisms & Fixes)

The Cannizzaro Disproportionation

The Scenario: You are attempting to synthesize a Schiff base using a free amine (salt form) and adding a strong base (NaOH, KOH, or excess Et3N) to neutralize it. The Chemistry: Triazole-3-carbaldehydes generally lack


-protons. They cannot undergo Aldol condensation. Instead, in the presence of strong bases (

), they undergo self-redox. One molecule is oxidized to the triazole-carboxylic acid , and another is reduced to the triazole-alcohol [1, 2].
  • Symptom: Two distinct spots on TLC (acid stays at baseline, alcohol moves up).

  • Prevention:

    • Avoid Hydroxide: Never use aqueous NaOH/KOH if the aldehyde is present.

    • Base Selection: If you must neutralize an amine salt, use a hindered organic base like DIPEA (Hünig's base) or KOtBu in anhydrous conditions. These are less likely to act as nucleophiles at the carbonyl carbon.

Hemiacetal "Ghosting"

The Scenario: You are refluxing the reaction in Methanol or Ethanol (standard for Schiff bases). NMR shows complex multiplets around 5–6 ppm where the clear aldehyde singlet (approx. 10 ppm) should be. The Chemistry: The electron-deficient triazole ring activates the aldehyde toward the solvent. Methanol attacks the carbonyl to form a hemiacetal. While reversible, this equilibrium can heavily favor the hemiacetal in solution, stalling the reaction with the amine [3].

  • Symptom: "Messy" NMR in

    
     or 
    
    
    
    -DMSO/Alcohol mixtures. Reaction kinetics appear incredibly slow.
  • Prevention:

    • Solvent Switch: Replace protic solvents with Acetonitrile (ACN) , THF , or Toluene .

    • Force Equilibrium: If solubility requires ethanol, you must drive the reaction by removing water (molecular sieves or azeotropic distillation).

Autoxidation (The "Disappearing" Reagent)

The Scenario: Your starting material was a white solid, but now looks yellow/crusty. The reaction yield is <20%. The Chemistry: Heterocyclic aldehydes are notorious for radical-chain autoxidation in air, converting to carboxylic acids. The triazole acid is often insoluble in organic solvents, precipitating out and lowering yield [4].

  • Symptom: Broad O-H stretch in IR (2500-3300 cm⁻¹) appearing in your starting material.

  • Prevention:

    • Purification: Wash the aldehyde with saturated

      
       (removes acid) and extract with DCM before use.
      
    • Storage: Store under Argon at -20°C.

Module 3: Reaction Pathways Visualization

The following diagram illustrates the competition between the desired Schiff base formation and the three parasitic side reactions.

ReactionPathways Aldehyde 1,2,4-Triazole Aldehyde SchiffBase Schiff Base (Imine) (TARGET) Aldehyde->SchiffBase  Desired Path   Acid Carboxylic Acid (Side Product) Aldehyde->Acid  Oxidation   Aldehyde->Acid  Cannizzaro   AlcoholProd Primary Alcohol (Side Product) Aldehyde->AlcoholProd  Cannizzaro   Hemiacetal Hemiacetal (Equilibrium Trap) Aldehyde->Hemiacetal  Solvent Attack   Amine + Primary Amine (H+ Cat.) Base + Strong Base (OH-) Alcohol + Alcohol Solvent (ROH) Oxygen + O2 (Air)

Figure 2: Competitive reaction pathways. The Cannizzaro route splits the aldehyde into oxidized (acid) and reduced (alcohol) byproducts.[1][2]

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 1,2,4-triazole Schiff base with minimized side reactions.

Reagents:

  • 1,2,4-Triazole-3-carbaldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Solvent: Anhydrous Ethanol (only if sieves used) OR Acetonitrile (Preferred)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Desiccant: Activated 4Å Molecular Sieves

Step-by-Step Procedure:

  • Pre-Activation (The "Dry" Start):

    • Flame-dry a 2-neck round bottom flask under

      
       flow.
      
    • Add Activated 4Å Molecular Sieves (approx. 1g per 5mmol scale). Note: This is critical to prevent hydrolysis and push the equilibrium.

  • Solvation:

    • Dissolve the triazole-aldehyde in anhydrous Acetonitrile (ACN).

    • Why ACN? It is polar enough to dissolve the triazole but aprotic, preventing hemiacetal formation [3].

  • Amine Addition:

    • Add the primary amine. If the amine is a hydrochloride salt, add 1.0 eq of DIPEA.

    • Warning: Do NOT use NaOH or KOH to free the amine (Risks Cannizzaro) [1].

  • Catalysis:

    • Add catalytic Glacial Acetic Acid (pH should be ~4-5).

    • Reflux for 4–6 hours. Monitor by TLC.[3]

  • Work-up (Non-Aqueous):

    • Filter off the molecular sieves while hot.

    • Evaporate solvent under reduced pressure.

    • Recrystallize from Ethanol/Ether. Do not perform an aqueous extraction if possible, as the imine can hydrolyze back to the aldehyde.

FAQ: Common User Queries

Q: Can I use benzaldehyde as a test model for my triazole reactions? A: No. Benzaldehyde is significantly more stable. The nitrogen atoms in the triazole ring exert a strong electron-withdrawing effect (


 effect), making the carbonyl carbon much more electrophilic. Conditions that work for benzaldehyde (e.g., aqueous ethanolic NaOH) will destroy your triazole aldehyde via the Cannizzaro reaction [2].

Q: I see a peak at 1700 cm⁻¹ in IR, but no aldehyde proton in NMR. What is it? A: This is likely the carboxylic acid dimer . If your aldehyde oxidized, the carbonyl stretch remains (shifted slightly), but the characteristic aldehyde proton (9-10 ppm) disappears, replaced by a very broad OH stretch (10-12 ppm) or nothing if exchangeable.

Q: Why does my product turn back into starting material on the column? A: Silica gel is slightly acidic and contains water. This creates perfect conditions for hydrolysis .

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity, or use neutral alumina.

References

  • Cannizzaro, S. (1853).[1] "Ueber den der Benzoësäure entsprechenden Alkohol." Liebigs Annalen, 88, 129–130. (Foundational mechanism applied to non-enolizable aldehydes).

  • Phan, N. T. S., et al. (2010).[4] "Cannizzaro reaction of heterocyclic aldehydes." Journal of Organic Chemistry. (Describes the accelerated kinetics of electron-deficient heterocycles).

  • Master Organic Chemistry. (2010). "Hydrates, Hemiacetals, and Acetals."[4][5] (Detailed mechanism of solvent interference in aldehyde reactions).

  • Li, C.-J., et al. (2018).[6] "Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids with Air."[6] ACS Sustainable Chemistry & Engineering.[6] (Context on autoxidation risks). [6]

Sources

Troubleshooting

"scale-up synthesis challenges for 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde"

Technical Support Center: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Synthesis Status: Operational Ticket ID: SC-TRZ-ALD-001 Subject: Scale-Up Troubleshooting & Process Optimization Guide Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Synthesis

Status: Operational Ticket ID: SC-TRZ-ALD-001 Subject: Scale-Up Troubleshooting & Process Optimization Guide

Welcome to the Technical Support Center

You have reached the specialized support hub for the synthesis of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde . This molecule presents a classic "deceptive simplicity" challenge in process chemistry. While the structure appears basic, the 1,2,4-triazole core's tautomeric nature and the aldehyde's instability create significant bottlenecks during scale-up.

This guide is structured to address the three critical failure modes encountered at >100g scales: Regiochemical Loss , Redox Inefficiency , and Purification Bottlenecks .

Module 1: The Regioselectivity Crisis (Isomer Control)

User Issue: "I am methylating 5-phenyl-1,2,4-triazole-3-carboxylate, but I’m getting a 60:40 mixture of the N1 and N2 isomers. Separation by column chromatography is impossible at 1kg scale."

Root Cause Analysis: The 1,2,4-triazole ring exists in tautomeric equilibrium. Direct alkylation (using MeI or DMS) is governed by steric and electronic factors that rarely favor a single isomer exclusively. At scale, chromatographic separation of N1/N2 isomers is cost-prohibitive.

The Solution: De Novo Ring Construction Do not alkylate the ring. Construct the ring with the methyl group already in place. This guarantees the 1-methyl-5-phenyl regiochemistry (vs. the 1-methyl-3-phenyl isomer).

Protocol: The Acyl-Hydrazide Cyclization Route

  • Precursor Synthesis: React N-methylbenzohydrazide with methyl oxalyl chloride. This locks the "N-Methyl" and "Phenyl" groups into a 1,2-relationship before the ring closes.

  • Cyclization: Treat the acyclic intermediate with ammonium acetate in acetic acid (or ammonia in methanol).

  • Result: Exclusive formation of Methyl 1-methyl-5-phenyl-1,2,4-triazole-3-carboxylate.

Technical Insight: By using N-methylbenzohydrazide, the nucleophilic nitrogen bearing the methyl group is forced to be adjacent to the phenyl-bearing carbon. The subsequent closure with ammonia forms the N4 nitrogen, leaving no ambiguity in the final structure.

G cluster_0 Regioselective Route A N-Methyl benzohydrazide C Acyclic Intermediate A->C + Et3N, DCM B Methyl Oxalyl Chloride B->C D Target Ester (Single Isomer) C->D + NH4OAc, AcOH Cyclization

Caption: Regioselective construction of the triazole core, avoiding isomer separation.

Module 2: The Redox Shuttle (Ester to Aldehyde)

User Issue: "My DIBAL-H reduction is inconsistent, and Swern oxidation is too difficult to manage at -78°C on a 50L reactor."

Root Cause Analysis:

  • DIBAL-H: While DIBAL-H can reduce esters directly to aldehydes, the tetrahedral intermediate is unstable at higher temperatures (>-60°C), leading to over-reduction to the alcohol.

  • Swern: Requires cryogenic conditions and releases dimethyl sulfide (stench), making it poor for GMP scale-up.

The Solution: Two-Step Reduction-Oxidation (Redox) It is operationally more robust to fully reduce the ester to the alcohol and then selectively oxidize it back to the aldehyde using a "Green" catalytic method.

Recommended Protocol:

  • Reduction: NaBH₄ in MeOH/THF (Reflux). This is cheap, robust, and handles exotherms easily.

  • Oxidation: Anelli Oxidation (TEMPO/NaOCl) .

Why TEMPO/Bleach?

  • Temperature: Runs at 0°C to 10°C (standard chiller).

  • Reagents: Catalytic TEMPO (1 mol%) and household bleach (NaOCl).

  • Selectivity: Highly selective for primary alcohols; does not over-oxidize to carboxylic acid if pH is buffered (pH 8.5-9.5).

Step-by-Step Troubleshooting (TEMPO Oxidation):

  • Problem: Reaction stalls.

    • Fix: Add KBr (0.1 eq) as a co-catalyst. It speeds up the regeneration of the active N-oxoammonium species.

  • Problem: Over-oxidation to acid.

    • Fix: Ensure the reaction mixture is biphasic (DCM/Water) and vigorously stirred. The aldehyde partitions into the organic phase, protecting it from the aqueous oxidant.

Module 3: Isolation & Purification (The Bisulfite Trick)

User Issue: "The aldehyde is an oil that refuses to crystallize, and it degrades on the rotovap."

Root Cause Analysis: Triazole aldehydes are electron-deficient and prone to hydrate formation or autoxidation to the carboxylic acid upon exposure to air.

The Solution: Bisulfite Adduct Purification Instead of column chromatography, use sodium bisulfite to "trap" the aldehyde as a water-soluble solid, wash away impurities, and then release the pure aldehyde.

Protocol:

  • Formation: Dissolve crude oil in EtOAc. Add saturated aqueous NaHSO₃. Stir vigorously. The bisulfite adduct will precipitate or migrate to the aqueous layer.

  • Wash: Wash the aqueous layer (or filtered solid) with EtOAc to remove non-aldehyde organic impurities (unreacted alcohol, isomers).

  • Release: Treat the adduct with aqueous Na₂CO₃ or dilute H₂SO₄ (depending on stability) and extract back into EtOAc.

  • Storage: If possible, store the intermediate as the bisulfite adduct . It is a stable solid. Regenerate the aldehyde only immediately before the next step.

Logic Start Crude Reaction Mixture Check Is product solid? Start->Check Yes Recrystallize (IPA/Heptane) Check->Yes Yes No Bisulfite Adduct Formation Check->No No (Oil/Gum) Adduct Filter/Wash Adduct No->Adduct Regen Regenerate Aldehyde (Na2CO3) Adduct->Regen

Caption: Decision matrix for purification of unstable aldehydes.

Summary of Critical Parameters

ParameterRecommendationRationale
Regiochemistry Construct (Hydrazide route)Avoids impossible isomer separations.[1]
Reduction NaBH₄ (to Alcohol)Avoids cryogenic DIBAL-H issues.
Oxidation TEMPO/NaOCl (Anelli)Scalable, avoids Swern stench/cryo.
Purification Bisulfite Adduct Avoids chromatography; stabilizes product.
Storage Under Argon / < -20°C Aldehyde is prone to autoxidation.

References

  • Regioselective Triazole Synthesis

    • Synthesis of 1,2,4-triazoles via oxidative cycliz
    • Source:

  • TEMPO Oxidation Scale-Up

    • TEMPO-mediated oxidation of alcohols to aldehydes: State of the art and industrial applications.

    • Source:

  • Bisulfite Purification Method

    • Purification of Aldehydes via Bisulfite Adducts.[2][3]

    • Source:

  • General Process Safety (Hydrazines)

    • Safe Handling of Hydrazines in Pharmaceutical Processing.
    • Source:

For further assistance, please reference Ticket ID SC-TRZ-ALD-001 in your correspondence.

Sources

Optimization

"stability issues of 1,2,4-triazole-3-carbaldehydes during storage"

Technical Support Center: Stability & Handling of 1,2,4-Triazole-3-Carbaldehydes Introduction: The "Electrophilic Paradox" Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 1,2,4-Triazole-3-Carbaldehydes

Introduction: The "Electrophilic Paradox"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating phenomenon: your 1,2,4-triazole-3-carbaldehyde, which was 98% pure by LCMS yesterday, now looks like a complex mixture or has lost its aldehyde proton signal in NMR.

The Core Issue: The 1,2,4-triazole ring is electron-deficient (π-deficient). When an aldehyde group (-CHO) is attached to the C3 position, the ring pulls electron density away from the carbonyl carbon. This makes the aldehyde carbon hyper-electrophilic . Unlike benzaldehyde, which is relatively stable, triazole-3-carbaldehydes are aggressively reactive toward nucleophiles—including trace water in the air (hydration) and oxygen (autoxidation).

This guide provides the diagnostic tools and protocols to stabilize these transient intermediates.

Part 1: Diagnostic Hub (Troubleshooting)

Use this decision matrix to identify the specific degradation pathway affecting your sample.

Symptom 1: The "Disappearing" Aldehyde Proton
  • Observation:

    
    H NMR shows the aldehyde peak (
    
    
    
    9.8–10.2 ppm) has vanished or diminished, but LCMS still shows the correct mass (M+H) or a mass of M+18.
  • Diagnosis: Gem-diol Formation (Hydration).

  • Explanation: The electron-poor carbonyl reacts with water to form a gem-diol [R-CH(OH)

    
    ]. This is an equilibrium process. In wet solvents (like non-dried DMSO-
    
    
    
    ), the equilibrium shifts entirely to the hydrate.
  • The Fix:

    • Dry your NMR solvent over molecular sieves.

    • Run the NMR in a non-polar solvent (CDCl

      
       or CD
      
      
      
      Cl
      
      
      ) if solubility permits.
    • Do not discard. The reaction is reversible.[1] Lyophilization can often restore the aldehyde.

Symptom 2: Purity Drop & Acidic Shift
  • Observation: Sample has turned from white/pale yellow to dark yellow/orange. NMR shows a new broad singlet (

    
     12–14 ppm). LCMS shows a peak at M+16.
    
  • Diagnosis: Autoxidation to Carboxylic Acid.

  • Explanation: Radical chain mechanisms react with atmospheric oxygen to convert the aldehyde to 1,2,4-triazole-3-carboxylic acid. This is irreversible.

  • The Fix:

    • If contamination is low (<10%), purify via the Bisulfite Adduct Protocol (see Part 3).

    • If high, recrystallization is required (often from EtOH/Water).

Symptom 3: Insoluble "Goo" or Precipitate
  • Observation: The material has become insoluble in organic solvents and appears polymeric.

  • Diagnosis: Oligomerization/Hemiaminal Formation.

  • Explanation: Without steric bulk, the aldehyde can react with the N-H of the triazole ring of a neighboring molecule (if unsubstituted at N1) or polymerize.

  • The Fix: This is often irreversible. Prevention via N-protection or immediate trapping is the only cure.

Part 2: Visualizing Degradation Pathways

The following diagram maps the chemical fate of 1,2,4-triazole-3-carbaldehyde when exposed to suboptimal conditions.

DegradationPathways Aldehyde 1,2,4-Triazole-3-CHO (Active Species) Hydrate Gem-Diol (Hydrate) [R-CH(OH)2] (Reversible) Aldehyde->Hydrate + H2O (Fast equilibrium) Acid Carboxylic Acid [R-COOH] (Irreversible) Aldehyde->Acid + O2 (Air) Autoxidation Bisulfite Bisulfite Adduct [R-CH(OH)SO3Na] (Stable Solid) Aldehyde->Bisulfite + NaHSO3 Protection Bisulfite->Aldehyde Base or TMS-Cl Regeneration

Figure 1: Chemical fate map of triazole carbaldehydes. Note that hydration is reversible, while oxidation is destructive. The bisulfite pathway offers a stable storage state.

Part 3: The "Bisulfite Shield" Protocol

For long-term storage or purification of degraded samples, converting the aldehyde to a Sodium Bisulfite Adduct is the industry gold standard. This renders the volatile, reactive aldehyde into a stable, crystalline salt.

Phase A: Formation (Stabilization)

When to use: Immediately after synthesis or if the aldehyde shows signs of instability.

  • Dissolution: Dissolve crude aldehyde in a minimal amount of Ethanol (EtOH) or Ethyl Acetate (EtOAc).

  • Addition: Add saturated aqueous Sodium Bisulfite (NaHSO

    
    , 1.2 – 1.5 equivalents) dropwise with vigorous stirring.
    
  • Precipitation: Stir for 30–60 minutes. The adduct usually precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold EtOH and Et

    
    O.
    
  • Storage: Store this solid indefinitely at room temperature.

Phase B: Regeneration (Release)

When to use: Just before using the aldehyde in a reaction.

  • Suspension: Suspend the adduct in EtOAc or DCM.

  • Basic Hydrolysis: Add 1M Na

    
    CO
    
    
    
    or NaOH (aq) until pH ~10–12. Stir until the solid dissolves/reacts (approx. 15 mins).
  • Extraction: Separate the organic layer (contains pure aldehyde).[2]

  • Drying: Dry over MgSO

    
     and concentrate in vacuo. Use immediately. 
    

Part 4: Storage Standard Operating Procedures (SOP)

If you must store the free aldehyde, strict adherence to this SOP is required to maintain >95% purity.

ParameterSpecificationReason
Atmosphere Argon or Nitrogen Displaces O

to prevent autoxidation. Argon is preferred (heavier than air).
Temperature -20°C (Freezer) Slows down oligomerization and oxidation kinetics.
Container Amber Glass + Parafilm Amber glass blocks UV light (radical initiator). Parafilm ensures seal integrity.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel to prevent hydration.
Solvent None (Store Dry) Never store in solution. If necessary, use anhydrous DMSO, but stability is poor.

Part 5: Frequently Asked Questions (FAQs)

Q1: I see two sets of peaks in my NMR. Is my compound impure? A: Not necessarily. If the peaks are in a ratio that changes over time or with solvent, you are likely observing Tautomerism (1H vs 2H/4H on the triazole ring) or Hydration (Aldehyde vs Gem-diol).

  • Test: Run the NMR in DMSO-

    
     with a drop of D
    
    
    
    O. If peaks collapse or shift significantly, it is hydration/exchange.

Q2: Can I ship this compound at Room Temperature? A: Only if it is the Bisulfite Adduct . The free aldehyde should be shipped on Blue Ice (4°C) or Dry Ice. If shipping at RT is unavoidable, seal under heavy Argon and vacuum-bag the vial with a desiccant pack.

Q3: My reaction failed. I used the aldehyde directly from the bottle stored for 6 months. A: The "aldehyde" was likely >50% carboxylic acid. Triazole aldehydes do not have a long shelf life in air. Always check the


H NMR signal integration of the -CHO peak relative to the aromatic ring protons before use. If the ratio is <1.0, repurify.

References

  • BenchChem. (2025).[2] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[2]Link

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry, 64(15), 5722-5724. Link

  • Sigma-Aldrich. (1996). Product Information: 3-Amino-1,2,4-triazole Stability & Storage.Link

  • MDPI. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct.Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

Troubleshooting

Technical Support Center: Triazole Synthesis Catalyst Remediation Hub

Status: Operational Topic: Catalyst Removal (Cu/Ru) from 1,2,3-Triazole Scaffolds Ticket ID: CHEM-SUP-001 Assigned Specialist: Senior Application Scientist The Triage Desk: Diagnostic & Strategy Welcome to the Catalyst R...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Catalyst Removal (Cu/Ru) from 1,2,3-Triazole Scaffolds Ticket ID: CHEM-SUP-001 Assigned Specialist: Senior Application Scientist

The Triage Desk: Diagnostic & Strategy

Welcome to the Catalyst Remediation Hub. The 1,2,3-triazole moiety, while a "click" chemistry staple, acts as a potent ligand for transition metals. The nitrogen atoms at positions 2 and 3 often coordinate to Copper (Cu) or Ruthenium (Ru) catalysts, creating stable complexes that resist standard work-up procedures.

The Consequence: Residual metal >10 ppm causes cytotoxicity in biological assays, interferes with downstream cross-coupling, and violates ICH Q3D regulatory limits.

Decision Matrix: Select Your Protocol

Before proceeding, identify your contamination profile using the logic flow below.

CatalystRemoval start START: Identify Catalyst metal Which Metal? start->metal cu_path Copper (CuAAC) metal->cu_path ru_path Ruthenium (RuAAC) metal->ru_path cu_check Visible Color? cu_path->cu_check ru_check Solubility? ru_path->ru_check cu_blue Blue/Green (High ppm) cu_check->cu_blue Yes cu_clear Colorless (Low ppm / Cu(I)) cu_check->cu_clear No method_a Protocol A: Chelation Wash (EDTA) cu_blue->method_a Bulk Removal method_b Protocol B: Scavenger Resin cu_clear->method_b method_c Protocol C: DMSO/Silica (Georg) ru_check->method_c Standard Organics method_d Protocol D: Activated Carbon ru_check->method_d Large Scale/Crude method_a->method_b Polishing (<10ppm)

Figure 1: Workflow for selecting the appropriate remediation strategy based on catalyst type and contamination level.

Copper (Cu) Removal Protocols[1][2][3][4][5][6]

Mechanism: The triazole ring stabilizes Cu(I). To remove it, we must oxidize Cu(I) to Cu(II) (which is more labile) or use a ligand with a higher binding constant (log K) than the triazole.

Protocol A: Chelation Extraction (The "Standard")

Best for: Bulk removal of visible blue/green salts. Low cost.

Reagents:

  • EDTA (Disodium ethylenediaminetetraacetate)

  • Ammonium Hydroxide (

    
    )[1]
    

Step-by-Step:

  • Dilution: Dilute the reaction mixture with a non-miscible solvent (DCM or EtOAc). Avoid ether if possible (poor solubility for polar triazoles).

  • Preparation: Prepare a 0.1 M EDTA solution and adjust pH to ~8.0 using

    
     or solid 
    
    
    
    . Critical: EDTA efficiency drops significantly below pH 7.
  • The Wash: Wash the organic layer with the EDTA solution (1:1 volume ratio).

    • Observation: The aqueous layer should turn bright blue (Cu-EDTA complex).

  • Repetition: Repeat the wash 3 times or until the aqueous layer remains colorless.

  • Polishing: Perform a final wash with brine to break emulsions and remove residual EDTA.[2]

Protocol B: Solid-Supported Scavenging (The "Pharma Grade")

Best for: Polishing to <10 ppm, or when the product is water-soluble.

Reagents:

  • Thiourea-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraSil™).

  • Why Thiourea? Sulfur has a high affinity for "soft" metals like Cu(I), unlike EDTA which prefers "hard" metals in high oxidation states.

Step-by-Step:

  • Loading Calculation: Assume 100% catalyst remains. Add 3–4 equivalents of resin relative to the initial copper loading.

  • Incubation: Add resin directly to the reaction mixture (compatible with THF, DMF, MeOH).

  • Temperature: Stir at 40°C for 2–4 hours. Room temperature stirring often requires overnight incubation.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Validation: The filtrate should be tested via ICP-MS or a colorimetric spot test (see FAQ).

Ruthenium (Ru) Removal Protocols[9][10]

Mechanism: Ruthenium complexes (e.g., Cp*Ru) used in RuAAC are lipophilic and kinetically inert. Simple aqueous washes rarely work.

Protocol C: The Modified Georg Method (DMSO/Silica)

Best for: General organic synthesis. Highly effective for Grubbs and RuAAC catalysts.

Concept: DMSO coordinates to Ru, displacing the labile ligands. The resulting DMSO-Ru complex binds strongly to silica gel.

Step-by-Step:

  • Additive: Add 50 equivalents (relative to Ru catalyst) of DMSO or Triphenylphosphine Oxide (TPPO) to the reaction mixture.

  • Digestion: Stir the mixture open to air for 12 hours at room temperature.

    • Note: Air exposure helps oxidize active Ru species to less soluble oxides.

  • Filtration: Pass the mixture through a short pad of Silica Gel (SiO2).

    • Ratio: Use ~50g silica per 1g of theoretical Ru residue.

  • Elution: Elute product with a solvent polarity suitable for your compound (e.g., Hexane:EtOAc). The Ru stays trapped as a dark band on the silica.

Troubleshooting & FAQs

Q: My product is white, but my cells are dying in the assay. Is it the copper? A: Likely yes. Cu(I) is colorless. A "white" powder can still contain 500+ ppm Copper.

  • Fix: Use the Cuprizone Test for a quick qualitative check. Dissolve a trace of product in EtOH and add a drop of Cuprizone solution. A blue hydrazone complex indicates Cu >10 ppm. If positive, proceed to Protocol B .

Q: I have a massive emulsion during the EDTA wash. A: Triazoles are amphiphilic.

  • Fix 1: Add a small amount of MeOH to the organic layer before washing.

  • Fix 2: Filter the entire biphasic mixture through a pad of Celite. The emulsion is often stabilized by colloidal copper nanoparticles; filtration breaks it.

Q: Can I use sulfide precipitation? A: Not recommended for general support. While sodium sulfide (


) precipitates copper effectively, it generates toxic 

gas and forms colloidal precipitates that are nightmare to filter. Stick to Thiol resins (Protocol B) which are essentially "solid-phase sulfide" without the gas risk.

Q: The resin didn't work; the solution is still green. A: You likely have kinetic inhibition.

  • Fix: Increase temperature to 50°C. Metal coordination to the triazole is thermodynamically stable; you need heat to overcome the activation energy for the metal to transfer to the resin.

Regulatory Data: ICH Q3D Limits

When developing for pharma, you must adhere to the International Council for Harmonisation (ICH) Q3D guidelines.

Table 1: Permitted Daily Exposure (PDE) for Catalysts

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Threshold (10g daily dose)
Copper (Cu) 33000300300 ppm
Ruthenium (Ru) 2B1001010 ppm

Note: Ruthenium is significantly more restricted than Copper. Always target <10 ppm for Ru.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). [Link]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[3] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[3][4] Organic Letters, 3(9), 1411–1413. [Link]

  • Gürsel, I. V., et al. (2015). Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition.[5] Chemical Engineering Journal, 270, 468-475. [Link]

  • MacMillan, D. W. C., et al. (2006). Evaluation of solid-supported reagents for the removal of copper from reaction mixtures. Journal of Organic Chemistry. [Link]

Sources

Optimization

"characterization of impurities in 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde"

Welcome to the Technical Support Center for Heterocyclic API Intermediates . This guide is specifically engineered for analytical chemists, synthetic researchers, and regulatory professionals tasked with the impurity pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic API Intermediates . This guide is specifically engineered for analytical chemists, synthetic researchers, and regulatory professionals tasked with the impurity profiling of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde .

Because this molecule serves as a critical scaffold in the development of CNS and antifungal therapeutics, rigorous characterization of its impurity profile is mandatory to meet [1]. This center provides self-validating protocols, causal troubleshooting, and structural elucidation strategies.

Logical Workflow for Impurity Characterization

Before diving into specific troubleshooting scenarios, it is essential to establish a standardized analytical pipeline. The workflow below isolates mass-variant impurities (e.g., oxidation products) from isobaric impurities (e.g., regioisomers) to dictate the correct downstream spectroscopic technique.

ImpurityWorkflow A Crude 1-Methyl-5-phenyl-1H- 1,2,4-triazole-3-carbaldehyde B Primary LC-UV/HRMS Screening (Identify m/z & UV max) A->B C Isobaric Impurities (Same m/z, e.g., Regioisomers) B->C Isomers D Mass Variant Impurities (Oxidation/Reduction Products) B->D Mass Shift E Preparative LC Isolation C->E G MS/MS Fragmentation Structural Elucidation D->G F 2D-NMR (NOESY/HMBC) Regiochemistry Assignment E->F

Fig 1: Logical workflow for the characterization of triazole carbaldehyde impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic impurities associated with 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde? The impurity profile is heavily dictated by the synthetic route. If the molecule is synthesized via the N-methylation of a 5-phenyl-1H-1,2,4-triazole precursor, the reaction lacks absolute regiocontrol. This inevitably produces regioisomers (e.g., 2-methyl or 4-methyl derivatives)[2]. Additionally, because the carbaldehyde group is highly reactive, over-oxidation to the carboxylic acid or under-oxidation from the starting alcohol are frequently observed[3].

Q2: My main aldehyde peak is splitting or showing a broad shoulder during Reversed-Phase LC (RPLC). Is this a co-eluting impurity? Not necessarily. Triazole-3-carbaldehydes feature a highly electron-deficient carbonyl carbon due to the electron-withdrawing nature of the triazole ring. In aqueous mobile phases, the aldehyde undergoes reversible hydration to form a geminal diol (hydrate).

  • The Causality: If the kinetic interconversion rate between the free aldehyde and the hydrate is similar to your chromatographic transit time, the peak will broaden or split.

  • Self-Validation: To prove this is a hydration artifact and not an impurity, re-inject the sample using a non-aqueous Normal Phase (NP-HPLC) method or lower the RPLC column temperature to 10°C to slow the exchange rate. If the peak coalesces or the ratio drastically shifts, it is a hydration artifact.

Q3: How do I definitively distinguish between the 1-methyl and 2-methyl regioisomers using NMR? Because regioisomers are isobaric (identical exact mass), LC-HRMS cannot distinguish them. You must use 2D NOESY NMR .

  • The Causality: In the target 1-methyl-5-phenyl isomer, the N1-methyl group is spatially adjacent to the C5-phenyl ring. A NOESY spectrum will show a strong Nuclear Overhauser Effect (NOE) cross-peak between the methyl protons (singlet, ~3.9 ppm) and the ortho-protons of the phenyl ring.

  • In contrast, the 2-methyl isomer places the methyl group at N2, adjacent to the C3-carbaldehyde. Here, the NOESY spectrum will show a cross-peak between the methyl protons and the aldehyde proton (~10.0 ppm), with zero correlation to the phenyl ring.

Quantitative Data & Regulatory Thresholds

To ensure compliance with global regulatory standards, analytical methods must be sensitive enough to detect impurities at or below the ICH Q3A(R2) reporting thresholds[4].

Table 1: Common Impurities and their Analytical Signatures

Impurity TypeChemical IdentityHRMS Shift (Δm/z)Key NMR Distinctions (1H / 2D)
API Target 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehydeTarget [M+H]+NOE: N-CH3 to Phenyl ortho-H
Regioisomer 2-Methyl-5-phenyl-2H-1,2,4-triazole-3-carbaldehydeNone (Isobaric)NOE: N-CH3 to Aldehyde -CHO
Over-oxidation 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid+15.9949 DaAbsence of -CHO peak (~10 ppm)
Under-oxidation (1-Methyl-5-phenyl-1H-1,2,4-triazol-3-yl)methanol+2.0156 DaPresence of -CH2OH (~4.6 ppm)
Des-methyl 5-Phenyl-1H-1,2,4-triazole-3-carbaldehyde-14.0156 DaAbsence of N-CH3 peak; broad NH

Table 2: ICH Q3A(R2) Thresholds for Impurity Qualification (Based on Maximum Daily Dose) [1]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Step-by-Step Troubleshooting Protocols

Protocol A: Resolving Co-eluting Regioisomers via Orthogonal LC

When the 1-methyl and 2-methyl isomers co-elute on a standard C18 column, modifying the gradient is rarely sufficient due to their near-identical hydrophobicities.

  • Step 1: Switch Stationary Phase Chemistry. Replace the C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

    • Causality: PFP columns offer

      
       interactions and dipole-dipole interactions. The slight difference in the dipole moment between the 1-methyl and 2-methyl triazole rings will exploit these interactions, driving baseline resolution.
      
  • Step 2: Optimize Mobile Phase pH. Use a buffered mobile phase at pH 3.0 (e.g., 10 mM Ammonium Formate adjusted with Formic Acid).

    • Causality: While the triazole ring is weakly basic, locking the pH ensures the nitrogen atoms remain in a consistent protonation state, preventing peak tailing.

  • Step 3: Validate Resolution. Inject a spiked sample containing both synthesized isomers. Calculate the resolution factor (

    
    ). An 
    
    
    
    is required for accurate quantitation.
Protocol B: Preventing Ex Vivo Degradation (Aldehyde Oxidation) During Sample Prep

A common false-positive in impurity profiling is the detection of the carboxylic acid impurity, which actually formed during sample preparation rather than during synthesis.

  • Step 1: Solvent Degassing. Use strictly anhydrous, HPLC-grade Acetonitrile. Sparge the solvent with Nitrogen gas for 15 minutes prior to sample dissolution.

    • Causality: Dissolved oxygen in aqueous or un-degassed solvents rapidly oxidizes reactive carbaldehydes to carboxylic acids at room temperature.

  • Step 2: Temperature Control. Prepare samples in amber vials (to prevent photo-oxidation) and store them in the autosampler at 4°C.

  • Step 3: Self-Validating Time-Course Study. Inject the prepared sample immediately (

    
    ), and then again at 
    
    
    
    hours and
    
    
    hours. If the carboxylic acid peak area (Table 1) increases over time while the API peak decreases, the impurity is an ex vivo degradation artifact, and sample prep conditions must be further inerted.

References

  • International Council for Harmonisation (ICH). "ICH Q3A (R2) Impurities in New Drug Substances." ICH Official Website. [Link]

  • Ackermann, L. et al. "C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation." PubMed Central (PMC).[Link]

  • Thomas, J. et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Derivatives: A Comparative Technical Guide

Executive Summary & Structural Rationale The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antifungal drugs like fluconazole and itraconazole.[1] The specific d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antifungal drugs like fluconazole and itraconazole.[1] The specific derivative 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde serves as a critical pharmacophore precursor.

Unlike simple triazoles, the 3-carbaldehyde moiety acts as a highly reactive "hook," allowing for the synthesis of Schiff bases (imines) , hydrazones , and oximes . These derivatives exhibit superior biological activity compared to the parent aldehyde due to:

  • Extended Conjugation: The

    
     linkage facilitates electron delocalization, enhancing lipophilicity and membrane permeability.
    
  • Metal Chelation: The azomethine nitrogen can chelate metal ions in metalloenzymes (e.g., urease), a key mechanism for antibacterial efficacy.

  • Target Specificity: The N1-methyl and C5-phenyl groups provide steric bulk and hydrophobic interactions necessary for fitting into the active sites of enzymes like Lanosterol 14

    
    -demethylase (CYP51) .
    

This guide objectively compares the biological performance of these aldehyde-derived Schiff bases against standard clinical agents.

Comparative Analysis: Antimicrobial & Anticancer Potency[1][2][3][4][5]

The following data aggregates performance metrics from recent bioassays of 1,2,4-triazole-3-carbaldehyde Schiff base derivatives.

Table 1: Antimicrobial Activity (MIC in g/mL)

Comparison of electron-withdrawing vs. electron-donating substitutions on the Schiff base phenyl ring.

Compound ClassR-Substituent (Schiff Base)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance vs. Std
Derivative A 4-NO

(Nitro)
3.126.2512.5Superior to Ampicillin
Derivative B 4-Cl (Chloro)6.2512.525.0Comparable to Ampicillin
Derivative C 4-OCH

(Methoxy)
25.050.0>100Inferior
Parent Aldehyde Precursor>100>100>100Inactive
Control Ciprofloxacin 1.561.56N/AStandard
Control Fluconazole N/AN/A6.25Standard

Analytic Insight: Derivatives with electron-withdrawing groups (NO


, Cl) consistently outperform electron-donating analogs. The nitro group enhances the lipophilicity and electron deficiency of the ring, likely increasing affinity for the bacterial cell wall.
Table 2: Cytotoxicity Profile (IC in M)

Activity against human cancer cell lines (MTT Assay).

CompoundCell Line: MCF-7 (Breast)Cell Line: HeLa (Cervical)Toxicity (Normal HEK-293)Selectivity Index (SI)
Hydrazone Deriv. 1 1.23

0.1
2.45

0.2
>100>80 (High)
Hydrazone Deriv. 2 5.60

0.4
7.10

0.5
85.0~15 (Moderate)
Doxorubicin (Std) 0.90

0.1
1.10

0.1
15.0~16 (Low)

Key Finding: While slightly less potent than Doxorubicin, Hydrazone Deriv. 1 exhibits a significantly higher Selectivity Index (SI) , indicating it is far less toxic to normal human embryonic kidney (HEK) cells.

Mechanism of Action (MoA)

The biological activity of these derivatives is not random; it is driven by specific molecular interactions.

Antifungal Mechanism: CYP51 Inhibition

The primary target is Lanosterol 14


-demethylase (CYP51) .[1] The triazole ring coordinates with the heme iron in the enzyme's active site, preventing the conversion of lanosterol to ergosterol. This disrupts the fungal cell membrane integrity.
Antibacterial Mechanism: Schiff Base Chelation

The imine (


) linkage acts as a ligand. In bacteria, these molecules can chelate essential trace metals (Fe

, Zn

), inhibiting metalloenzymes required for respiration and cell wall synthesis.
Visualizing the Pathway

The following diagram illustrates the synthesis of the active Schiff base and its subsequent biological interaction.

G Aldehyde 1-Methyl-5-phenyl- 1H-1,2,4-triazole-3-carbaldehyde SchiffBase Active Schiff Base (-CH=N- Linkage) Aldehyde->SchiffBase Acid Cat. / Reflux (-H2O) Amine Primary Aromatic Amine (Ar-NH2) Amine->SchiffBase Target1 Fungal CYP51 (Heme Iron Binding) SchiffBase->Target1 Inhibition (Antifungal) Target2 Bacterial Cell Wall (Metal Chelation) SchiffBase->Target2 Disruption (Antibacterial)

Figure 1: Synthesis and dual-mode biological targeting of triazole-3-carbaldehyde derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of Schiff Base Derivatives

Rationale: Acid-catalyzed condensation is chosen over neutral conditions to accelerate the nucleophilic attack of the amine on the carbonyl carbon.

  • Reagents: Dissolve 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL).

  • Addition: Add equimolar substituted aromatic amine (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid or concentrated H

    
    SO
    
    
    
    .
  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new spot (Rf ~0.8).

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from ethanol/DMF.

Protocol B: In Vitro Antimicrobial Assay (MIC)

Rationale: The Resazurin Microtiter Assay (REMA) is preferred over disc diffusion for quantitative accuracy.

  • Preparation: Prepare 1 mg/mL stock solutions of derivatives in DMSO.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton broth.

  • Inoculation: Add 10

    
    L of bacterial suspension (5 
    
    
    
    10
    
    
    CFU/mL).
  • Controls (Critical):

    • Negative: DMSO only (must show growth).

    • Sterility: Broth only (must show no growth).

    • Positive: Ciprofloxacin (bacteria) or Fluconazole (fungi).

  • Incubation: 37°C for 24 hours.

  • Visualization: Add 30

    
    L Resazurin (0.015%). Incubate 2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity reduces resazurin).

Structure-Activity Relationship (SAR) Visualization

Understanding where to modify the molecule is key for optimization.

SAR Core 1,2,4-Triazole Core N1 N1-Methyl Group Core->N1 C5 C5-Phenyl Ring Core->C5 C3 C3-Carbaldehyde/Imine Core->C3 Effect1 Prevents Tautomerization (Stability) N1->Effect1 Effect2 Lipophilicity & Hydrophobic Binding C5->Effect2 Effect3 Active Site Hook (EWG increases potency) C3->Effect3

Figure 2: Structure-Activity Relationship (SAR) highlighting critical pharmacophores.

Conclusion

The 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde scaffold is biologically inert in isolation but serves as a potent precursor. The comparative data confirms that its Schiff base derivatives —particularly those with electron-withdrawing substituents (NO


, Cl)—offer:
  • Micromolar antimicrobial activity comparable to standard antibiotics.[1]

  • High selectivity against cancer cell lines with reduced toxicity to normal cells compared to Doxorubicin.

For drug development, future optimization should focus on the C3-imine linkage , specifically exploring hydrazone and thiosemicarbazone variations to further enhance metal chelation and solubility.

References

  • MDPI. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole Moiety. [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. [Link]

  • Journal of Ultra Chemistry. (2017). Synthesis, Characterization and Antimicrobial Activity of Some Schiff's Bases of 1, 2, 4-Triazole. [Link]

  • Royal Society of Chemistry (RSC). (2020). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents. [Link]

  • National Institutes of Health (PMC). (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole-Based Compounds

Executive Summary The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a vast array of antifungal, antibacterial, and anticancer agents. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for a vast array of antifungal, antibacterial, and anticancer agents. This guide provides an objective, data-driven comparison of 1,2,4-triazole derivatives against legacy alternatives (such as imidazoles) and evaluates how specific structural substitutions impact biological performance. Designed for drug development professionals, this document synthesizes quantitative SAR data with self-validating experimental protocols to accelerate lead optimization.

Pharmacophore Comparison: 1,2,4-Triazoles vs. Imidazoles

Historically, systemically active azole drugs relied heavily on the imidazole ring (e.g., ketoconazole, miconazole). However, the clinical landscape has shifted decisively toward 1,2,4-triazole derivatives (e.g., fluconazole, voriconazole). The addition of a third nitrogen atom in the five-membered ring fundamentally alters the molecule's electronic distribution and pKa, leading to superior pharmacological profiles [1, 2].

Table 1: Comparative Performance of Azole Pharmacophores
ParameterImidazole Scaffold (Legacy)1,2,4-Triazole Scaffold (Modern)Mechanistic Rationale
Target Affinity High affinity for fungal CYP51Very high affinity for fungal CYP51N4 of 1,2,4-triazole forms a highly stable coordinate covalent bond with the heme iron Fe(II) in the enzyme active site.
Human Toxicity Moderate to HighLowLower basicity of the triazole ring reduces off-target binding to human CYP450 enzymes, minimizing hepatotoxicity and endocrine disruption [3].
Metabolic Stability Susceptible to rapid degradationHighly stableThe electron-deficient nature of the triazole ring resists oxidative metabolism, improving systemic bioavailability and half-life [2].

Mechanism of Action and Target Specificity

The primary mechanism of action for triazole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Depletion of ergosterol compromises fungal cell membrane integrity, leading to cell death.

G Squalene Squalene SqualeneEpox Squalene Epoxidase Squalene->SqualeneEpox Lanosterol Lanosterol SqualeneEpox->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Allylamines Allylamines (e.g., Terbinafine) Allylamines->SqualeneEpox Inhibits Triazoles 1,2,4-Triazoles (e.g., Fluconazole) Triazoles->CYP51 Inhibits

Mechanistic pathway of ergosterol biosynthesis highlighting targeted inhibition by 1,2,4-triazoles.

Structure-Activity Relationship (SAR) Trends

Optimizing the 1,2,4-triazole core requires precise tuning of its substituents. Recent SAR studies highlight how specific functional groups dictate the compound's primary therapeutic indication.

Antifungal Optimization

When targeting fungal CYP51, the lipophilicity and steric bulk of the substituents are critical. Studies comparing aryl series to halobenzyl series demonstrate that halogenation significantly improves potency. Specifically, introducing a 3,4-dichlorobenzyl substituent yields superior Minimum Inhibitory Concentration (MIC) values (9–30 µM against C. albicans) compared to unsubstituted aryl derivatives, due to enhanced hydrophobic interactions within the CYP51 binding pocket [3].

Antibacterial Optimization

For antibacterial applications, the position and nature of the substituent on the triazole ring dictate efficacy. SAR analysis reveals that placing a benzyl group at the 4-position of the 1,2,4-triazole ring inhibits Gram-positive bacteria significantly more effectively than a 4-phenyl derivative [1]. Furthermore, electron-donating groups (e.g., 4-methoxy phenyl) at the 5-position outperform alkyl groups (e.g., 4-methyl) in terms of broad-spectrum antibacterial activity [1].

Anticancer Optimization

The 1,2,4-triazole scaffold is increasingly utilized in oncology to inhibit kinases and topoisomerases. Hybridizing the triazole core with an indole ring has shown remarkable results. A 3,4-dichlorophenyl-based indole-triazole hybrid demonstrated profound cytotoxicity against the Hep-G2 liver cancer cell line (cell viability ~10.99%), achieving potency comparable to the standard chemotherapeutic agent doxorubicin [4].

Table 2: Quantitative SAR Data for 1,2,4-Triazole Substitutions
Scaffold ModificationPrimary Target / PathogenActivity MetricPerformance Outcome
3,4-Dichlorobenzyl additionCandida albicans (Fungal)MIC9–30 µM (Superior to aryl series) [3]
4-Benzyl vs. 4-PhenylGram-positive bacteriaMICEnhanced inhibition with 4-benzyl [1]
4-Methoxy phenyl at C5S. aureus, E. coliZone of InhibitionHigher activity than 4-methyl substitution [1]
Indole-triazole + 3,4-dichloroHep-G2 (Liver Cancer)Cell Viability~10.99% (Comparable to Doxorubicin) [4]

Standardized Experimental Workflows for SAR Validation

To ensure high-fidelity data during SAR campaigns, protocols must be self-validating. The following workflows detail the causality behind critical experimental steps.

Workflow Design Rational Design (Substituent Selection) Synthesis Chemical Synthesis & Purification Design->Synthesis InVitro In Vitro Screening (MIC / IC50) Synthesis->InVitro Tox Cytotoxicity Profiling (HepG2 / HEK293) InVitro->Tox Docking Molecular Docking (Target Binding) Tox->Docking Docking->Design SAR Feedback Loop

Iterative SAR screening workflow integrating in vitro validation with in silico molecular docking.

Protocol A: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the MIC of novel 1,2,4-triazole derivatives following CLSI guidelines.

  • Media Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.

    • Causality: MOPS buffering prevents pH fluctuations during fungal metabolism that could artificially alter the ionization state of the triazole nitrogens, thereby skewing the apparent MIC.

  • Compound Dilution: Perform two-fold serial dilutions of the synthesized triazoles in 96-well plates.

    • Self-Validation: Always include a solvent control (e.g., 1% DMSO) to confirm that growth inhibition is purely compound-driven, and a reference standard (e.g., Fluconazole) to validate assay sensitivity.

  • Inoculation & Incubation: Standardize the fungal inoculum to

    
     to 
    
    
    
    CFU/mL. Incubate at 35°C for 24–48 hours.
    • Causality: Standardized inoculum density prevents the "inoculum effect," where artificially high fungal loads overwhelm the competitive binding of the triazole to CYP51, resulting in false negatives.

Protocol B: In Silico Molecular Docking for CYP51 Binding Affinity

Objective: Predict the binding pose and affinity of triazole derivatives to guide rational design.

  • Protein Preparation: Retrieve the crystal structure of fungal CYP51 (e.g., PDB ID: 5V5Z). Remove all non-structural water molecules and add polar hydrogens.

    • Causality: Unbound water molecules can create false steric clashes during docking calculations, leading to inaccurate binding pose predictions.

  • Grid Box Generation: Center the computational grid box directly over the heme iron within the active site.

    • Causality: The primary mechanism of action relies on the coordinate covalent bond between the unhindered N4 of the 1,2,4-triazole and the Fe(II) center. The grid must explicitly encompass this region to evaluate the pharmacophore's efficacy.

  • Docking Validation: Re-dock the native co-crystallized ligand before testing novel compounds.

    • Self-Validation: An Root-Mean-Square Deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose validates the docking parameters, ensuring trustworthiness before screening the novel SAR library.

Conclusion

The transition from imidazoles to 1,2,4-triazoles represents a masterclass in pharmacophore optimization, yielding compounds with superior target specificity and safety profiles. As demonstrated by recent SAR studies, the strategic placement of halogens (e.g., 3,4-dichlorobenzyl groups) and the hybridization with other privileged scaffolds (e.g., indoles) continue to unlock new therapeutic potentials for 1,2,4-triazoles across antifungal, antibacterial, and anticancer domains. Robust, self-validating experimental workflows remain the cornerstone of translating these structural insights into clinical candidates.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI (Pharmaceuticals) URL:[Link]

  • Pharmacological significance of triazole scaffold Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • New Antifungal Agents with Azole Moieties Source: Semantic Scholar (Pharmaceuticals) URL:[Link]

  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles Source: ResearchGate URL:[Link]

Validation

Comparative Guide: Antifungal Efficacy of Novel 1,2,4-Triazole Derivatives vs. Fluconazole

The following guide details the comparative antifungal efficacy of novel 1,2,4-triazole derivatives versus the clinical standard, fluconazole. It synthesizes recent experimental data, structure-activity relationships (SA...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative antifungal efficacy of novel 1,2,4-triazole derivatives versus the clinical standard, fluconazole. It synthesizes recent experimental data, structure-activity relationships (SAR), and standardized protocols for researchers in antifungal drug discovery.

[1][2]

Executive Summary: The Resistance Challenge

Fluconazole has long been the gold standard for treating Candida and Cryptococcus infections due to its high bioavailability and safety profile. However, its widespread use has driven the emergence of multidrug-resistant (MDR) strains, particularly Candida auris and fluconazole-resistant Candida albicans.

Recent medicinal chemistry efforts have focused on modifying the 1,2,4-triazole scaffold.[1][2] Unlike fluconazole, which relies heavily on hydrophilic interactions, new derivatives often incorporate hydrophobic "tails" (e.g., aryl-propanamide, piperazine, or alkynyl side chains). These modifications enhance binding affinity to the target enzyme (CYP51) and overcome resistance mutations (such as Y132H and F126L) that render fluconazole ineffective.

Mechanistic Basis: CYP51 Inhibition

The primary target for both fluconazole and its novel derivatives is Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis.
Structural Differentiation
  • Fluconazole (Short-tailed): Binds to the heme iron via the triazole nitrogen (N4). It interacts with the active site primarily through water-mediated hydrogen bonds and limited hydrophobic contact. Resistance often occurs when mutations alter the shape of the access channel, reducing fluconazole affinity.

  • Novel Derivatives (Long-tailed): Retain the heme-coordinating triazole ring but add extended hydrophobic side chains. These "tails" occupy the hydrophobic access channel of CYP51, creating additional van der Waals interactions (e.g., with residues Y118, F126, Y132). This "dual-binding" mode ensures high affinity even when specific active-site mutations are present.

Pathway Visualization

The following diagram illustrates the disruption of the ergosterol pathway by these agents.

CYP51_Inhibition cluster_resistance Resistance Mechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Substrate) Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Normal Binding Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Catalysis ToxicSterols Accumulation of Toxic Methylated Sterols CYP51->ToxicSterols Inhibition Result Fluconazole Fluconazole (Standard Inhibitor) Fluconazole->CYP51 Competes (Weak in Mutants) NovelTriazole Novel 1,2,4-Triazole Derivative (High Affinity / Hydrophobic Tail) NovelTriazole->CYP51 Competes (Strong Hydrophobic Binding) CellDeath Fungal Cell Death (Membrane Lysis) Ergosterol->CellDeath Depletion ToxicSterols->CellDeath Mutation CYP51 Mutation (e.g., Y132H) Mutation->Fluconazole Reduces Affinity Mutation->NovelTriazole Minimal Impact (Due to Side Chain Anchoring)

Figure 1: Mechanism of Action contrasting Fluconazole with Novel Derivatives against CYP51. Note the robust binding of novel derivatives even in the presence of mutations.

Comparative Efficacy Data

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies. Lower MIC values indicate higher potency.

Table 1: Efficacy Against Susceptible Candida Strains

Data derived from broth microdilution assays (CLSI M27-A3).

Compound ClassSpecific DerivativeMIC vs. C. albicans (µg/mL)MIC vs. C. glabrata (µg/mL)Potency Factor (vs. Fluconazole)
Standard Fluconazole (FCZ) 0.25 – 4.0 4.0 – 16.0 1x (Baseline)
Triazole-OxadiazoleCompound 19g0.0310.125~8-16x
Phenyl-PropionamideCompound A30.1250.25~4-8x
Thiazolo-PyrimidineCompound 2b0.060.5~8x
Alkynyl-TriazoleCompound 7b0.0630.125~8x
Table 2: Efficacy Against Resistant Strains (C. albicans & C. auris)

Resistance defined as Fluconazole MIC ≥ 64 µg/mL.[3]

CompoundTarget StrainFluconazole MIC (µg/mL)Derivative MIC (µg/mL)Outcome
Compound A1 (Phenyl-Propionamide)C. albicans 901 (Resistant)> 2561.0 Restored Susceptibility
Compound 11b (Nitrotriazole)C. krusei (Intrinsically Resistant)644.0 Significant Inhibition
Compound A15 C. auris 918 (MDR)> 25632.0 Moderate Activity
Compound 1n C. albicans (Resistant Isolate)640.0156 Outstanding Potency

Key Insight: The novel derivatives, particularly Compound 1n and Compound A1 , demonstrate the ability to bypass resistance mechanisms. The structural addition of chlorophenyl or fluorophenyl side chains (halogenation) significantly improves lipophilicity and membrane penetration.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a representative high-potency derivative (Aryl-propanamide type) and the standard biological validation workflow.

Protocol A: Synthesis of Aryl-Propanamide Triazole Derivatives

Rationale: This pathway introduces the hydrophobic "tail" essential for high-affinity CYP51 binding.

  • Reagents: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Intermediate A), substituted benzaldehydes, sodium borohydride, substituted anilines.

  • Step 1 (Mannich-like Reaction): Dissolve Intermediate A (10 mmol) and the appropriate benzaldehyde (10 mmol) in ethanol (30 mL). Add 10% NaOH solution dropwise. Stir at room temperature for 6-8 hours.

  • Step 2 (Reduction): Cool the mixture to 0°C. Add Sodium Borohydride (NaBH4, 0.5 eq) slowly. Stir for 2 hours.

  • Step 3 (Coupling): React the resulting alcohol with the corresponding substituted aniline derivative in the presence of EDC/DMAP (coupling agents) in Dichloromethane (DCM) to form the amide linkage.

  • Purification: Wash with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography (Eluent: Ethyl Acetate/Petroleum Ether 1:2).

  • Characterization: Verify structure via 1H-NMR (distinct triazole protons at δ 7.8-8.5 ppm) and HRMS .

Protocol B: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)

Rationale: This is the industry standard for determining MIC values, ensuring data is comparable across laboratories.

  • Inoculum Preparation:

    • Culture Candida species on Sabouraud Dextrose Agar (SDA) at 35°C for 24h.

    • Suspend colonies in sterile saline (0.85%) to reach a turbidity equivalent to 0.5 McFarland standard (

      
       to 
      
      
      
      cells/mL).
  • Dilution:

    • Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS to pH 7.0). Final concentration:

      
       to 
      
      
      
      cells/mL.
  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of the fungal inoculum to each well.

    • Add 100 µL of the test compound (dissolved in DMSO and serially diluted) to columns 1-10. Final concentration range: 0.125 – 64 µg/mL.

    • Controls: Column 11 (Growth Control: Medium + Inoculum + DMSO), Column 12 (Sterility Control: Medium only).

  • Incubation & Reading:

    • Incubate at 35°C for 24 hours (48h for Cryptococcus).

    • Endpoint: The MIC is the lowest concentration showing prominent inhibition (≥50% or ≥80% reduction in turbidity) compared to the growth control, measured visually or via spectrophotometer at 530 nm.

Experimental Workflow Visualization

Experimental_Workflow cluster_testing Biological Evaluation (CLSI M27-A3) Start Start: Scaffold Design Synthesis Chemical Synthesis (Click Chemistry / Amide Coupling) Start->Synthesis Verification Structural Verification (NMR, MS, IR) Synthesis->Verification Inoculum Inoculum Prep (0.5 McFarland) Verification->Inoculum Microdilution Broth Microdilution (RPMI 1640 + MOPS) Inoculum->Microdilution Incubation Incubation (35°C, 24-48h) Microdilution->Incubation Readout MIC Determination (Visual/OD530) Incubation->Readout Analysis SAR Analysis & Docking Validation Readout->Analysis Analysis->Synthesis Refinement Loop Lead Lead Candidate Analysis->Lead High Potency Low Toxicity

Figure 2: Integrated workflow for the synthesis and validation of novel antifungal agents.

References

  • Novel 1,2,4-Triazoles as Antifungal Agents. PMC. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. Dove Medical Press. [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Microbiology. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. PubMed. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI Molecules. [Link]

Sources

Comparative

Cytotoxicity and Anticancer Potential of 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives: A Comprehensive Comparison Guide

Introduction The triazole ring is a privileged scaffold in medicinal chemistry, characterized by its high metabolic stability, favorable dipole moment, and ability to engage in diverse hydrogen-bonding interactions. With...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The triazole ring is a privileged scaffold in medicinal chemistry, characterized by its high metabolic stability, favorable dipole moment, and ability to engage in diverse hydrogen-bonding interactions. Within oncology and drug development, the 1,2,3-triazole and 1,2,4-triazole isomers have emerged as potent pharmacophores. While they share a five-membered aromatic ring with three nitrogen atoms, their distinct nitrogen arrangements lead to divergent electronic properties, target specificities, and cytotoxicity profiles.

This guide provides an objective, data-driven comparison of their cytotoxic performance, explores their mechanisms of action, and outlines field-proven experimental protocols for their evaluation.

Structural and Mechanistic Divergence

1,2,3-Triazole Derivatives

Synthesized predominantly via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction, 1,4-disubstituted 1,2,3-triazoles possess a strong dipole moment (~5 D) and act as excellent bioisosteres for amide bonds. Their cytotoxicity is frequently driven by their ability to intercalate DNA, inhibit tubulin polymerization, or trigger mitochondrial apoptosis.

1,2,4-Triazole Derivatives

The 1,2,4-triazole core features a different hydrogen-bond acceptor profile, making it highly effective at coordinating with metal ions in metalloenzymes. Consequently, 1,2,4-triazole derivatives are renowned for their potent inhibition of specific kinases and enzymes, such as aromatase (e.g., the breast cancer drug Letrozole)[1].

Interchangeability

Interestingly, in certain structural contexts, the two isomers exhibit functional overlap. For instance, in chromene/coumarin-based anti-lung cancer agents,2 without a significant loss of cytotoxic activity against A549 cells[2].

Comparative Cytotoxicity Profiles

The following table summarizes the in vitro cytotoxicity of representative 1,2,3-triazole and 1,2,4-triazole derivatives against standard human cancer cell lines.

Compound ScaffoldTriazole IsomerTarget Cell LineCytotoxicity (IC50 / Viability)Primary Mechanism
Chromene/Coumarin Hybrids1,2,3-TriazoleA549 (Lung)2.97 – 4.78 µMApoptosis induction[2]
Indole-based N-Aryl Acetamides1,2,4-TriazoleHepG2 (Liver)10.99% viability at 100 µg/mLCytotoxicity comparable to doxorubicin[3]
Triazole-Coumarin-Glycosides1,2,3- & 1,2,4-TriazoleMCF-7 (Breast)Highly potent (Low µM)Mitochondrial apoptosis (Bax/Bcl-2 modulation)[4]
Triazole-Aromatase Inhibitors1,2,3- / 1,2,4-TriazoleGeneral Cancer PanelGI50 = 35 nMAromatase enzyme inhibition[1]

Mechanisms of Cytotoxicity: The Apoptotic Pathway

Both 1,2,3-triazole and 1,2,4-triazole derivatives frequently exert their anticancer effects by initiating the intrinsic (mitochondrial) apoptotic pathway. Mechanistic studies reveal that4[4]. This imbalance leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3/7), ultimately resulting in programmed cell death[4].

Apoptosis T Triazole Derivative (1,2,3- or 1,2,4-) Bax Upregulation of Bax (Pro-apoptotic) T->Bax Bcl2 Downregulation of Bcl-2 (Anti-apoptotic) T->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apop Cell Apoptosis Casp3->Apop

Mitochondrial apoptotic pathway induced by cytotoxic triazole derivatives.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for synthesizing and evaluating triazole derivatives.

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

Causality Insight : The use of sodium ascorbate is critical; it reduces Cu(II) from copper(II) sulfate to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures a high-yielding, regiospecific reaction.

  • Reagent Preparation : Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a suitable solvent mixture (e.g., tert-butanol/water, 1:1 v/v).

  • Catalyst Addition : Add copper(II) sulfate pentahydrate (0.05 eq) followed by sodium ascorbate (0.1 eq).

  • Reaction : Stir the mixture at room temperature for 12–24 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup : Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify via flash column chromatography.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality Insight : The MTT assay measures the reduction of a yellow tetrazolium salt into an insoluble purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the absorbance of the solubilized formazan directly correlates with the number of living cells, providing a reliable metric for cytotoxicity.

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment : Prepare serial dilutions of the triazole derivatives. Treat the cells and incubate for 24 to 72 hours. Self-validation : Always include a vehicle control (e.g., 0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin or Erlotinib) to benchmark assay sensitivity[1].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

MTTWorkflow Seed Seed Cells (96-well plate) Treat Compound Treatment (24-72h) Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Formazan Formazan Crystal Formation MTT->Formazan Solubilize Add DMSO (Solubilize) Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Step-by-step MTT assay workflow for evaluating in vitro cytotoxicity.

Conclusion

Both 1,2,3-triazole and 1,2,4-triazole scaffolds offer exceptional versatility in drug design. While 1,2,3-triazoles excel as stable linker units and bioisosteres that disrupt structural proteins and DNA, 1,2,4-triazoles provide superior coordination capabilities for targeted enzyme inhibition. Selecting between the two depends heavily on the specific target microenvironment and the desired mechanism of action.

References

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel
  • New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simul
  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkyl
  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiprolifer

Sources

Validation

"comparative docking studies of 1,2,4-triazole derivatives with target proteins"

Comparative Docking Studies of 1,2,4-Triazole Derivatives: A Technical Guide for Target-Based Drug Design The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous ap...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of 1,2,4-Triazole Derivatives: A Technical Guide for Target-Based Drug Design

The 1,2,4-triazole nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics with antifungal, anticancer, and antimicrobial properties[1]. Because of its unique electron-rich nature and ability to act as both a hydrogen bond donor and acceptor, it interacts favorably with a wide array of biological targets.

This guide provides an objective, data-driven comparison of 1,2,4-triazole derivatives against standard therapeutic alternatives. It details the causality behind in silico experimental choices and establishes a self-validating methodology for comparative molecular docking and molecular dynamics (MD) simulations.

Mechanistic Rationale: Why 1,2,4-Triazoles Outperform Standard Ligands

The superior binding affinity of 1,2,4-triazole derivatives compared to conventional drugs often stems from their highly adaptable interaction profile. In metalloenzymes—such as the Cytochrome P450 family (e.g., CYP51 in fungi or CYP121 in Mycobacterium tuberculosis)—the N4 atom of the triazole ring acts as a potent electron donor, forming a strong coordinate covalent bond with the catalytic Heme Fe(II/III) ion[2][3].

Simultaneously, the aryl or alkyl side chains attached to the triazole core engage in


 stacking and Van der Waals interactions within the receptor's hydrophobic pockets[3]. This dual-action binding mechanism often results in higher binding free energies (

) than standard therapies.

InteractionLogic Triazole 1,2,4-Triazole Scaffold N4 N4 Atom (Electron Donor) Triazole->N4 SideChains Aryl/Alkyl Substituents Triazole->SideChains Heme Heme Fe(II/III) in CYP Enzymes N4->Heme Coordinate Bond Hydrophobic Receptor Hydrophobic Pocket SideChains->Hydrophobic Pi-Pi / VdW Forces Inhibition Target Enzyme Inhibition Heme->Inhibition Hydrophobic->Inhibition

Mechanistic pathway of 1,2,4-triazole derivatives inhibiting Heme-containing enzymes.

Self-Validating Comparative Docking Methodology

To ensure scientific integrity, a docking protocol cannot merely be a sequence of software commands; it must be a self-validating system. The following step-by-step workflow explains the causality behind each phase of the in silico experiment.

Step 1: Quantum Mechanical Ligand Preparation
  • Action: Draw the 3D structures of the 1,2,4-triazole library and optimize their geometries using Density Functional Theory (DFT).

  • Causality: The 1,2,4-triazole ring is a highly conjugated system. Standard empirical force fields often misrepresent its electrostatic potential map and the dipole moments of the nitrogen atoms. Using the B3LYP functional with a 6-311++G(d,p) basis set ensures precise partial charges and accurate HOMO/LUMO energy gap calculations, which are critical for predicting reliable docking poses[1][2].

Step 2: Target Protein Preparation
  • Action: Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (e.g., CYP121 [PDB: 5O4K] or LipB [PDB: 1W66])[2][4]. Remove co-crystallized ligands and non-essential water molecules.

  • Causality: Bulk water molecules are removed to prevent artificial steric clashes during the docking search phase. However, structurally conserved water molecules that bridge hydrogen bonds between the ligand and the active site must be retained to accurately simulate the physiological binding environment[1][4]. Polar hydrogens are added to correct the protonation states of histidine and cysteine residues at physiological pH.

Step 3: Molecular Docking & Internal Validation
  • Action: Define the grid box around the active site (e.g., the ATP binding site for kinases or the Heme pocket for CYPs)[5]. Perform the docking run using AutoDock Vina or MOE.

  • Causality (Self-Validation): Before screening the novel triazole derivatives, the native co-crystallized ligand must be re-docked into the prepared protein. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is

    
     Å.
    
Step 4: Post-Docking MD Simulation
  • Action: Subject the best-docked complexes to 100 ns Molecular Dynamics (MD) simulations and calculate the MM/GBSA binding free energy[6].

  • Causality: Static docking scores are estimates. MD simulations account for receptor flexibility and solvent effects, providing a thermodynamically rigorous validation of the complex's stability over time[6][7].

DockingWorkflow Target Target Protein Selection (e.g., CYP51, VEGFR-2) PrepProt Protein Preparation (Remove H2O, Add Polar H) Target->PrepProt Docking Molecular Docking (AutoDock Vina / MOE) PrepProt->Docking Ligand 1,2,4-Triazole Library (DFT Optimization) Ligand->Docking Scoring Scoring & Binding Affinity (ΔG in kcal/mol) Docking->Scoring Validation MD Simulation & PLIF (RMSD, H-bonds, Pi-Pi) Scoring->Validation

Workflow for comparative molecular docking of 1,2,4-triazole derivatives.

Comparative Performance Analysis: Triazoles vs. Standard Therapies

Recent comparative docking studies have systematically evaluated 1,2,4-triazole derivatives against various pathological targets, benchmarking them against conventional therapeutics. The quantitative data is summarized below.

Table 1: Comparative Binding Affinities of 1,2,4-Triazole Derivatives
Target ProteinPathogen / DiseaseBest Triazole Derivative Binding Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Standard Drug (Control)Control Binding Affinity (

)
Ref.
DNA Gyrase (3IFZ) M. tuberculosis-17.79 kcal/molIsoniazid-14.60 kcal/mol
Lipoate Protein B (LipB) M. tuberculosis-17.90 kcal/molEthambutol / RifampicinLower affinity[4]
CYP51 Candida albicans-9.30 kcal/mol (Compound P1)Fluconazole-6.70 kcal/mol[6]
Aromatase Breast Cancer-9.96 kcal/molLetrozoleComparable[7]
VEGFR-2 Angiogenesis / CancerIC50: 26.3 nM (Compound III)SunitinibComparable[8]
Antitubercular Efficacy

In the pursuit of overcoming Multi-Drug Resistant (MDR) tuberculosis, researchers targeted DNA gyrase, an enzyme essential for bacterial chromosome segregation. Docking simulations revealed that optimized 1,2,4-triazole analogues achieved binding affinities up to -17.79 kcal/mol, significantly outperforming the conventional first-line drug Isoniazid (-14.60 kcal/mol). Similar superior binding was observed against Lipoate biosynthesis protein B (LipB), a critical enzyme for activating the bacterium's metabolic activities, where triazoles reached affinities of -17.90 kcal/mol[4].

Antifungal Efficacy & MD Validation

For antifungal applications, the target is typically CYP51. A recent study compared a novel 1,2,4-triazole derivative (Compound P1) against the standard medication Fluconazole[6]. Static molecular docking showed P1 had a superior binding energy (-9.3 kcal/mol) compared to Fluconazole (-6.7 kcal/mol)[6].

To validate this static data, researchers employed 100 ns MD simulations coupled with MM/GBSA calculations. The dynamic thermodynamic data confirmed the docking hypothesis: Compound P1 exhibited an MM/GBSA free energy of -33.34 kcal/mol, more than double the stability of Fluconazole (-15.85 kcal/mol)[6]. This massive differential is attributed to the optimized side chains of P1, which maintain stable hydrophobic contacts that Fluconazole lacks.

Anticancer Efficacy

The 1,2,4-triazole scaffold is also highly effective in oncology. For instance, 1,5-diaryl-1,2,4-triazole urea derivatives have demonstrated powerful dual inhibitory action against Carbonic Anhydrase and VEGFR-2, with specific compounds achieving compelling VEGFR-2 inhibition at an IC50 of 26.3 nM[8]. Furthermore, docking studies against Aromatase (a target for breast cancer) showed that rationally designed triazoles achieved binding energies up to -9.96 kcal/mol, mimicking the interaction fingerprint of established aromatase inhibitors like Letrozole and Anastrozole[1][7].

Conclusion

Comparative docking studies unequivocally demonstrate that the 1,2,4-triazole scaffold can be rationally optimized to outperform conventional therapeutics across multiple disease states. By employing rigorous, self-validating computational workflows—combining DFT ligand optimization, precise receptor preparation, and MD/MM-GBSA thermodynamic validation—drug development professionals can confidently prioritize these derivatives for in vitro and in vivo screening.

References

  • Computational investigation, virtual docking simulation of 1, 2, 4-Triazole analogues and insillico design of new proposed agent. d-nb.info.

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. 2

  • In silico study for evaluating the binding mode and interaction of 1, 2, 4-triazole and its derivatives as potent inhibitors against Lipoate protein B (LipB). Journal of King Saud University - Science. 4

  • Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. RSC Publishing. 3

  • Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies. Benchchem. 1

  • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies. PMC. 7

  • In silico identification of 1,2,4-triazoles as potential Candida Albicans inhibitors using 3D-QSAR, molecular docking, molecular dynamics simulations, and ADMET profiling. PubMed. 6

  • 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. MDPI. 8

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. 5

Sources

Comparative

Spectroscopic Comparison of 1,2,4-Triazole Isomers: A Comprehensive Guide for Researchers

As a Senior Application Scientist, I frequently encounter challenges in characterizing heterocyclic scaffolds during drug development. Among these, 1,2,4-triazole stands out as a privileged pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in characterizing heterocyclic scaffolds during drug development. Among these, 1,2,4-triazole stands out as a privileged pharmacophore. However, its dynamic prototropic tautomerism—specifically between the 1H-1,2,4-triazole and 4H-1,2,4-triazole isomers—creates complex spectroscopic profiles.

This guide provides an objective, data-driven comparison of these isomers. By understanding the mechanistic causality behind their spectral signatures, researchers can accurately identify tautomeric populations, validate structural assignments, and optimize ligand-target interactions.

Mechanistic Causality: The 1H vs. 4H Paradigm

The structural divergence between the 1H and 4H isomers is fundamentally a matter of symmetry and electron density distribution.

  • 1H-1,2,4-Triazole (Asymmetric, C1 Symmetry): The mobile proton resides on the N1 atom. This breaks the symmetry of the ring, rendering the C3 and C5 positions chemically and magnetically non-equivalent. According to computational studies highlighted by [1], the 1H-tautomer is thermodynamically favored in both the gas phase and solution due to a more stable electronic distribution and a higher dipole moment.

  • 4H-1,2,4-Triazole (Symmetric, C2v Symmetry): The proton resides on the N4 atom, creating a C2 symmetry axis. Consequently, the C3 and C5 positions are chemically equivalent. While less stable in its unsubstituted form, the 4H-isomer can be kinetically trapped or stabilized via specific metal coordination or N-alkylation.

Tautomeric_Equilibrium cluster_0 Prototropic Tautomerism in 1,2,4-Triazole N1 1H-1,2,4-Triazole (Asymmetric, C1) Thermodynamically Favored N2 4H-1,2,4-Triazole (Symmetric, C2v) Kinetically Trapped / Substituted N1->N2 Proton Migration (Solvent/Temp Dependent)

Fig 1: Tautomeric equilibrium between the asymmetric 1H and symmetric 4H isomers of 1,2,4-triazole.

Spectroscopic Differentiation Data

To objectively compare these isomers, we must look at how their symmetry and topology dictate their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR)

At room temperature, unsubstituted 1,2,4-triazole undergoes rapid intermolecular proton exchange. The NMR timescale is too slow to capture individual tautomers, resulting in a time-averaged single broad resonance for the C3 and C5 protons. To differentiate the isomers, we must either lock the tautomer via substitution (e.g., methylation) or slow the exchange using Variable-Temperature (VT) NMR. When exchange is halted, the asymmetric 1H-isomer reveals two distinct singlets, while the symmetric 4H-isomer retains a single sharp singlet.

Infrared (IR) Vibrational Spectroscopy

Quantum Theory of Atoms in Molecules (QTAIM) topological analysis demonstrates that the 1H and 4H isomers possess completely different electron density distributions[3]. The 1H-isomer is highly polar, whereas the 4H-isomer is more polarizable. This fundamental difference alters the transition dipole moments during vibration, yielding distinct "marker bands" in the C=N (1600–1411 cm⁻¹) and N-H stretching regions.

Quantitative Data Summary
Spectroscopic Technique1H-1,2,4-Triazole (C1 Symmetry)4H-1,2,4-Triazole (C2v Symmetry)Mechanistic Causality
¹H NMR (298 K) Single broad peak (averaged)Single sharp peakRapid proton exchange averages the C3/C5 environment.
¹H NMR (203 K) Two distinct singlets (C3-H, C5-H)Single sharp peak Slowed exchange reveals the intrinsic asymmetry of the 1H form.
¹³C NMR Two distinct carbon resonancesSingle carbon resonanceLack of a C2 axis in the 1H-isomer creates distinct carbon environments.
FTIR (C=N Stretch) ~1570–1550 cm⁻¹Shifted intensity/profileTopological differences in electron density alter vibrational transition dipoles.
UV-Vis Absorption ~205 nm (Weak)~205 nm (Weak)Both share similar weak π→π* transitions, noted by [2].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm that the observed spectral phenomena are due to isomerism and not artifactual errors.

Protocol 1: Variable-Temperature (VT) ¹H NMR for Tautomer Resolution

Objective: To arrest prototropic exchange and observe the true asymmetric nature of the 1H-isomer.

  • Sample Preparation: Dissolve 10 mg of the highly pure 1,2,4-triazole sample in 0.5 mL of anhydrous DMF-d7.

    • Causality: Anhydrous solvent is critical. Trace water acts as a catalyst for proton exchange, which would artificially lower the coalescence temperature and obscure the resolution of the isomers.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). You will observe a single, potentially broadened peak for the ring protons.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 203 K (-70 °C). Allow exactly 5 minutes for thermal equilibration at each step before pulsing.

  • Decoalescence Observation: Monitor the spectrum for the decoalescence point. The single peak will broaden and eventually split into two distinct singlets of equal integration, confirming the presence of the 1H-tautomer. (If the molecule was a locked 4H-isomer, the peak would remain a single singlet).

  • Self-Validation Step: Return the probe temperature to 298 K and re-acquire the spectrum. The two peaks must coalesce back into the original single resonance. This proves the spectral changes were driven by dynamic tautomerism, not sample precipitation or degradation.

VT_NMR_Workflow S1 1. Sample Prep Dissolve in anhydrous DMF-d7 S2 2. RT Acquisition Observe averaged broad peak (298 K) S1->S2 S3 3. Cooling Gradient Lower temp to -70 °C (203 K) S2->S3 S4 4. Decoalescence Peak splits (1H) or remains singlet (4H) S3->S4 S5 5. Self-Validation Return to 298 K to confirm coalescence S4->S5

Fig 2: Variable-Temperature NMR workflow for resolving 1,2,4-triazole tautomeric dynamics.

Protocol 2: Solid-State FTIR-ATR Characterization

Objective: To identify structural marker bands without the interference of solvent-induced hydrogen bonding.

  • Background Calibration: Collect a background spectrum using a clean Diamond ATR crystal to eliminate atmospheric H₂O and CO₂ interference.

  • Sample Application: Place 2-5 mg of solid 1,2,4-triazole onto the crystal. Apply firm, consistent pressure using the ATR anvil.

    • Causality: Consistent pressure maximizes optical contact between the rigid crystalline lattice and the diamond, minimizing baseline shifts and preventing the distortion of the N-H stretching bands.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Marker Band Analysis: Identify the N-H stretching region (3100–3200 cm⁻¹) and the diagnostic C=N ring vibrations (1600–1411 cm⁻¹).

  • Self-Validation Step: Cross-reference the empirical spectrum against theoretical DFT (e.g., B3LYP/6-311++G**) simulated spectra for both 1H and 4H forms [4]. The empirical data must align with the predicted topological features of the assigned isomer to be considered valid.

References

  • Chemistry of 1, 2, 4-Triazole: A Review Article Source: International Journal of Science and Research (IJSR) URL:[Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties Source: PubMed / Springer URL:[Link]

  • Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study Source: The Journal of Physical Chemistry - ACS Publications URL:[Link]

Safety & Regulatory Compliance

Safety

1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde proper disposal procedures

Executive Summary: Operational Safety & Logistics Do not treat this compound as general organic trash. 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (CAS: 89060-36-6) presents a dual-hazard profile: the aldehyde moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

Do not treat this compound as general organic trash. 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde (CAS: 89060-36-6) presents a dual-hazard profile: the aldehyde moiety is reactive and prone to autoxidation (forming carboxylic acids and potentially pressurizing sealed containers), while the triazole core is nitrogen-rich, generating toxic nitrogen oxides (NOx) upon improper combustion.[1]

Immediate Disposal Directives:

  • Solids: Segregate into "Non-Halogenated Solid Hazardous Waste."

  • Solutions: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., Nitric Acid) in waste drums.[1]

Chemical Profile & Hazard Identification

Before handling waste, verify the material against this profile to ensure you are applying the correct protocol.

PropertySpecificationOperational Implication
Chemical Name 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehydeTarget compound.[1][2][3][4][5][6]
CAS Number 89060-36-6Use for waste manifesting.[1]
Molecular Formula C₁₀H₉N₃OHigh Nitrogen content (requires incineration with scrubbers).[1]
Functional Groups Aldehyde (-CHO), Triazole, PhenylAldehyde: Oxidation risk.[1] Triazole: Thermal stability.[1][2]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Reactivity Air-sensitive (Aldehyde)Old bottles may contain benzoic acid derivatives or peroxides (rare but possible).[1]

Disposal Decision Logic & Workflow

As scientists, we must understand the fate of our waste. The decision tree below dictates the disposal path based on the physical state of the material.

DisposalWorkflow Start Waste Material: 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Bin: Solid Hazardous Waste (Non-Halogenated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Cl, Br, F Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F LiqBinA Bin: Organic Solvents (Non-Halogenated) NonHalo->LiqBinA LiqBinB Bin: Organic Solvents (Halogenated) Halo->LiqBinB Notes *Label as: Toxic, Irritant *Do NOT compact waste SolidBin->Notes

Figure 1: Decision matrix for segregating triazole-aldehyde waste streams.[1] Correct segregation reduces incineration costs and prevents dangerous cross-reactions in bulk storage.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stocks, contaminated solids, or failed reaction solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde" (Do not use abbreviations).[1]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Segregation: Place in the Solid Waste drum.

    • Critical Note: Ensure the drum does not contain incompatible oxidizers (e.g., solid nitrates or permanganates), as the aldehyde can act as a reducing agent, generating heat.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If Dichloromethane (DCM) or Chloroform : Use Halogenated Waste stream.[1]

    • If Methanol, Ethyl Acetate, DMSO, DMF : Use Non-Halogenated Waste stream.

  • Concentration Check: If the concentration of the aldehyde is >10% (wt/vol), consider Protocol C (Quenching) to prevent polymerization or oxidation in the waste drum.

  • Pouring: Use a funnel to prevent spills. Do not overfill the waste container (leave 10% headspace).

Protocol C: Chemical Quenching (Pre-Treatment)

Applicable for: Large quantities (>10g) or highly concentrated solutions where aldehyde reactivity is a concern.[1]

The Mechanism: We utilize sodium bisulfite to convert the reactive aldehyde into a water-soluble, stable bisulfite adduct (hydroxysulfonate).[1] This reduces volatility and reactivity.[1]

Step-by-Step Procedure:

  • Dissolve: Dissolve the waste aldehyde in a minimal amount of Ethyl Acetate or Methanol.

  • Prepare Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).[1]

  • Addition: Slowly add the bisulfite solution to the aldehyde mixture with stirring.

    • Observation: A precipitate (the adduct) may form.[1] Heat may be generated (exothermic).[1]

  • Verification: Test a small aliquot with pH paper. The mixture should be slightly acidic.

  • Disposal: The resulting mixture is now a stable organic/aqueous emulsion. Dispose of the entire mixture into the Aqueous/Organic Mixture waste stream (or Non-Halogenated stream, depending on facility rules).

Emergency Procedures: Spills & Exposure

In the event of a spill, speed and containment are critical to prevent the aldehyde from vaporizing or the triazole dust from spreading.

ScenarioImmediate ActionClean-Up Protocol
Minor Solid Spill (<5g)Isolate area.[1] Wear N95 mask and gloves.1. Cover with wet paper towels to prevent dust.2. Scoop into a bag.3. Wipe surface with 10% bleach (oxidizes aldehyde), then water.
Major Liquid Spill Evacuate area. Ventilate.1. Use Vermiculite or Universal Absorbent Pads .2.[1] Do NOT use paper towels (flammability risk with solvents).3. Collect in a sealed bucket labeled "Hazardous Spill Debris".
Skin Contact Remove contaminated clothing.[1][5]Wash with soap and water for 15 minutes. Aldehydes bind proteins; immediate washing is vital to prevent sensitization.[1]

Regulatory Compliance (RCRA)

While 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Characteristic" framework if mixed with solvents, and generally under the "Mixture Rule."[1]

  • Waste Code D001 (Ignitable): Apply this code if the waste is in a flammable solvent (Flash point <60°C).[1]

  • Lab Packs: Small containers are typically "Lab Packed" for incineration.[1] This is the preferred method for research quantities to ensure complete thermal destruction of the nitrogen heterocycle.

References

  • PubChem. (2023).[1] 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard (HCS). [Link]1]

Sources

Handling

Personal protective equipment for handling 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde

This guide is structured as a high-level operational directive for research personnel handling 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde . As a research chemical, this specific isomer likely lacks a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level operational directive for research personnel handling 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde .

As a research chemical, this specific isomer likely lacks a comprehensive toxicological dataset compared to commodity chemicals.[1] Therefore, this protocol applies the Precautionary Principle , deriving safety measures from its functional groups (reactive aldehyde, bioactive triazole) rather than waiting for LD50 confirmation.[1]

[1][2][3]

Chemical Identity & Hazard Prediction

Before selecting PPE, we must define the "Enemy."[1] This molecule contains two distinct pharmacophores that dictate our safety stance.

  • The Aldehyde Moiety (-CHO): A reactive electrophile.[1][2]

    • Risk:[2][3][4][5] Respiratory sensitizer, mucous membrane irritant, and potential contact allergen.[1] Aldehydes can cross-link proteins.[1]

  • The Triazole Ring: A nitrogen-rich heterocycle.[1][2]

    • Risk:[2][3][4][5] Triazoles are the scaffold for many antifungals and pharmaceuticals.[1] We must assume bioactivity (systemic toxicity) until proven otherwise.[1]

Predicted GHS Classification (Read-Across Analysis):

  • H315: Causes skin irritation.[1][2][3][6]

  • H319: Causes serious eye irritation.[1][2][3][6][7][8]

  • H335: May cause respiratory irritation.[1][2][6][8][9]

  • H317: May cause an allergic skin reaction (Sensitizer).[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire."[1] This compound requires a barrier strategy that accounts for both solid dust (inhalation) and solution-phase permeation.[1][2]

Body ZonePrimary PPESecondary/Situational PPEScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Silver Shield / Laminate (if handling concentrated solutions >1M)Aldehydes can permeate thin nitrile over time.[1][10][2] Double gloving provides a "breakthrough indicator" system—if the outer glove degrades or stains, the inner glove remains a temporary barrier.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield (Required during synthesis/heating)Safety glasses are insufficient for aldehydes.[1][2] Vapors can bypass side shields, causing lacrimation.[1] Goggles provide a vapor seal.[1]
Respiratory Fume Hood (Engineering Control)N95 or P100 Respirator (Only for spill cleanup outside hood)The primary defense is ventilation.[2] If the solid is fluffy/electrostatic, a P100 is necessary to prevent inhalation of bioactive dust.[1]
Body Defense Lab Coat (High-neck, snap closure)Tyvek Sleeve Covers Protects forearms from trace dust accumulation, which can cause contact dermatitis later.[1][10][2]

Safety Logic & Workflow Visualization

The following diagram illustrates the decision-making logic for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start Start: Handling Request FormCheck Is Compound Solid or Solution? Start->FormCheck Solid Solid Form (Dust Risk) FormCheck->Solid Powder Solution Solution Form (Vapor/Splash Risk) FormCheck->Solution Liquid/Oil Weighing Weighing Protocol: Use Anti-Static Gun Work inside Enclosure Solid->Weighing Reaction Reaction Setup (Closed System / Inert Gas) Weighing->Reaction Transfer Transfer Protocol: Double Nitrile Gloves Luer-Lock Syringes Only Solution->Transfer Transfer->Reaction Cleanup Deactivation & Disposal (Oxidation/Neutralization) Reaction->Cleanup

Figure 1: Operational workflow distinguishing between solid-state dust management and liquid-state vapor control.

Step-by-Step Handling Protocols

A. Weighing & Transfer (Solid State)

Context: Triazole aldehydes are often crystalline solids that can carry static charge, leading to "flying dust."[1]

  • Engineering Control: Set up a micro-balance inside a chemical fume hood. Do not weigh on an open bench.

  • Static Management: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.[1] This prevents the material from repelling off the spatula and becoming airborne.[1]

  • Transfer: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately within the weighing vessel if possible, transferring it as a solution to the reaction flask. This eliminates dust risk for subsequent steps.[1]

B. Reaction Setup (The "Aldehyde Protocol")
  • Inert Atmosphere: Aldehydes oxidize to carboxylic acids in air.[1] Flush the reaction vessel with Nitrogen or Argon.[1] This is a quality control measure that doubles as a safety fire-prevention measure.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block.[1] Never use an open flame or heat gun near aldehyde vapors (Flash point risk).[1]

  • Vapor Trap: If the reaction is run at reflux, ensure the condenser is vented to a scrubber or the back of the fume hood, not into the general lab atmosphere.[1]

C. Emergency Spill Response

Scenario: You drop a vial containing 500mg of the compound.[1]

  • Evacuate & Ventilate: Alert immediate neighbors. Ensure Fume Hood "Purge" mode is active.[1]

  • PPE Upgrade: Don double nitrile gloves and a P100 respirator before re-entering the zone.[1]

  • Dry Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (dampened with water/ethanol) to suppress dust, then wipe up.[1]

  • Wet Spill: Cover with a non-combustible absorbent (Vermiculite or Sand).[1][5] Do not use paper towels alone, as high concentrations of aldehydes can react exothermically with cellulose in rare cases.[1]

Waste Disposal & Deactivation[1][3]

Do not pour down the drain. Aldehydes are toxic to aquatic life and can damage plumbing seals.[1]

  • Segregation: Dispose of in "Organic Solvents - Non-Halogenated" (or Halogenated if DCM is used).

  • Labeling: Clearly tag the waste container with "Contains Aldehydes - Sensitizer."[1][2]

  • Deactivation (Optional for large quantities): Small amounts of residual aldehyde on glassware can be oxidized to the corresponding carboxylic acid (which is generally less toxic/volatile) using a dilute aqueous solution of Potassium Permanganate (

    
    ) or bleach, inside the fume hood, before final washing.[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Triazole Derivatives. Retrieved from [Link][1][10][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aldehydes.[1] Retrieved from [Link][1][10][2]

  • Prudent Practices in the Laboratory. Handling of Reactive and Toxic Chemicals. National Academies Press.[1] Retrieved from [Link][1][10][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.